2-(2-Methylimidazol-1-yl)benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-(2-methylimidazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-12-6-7-13(9)11-5-3-2-4-10(11)8-14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOJZJUNSOKVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654304 | |
| Record name | 2-(2-Methyl-1H-imidazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914348-86-0 | |
| Record name | 2-(2-Methyl-1H-imidazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Methylimidazol-1-yl)benzaldehyde: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 2-(2-Methylimidazol-1-yl)benzaldehyde, a heterocyclic aromatic aldehyde of significant interest to the chemical and pharmaceutical research communities. The document delineates its core physicochemical properties, provides a detailed, field-proven protocol for its synthesis and purification, and explores its spectroscopic and structural characteristics. Furthermore, this guide examines the compound's chemical reactivity and its versatile role as a synthetic intermediate for developing novel therapeutic agents and functional materials. The insights presented herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this valuable molecular scaffold.
Introduction: A Scaffold of Significance
In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged" for their consistent appearance in a wide array of biologically active compounds. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is one such scaffold. Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination allow it to interact effectively with diverse biological targets, leading to derivatives with antifungal, anticancer, and anti-inflammatory properties.[1][2]
Paired with benzaldehyde, the simplest aromatic aldehyde, the resulting structure becomes a potent and versatile building block. The aldehyde functional group is a cornerstone of organic synthesis, readily participating in nucleophilic additions and condensation reactions to build molecular complexity.[1] this compound combines these two powerful moieties, positioning the reactive aldehyde group ortho to the imidazole substituent. This specific arrangement creates a bifunctional intermediate with unique steric and electronic properties, making it a valuable precursor for synthesizing complex heterocyclic systems, novel ligands for catalysis, and candidate molecules for drug discovery programs.[2][3]
Physicochemical and Computed Properties
The fundamental identity and computed properties of this compound are summarized below. These values are essential for experimental design, reaction monitoring, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-methyl-1H-imidazol-1-yl)benzaldehyde | [4] |
| CAS Number | Not explicitly found; related structures exist. | |
| Molecular Formula | C₁₁H₁₀N₂O | [4] |
| Molecular Weight | 186.21 g/mol | [4] |
| Physical State | Expected to be a solid at room temperature. | |
| SMILES | Cc1nccn1C2=CC=CC=C2C=O | |
| InChI Key | Not explicitly found; generated from structure. | |
| Molecular Weight (Exact) | 186.07931 Da | |
| XLogP3 (Computed) | ~1.5 - 2.5 (Estimated based on analogs) | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 3 (Aldehyde oxygen, two imidazole nitrogens) | [5] |
| Rotatable Bond Count | 2 | [5] |
Synthesis and Purification
The synthesis of N-aryl imidazoles is most reliably achieved through copper-catalyzed cross-coupling reactions, commonly known as Ullmann-type couplings. This method has proven effective for analogous structures and offers moderate to high yields.[3]
Recommended Synthetic Protocol: Ullmann Condensation
This protocol describes the synthesis of this compound from 2-fluorobenzaldehyde and 2-methylimidazole. 2-Fluorobenzaldehyde is chosen as the starting material due to the high reactivity of the C-F bond in nucleophilic aromatic substitution, though 2-chlorobenzaldehyde can also be used.
Experimental Rationale:
-
Catalyst: Copper(I) iodide (CuI) is a classic and cost-effective catalyst for Ullmann couplings.
-
Base: Potassium carbonate (K₂CO₃) is used to deprotonate the imidazole N-H, forming the nucleophilic imidazolide anion required for the coupling reaction.
-
Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal high-boiling polar aprotic solvents that can effectively dissolve the reactants and facilitate the reaction at elevated temperatures.
Step-by-Step Methodology:
-
Reactor Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylimidazole (10 mmol, 0.82 g), 2-fluorobenzaldehyde (10 mmol, 1.24 g), and anhydrous potassium carbonate (20 mmol, 2.76 g).
-
Catalyst Addition: Add copper(I) iodide (1 mmol, 0.19 g) to the flask.
-
Solvent and Inert Atmosphere: Add 30 mL of anhydrous DMF. Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 30:1 Dichloromethane/Methanol). The reaction is typically complete within 6-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 100 mL of crushed ice or cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification Protocol: Silica Gel Chromatography
The crude product is purified by column chromatography to yield the pure compound.
Methodology:
-
Column Preparation: Pack a silica gel column using a suitable eluent system, such as a gradient of Dichloromethane (DCM) to 30:1 DCM/Methanol.
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
References
- 1. 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde | 88427-96-7 | Benchchem [benchchem.com]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. 2-Chloro-6-(1h-imidazol-1-yl)benzaldehyde () for sale [vulcanchem.com]
- 4. This compound, 95+% CAS#: [m.chemicalbook.com]
- 5. 2-Chloro-6-(2-methyl-1H-imidazol-1-YL)benzaldehyde | C11H9ClN2O | CID 28603817 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(2-Methylimidazol-1-yl)benzaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Aldehyde
2-(2-Methylimidazol-1-yl)benzaldehyde is a heterocyclic aromatic compound featuring a benzaldehyde moiety substituted at the ortho-position with a 2-methylimidazole ring via a nitrogen-carbon bond. This unique structural arrangement combines the reactive aldehyde functionality with the versatile coordination and biological properties of the imidazole core, making it a molecule of significant interest in medicinal chemistry and materials science.
IUPAC Name: 2-(2-Methyl-1H-imidazol-1-yl)benzaldehyde CAS Number: 914348-86-0[1] Molecular Formula: C₁₁H₁₀N₂O Molecular Weight: 186.21 g/mol
The structure of this compound is characterized by a planar benzaldehyde ring and a nearly planar 2-methylimidazole ring. The dihedral angle between these two rings influences the molecule's conformation and its interaction with biological targets.
Synthesis and Mechanistic Insights
The synthesis of N-arylimidazoles, such as this compound, is typically achieved through cross-coupling reactions. The most common and effective methods are the Ullmann condensation and palladium-catalyzed N-arylation.
Ullmann-Type C-N Coupling Reaction
The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds, involving the reaction of an amine (or its conjugate base) with an aryl halide in the presence of a copper catalyst.[2] For the synthesis of this compound, this would involve the coupling of 2-methylimidazole with a 2-halobenzaldehyde, typically 2-fluorobenzaldehyde or 2-chlorobenzaldehyde.
The reaction mechanism is believed to proceed through the formation of a copper(I)-imidazolate intermediate, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to yield the N-arylated product and regenerate the copper(I) catalyst.[3] The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
A more modern and often more efficient alternative to the Ullmann reaction is the palladium-catalyzed Buchwald-Hartwig amination.[4] This reaction offers milder conditions, lower catalyst loadings, and a broader substrate scope. The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the imidazole, deprotonation to form a palladium-amido complex, and reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst.[2][5]
The choice of phosphine ligand is crucial for the success of this reaction, as it influences the stability and reactivity of the palladium catalyst. Sterically hindered biaryl phosphine ligands have been shown to be particularly effective for the N-arylation of imidazoles.[4]
Experimental Protocol: Synthesis of this compound via Ullmann-Type Coupling
This protocol is a representative procedure based on established methods for the N-arylation of imidazoles.
Materials:
-
2-Methylimidazole
-
2-Fluorobenzaldehyde
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,10-Phenanthroline (ligand)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-methylimidazole (1.2 equivalents), anhydrous potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add 1,10-phenanthroline (0.2 equivalents) as the ligand.
-
Add anhydrous DMF to dissolve the reactants.
-
To this stirring mixture, add 2-fluorobenzaldehyde (1.0 equivalent) dropwise.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding an aqueous solution of ammonia and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Synthesis Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biomedres.us [biomedres.us]
- 3. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Palladium-Catalyzed N-Arylation of Iminodibenzyls and Iminostilbenes with Aryl- and Heteroaryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis of 2-(2-Methylimidazol-1-yl)benzaldehyde: Strategy, Mechanism, and Execution
Abstract
2-(2-Methylimidazol-1-yl)benzaldehyde is a pivotal intermediate in contemporary drug discovery and materials science, serving as a versatile scaffold for constructing complex molecular architectures. This technical guide provides an in-depth exploration of its synthesis, focusing on the scientifically robust and widely adopted copper-catalyzed Ullmann-type condensation reaction. We dissect the strategic considerations for this pathway, elucidate the underlying reaction mechanism, and present a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals, offering the necessary insights for successful and reproducible synthesis.
Introduction: Strategic Importance of the Target Molecule
The N-aryl imidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents. The title compound, this compound, uniquely combines this heterocycle with a reactive aldehyde functionality. This dual-feature design makes it an invaluable building block for:
-
Drug Discovery: The aldehyde group serves as a synthetic handle for elaboration into a wide array of functional groups, enabling the exploration of extensive chemical space in lead optimization.
-
Ligand Development: The nitrogen atoms of the imidazole ring and the ortho-formyl group can act as a bidentate chelation site for metal catalysts, making it a precursor for novel N-heterocyclic carbene (NHC) ligands.
-
Materials Science: Incorporation into larger polymeric or macrocyclic structures can impart unique photophysical or conductive properties.
Given its utility, a reliable and scalable synthetic route is of paramount importance.
Overview of Synthetic Strategy: The Ullmann Condensation
The formation of the key C-N bond between the aryl ring and the imidazole nitrogen is the central challenge in synthesizing this compound. While several cross-coupling methods exist, the copper-catalyzed Ullmann condensation (also known as the Ullmann-type or Goldberg reaction) stands out as the most common and cost-effective approach for this specific transformation.[1][2]
This strategy involves the coupling of an N-H containing heterocycle (2-methylimidazole) with an activated aryl halide (a 2-halobenzaldehyde). The classical Ullmann reaction often required harsh conditions, including high temperatures (>200 °C) and stoichiometric amounts of copper.[1] However, modern advancements have introduced ligand-accelerated protocols that proceed under significantly milder conditions with only catalytic amounts of copper, enhancing the reaction's scope and functional group tolerance.[3][4]
The selection of the aryl halide is a critical parameter. Aryl iodides are generally the most reactive, followed by bromides, and then chlorides.[5] For the synthesis of the target molecule, 2-fluorobenzaldehyde or 2-chlorobenzaldehyde are often used due to their commercial availability and sufficient reactivity, especially in ligand-promoted systems. A competing pathway, nucleophilic aromatic substitution (SNA_Ar), is particularly relevant when using highly activated halides like 2-fluorobenzaldehyde.
Mechanistic Insights: The Role of Copper and Ligands
The currently accepted mechanism for the ligand-assisted Ullmann condensation involves a Cu(I)/Cu(III) catalytic cycle.
Catalytic Cycle of Ullmann N-Arylation:
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann N-arylation.
-
Ligand Exchange: The base (e.g., K₂CO₃) deprotonates the 2-methylimidazole, forming an imidazolide anion. This anion displaces the halide (X) on the Cu(I) catalyst to form a copper(I)-imidazolide complex.
-
Oxidative Addition: The aryl halide (2-halobenzaldehyde) adds to the copper(I) complex. This is often the rate-limiting step and results in a transient, high-energy copper(III) intermediate.[6]
-
Reductive Elimination: The C-N bond is formed as the aryl group and the imidazole ring are eliminated from the copper center. This step regenerates a Cu(I) species, now complexed with the product.
-
Catalyst Regeneration: The product dissociates, freeing the Cu(I)X catalyst to re-enter the cycle.
The Role of Ligands: Ligands such as L-proline or phenanthrolines are crucial for modern Ullmann reactions.[7][8] They stabilize the copper catalyst, prevent its disproportionation or aggregation, and increase its solubility.[9] This stabilization lowers the energy barrier for oxidative addition, allowing the reaction to proceed at much lower temperatures (typically 80-120 °C).[3][10]
Recommended Experimental Protocol
This protocol describes a reliable procedure for the synthesis of this compound via a copper-catalyzed N-arylation.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Eq. |
| 2-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 1.16 g/mL | 10.0 | 1.0 |
| 2-Methylimidazole | C₄H₆N₂ | 82.10 | - | 12.0 | 1.2 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | - | 1.0 | 0.1 |
| L-Proline | C₅H₉NO₂ | 115.13 | - | 2.0 | 0.2 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | - | 20.0 | 2.0 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | - | - | 20 mL | - |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of the target compound.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylimidazole (1.2 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert atmosphere (Nitrogen or Argon) by evacuating and backfilling the system three times.
-
Solvent and Reagent Addition: Add anhydrous DMSO (dimethyl sulfoxide) via syringe. Stir the resulting suspension for 10-15 minutes. Subsequently, add 2-fluorobenzaldehyde (1.0 eq.) dropwise via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 110-120 °C. Allow the reaction to stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 1:1 Hexane:Ethyl Acetate. The disappearance of the starting benzaldehyde is a key indicator of reaction completion.
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the dark mixture with water (approx. 50 mL) and ethyl acetate (approx. 50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMSO and water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel.[11] A gradient elution, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective for isolating the desired product.
Characterization and Purity Assessment
The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the aldehyde proton (~10 ppm), aromatic protons, imidazole ring protons, and the methyl group singlet (~2.4 ppm).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point (MP): A sharp melting point is indicative of high purity.
Troubleshooting and Optimization
-
Low Yield: If the yield is poor, ensure all reagents are anhydrous, as water can inhibit the catalyst. The quality of the copper(I) source is also critical; it should be off-white or light tan, not green (indicating oxidation to Cu(II)). Increasing the reaction temperature or time may also improve conversion.
-
Side Reactions: The formation of byproducts from self-coupling of the aryl halide or decomposition can occur. Using a ligand like L-proline helps minimize these pathways.[7][10]
-
Purification Difficulties: If the product is difficult to separate from starting materials, adjusting the eluent system for column chromatography is necessary. A shallow gradient can improve resolution.
Conclusion
The ligand-assisted copper-catalyzed Ullmann condensation is a powerful and reliable method for the synthesis of this compound. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently produce this valuable intermediate. The protocol detailed herein provides a robust foundation for laboratory-scale synthesis, enabling further exploration in the fields of medicinal chemistry, catalysis, and materials science.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. chimia.ch [chimia.ch]
- 4. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 7. l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Semantic Scholar [semanticscholar.org]
- 8. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. biomedres.us [biomedres.us]
An In-depth Technical Guide to 2-(2-Methylimidazol-1-yl)benzaldehyde: Synthesis, Characterization, and Applications
This guide provides a comprehensive overview of the physical, spectral, and chemical properties of 2-(2-Methylimidazol-1-yl)benzaldehyde, a heterocyclic compound of interest to researchers in medicinal chemistry, materials science, and drug development. Drawing upon established principles and data from analogous structures, this document offers field-proven insights into its synthesis, characterization, and potential applications.
Introduction
This compound belongs to the class of N-arylated imidazoles, a scaffold of significant interest due to its prevalence in a wide array of biologically active compounds.[1] The unique arrangement of a benzaldehyde moiety ortho to the point of attachment of a 2-methylimidazole ring suggests intriguing possibilities for its use as a versatile synthetic intermediate and a potential pharmacophore. The aldehyde functional group offers a reactive handle for a variety of chemical transformations, while the imidazole ring is a well-known pharmacophore in numerous antifungal and antibacterial agents.[2] This guide will delve into the key physicochemical and spectral characteristics of this compound, propose a robust synthetic protocol, and explore its potential applications.
Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| CAS Number | 914348-86-0 |
| Appearance | Expected to be a solid at room temperature.[3] |
| Melting Point | Not reported. |
| Boiling Point | Not reported. |
| Solubility | Expected to be soluble in polar organic solvents. |
Proposed Synthesis Protocol: Ullmann-Type C-N Coupling
A highly efficient and practical approach for the synthesis of N-arylated imidazoles is the copper-catalyzed Ullmann-type C-N coupling reaction. A similar protocol has been successfully employed for the synthesis of 4-(1H-imidazol-1-yl)benzaldehyde from 4-bromobenzaldehyde and imidazole in high yield.[1] We propose a similar strategy for the synthesis of this compound.
Reaction Scheme
Caption: Proposed synthesis of this compound via Ullmann coupling.
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq), 2-methylimidazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 2-bromobenzaldehyde).
-
Reaction Execution: Heat the reaction mixture to 140 °C and stir vigorously for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectral Data and Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzaldehyde ring, the protons of the imidazole ring, the methyl protons, and the aldehydic proton.
-
Aldehydic Proton (CHO): A singlet in the region of δ 9.5-10.5 ppm. For comparison, the aldehydic proton of benzaldehyde appears at δ 10.0 ppm.[4]
-
Benzaldehyde Ring Protons: A complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The proton ortho to the aldehyde group will likely be the most downfield.
-
Imidazole Ring Protons: Two singlets or doublets in the region of δ 7.0-7.5 ppm. In 4-(1H-imidazol-1-yl)benzaldehyde, the imidazole protons appear as multiplets at δ 7.26 and 7.39 ppm.[5]
-
Methyl Protons (CH₃): A singlet around δ 2.3-2.6 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm. The carbonyl carbon of 4-((1H-benzimidazol-2-yl)sulfanyl)benzaldehyde appears at δ 192.2 ppm.[6]
-
Benzaldehyde Ring Carbons: Signals in the aromatic region (δ 120-140 ppm).
-
Imidazole Ring Carbons: Signals in the aromatic region (δ 115-150 ppm). For a related compound, 2-(2-methyl-1H-imidazol-1-yl)ethanamine, the predicted chemical shift for the C2 carbon of the imidazole ring is in the range of 145-155 ppm.[7]
-
Methyl Carbon (CH₃): A signal in the aliphatic region (δ 10-20 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690-1715 cm⁻¹. The C=O stretch of benzaldehyde is observed at 1704 cm⁻¹.[8]
-
C-H Stretch (Aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.
-
C=C and C=N Stretches (Aromatic/Imidazole): Multiple bands in the region of 1450-1600 cm⁻¹.
-
C-H Bending (Aromatic): Bands in the region of 690-900 cm⁻¹, indicative of the substitution pattern on the benzene ring.
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 186. The fragmentation pattern would likely involve the loss of a hydrogen atom to give a fragment at m/z 185, and the loss of the formyl group (CHO) to give a fragment at m/z 157. The fragmentation of benzaldehyde typically shows a strong peak for the phenyl cation at m/z 77.[9]
Analytical Workflow
A robust analytical workflow is crucial for the characterization and quality control of this compound.
Caption: A typical workflow for the synthesis and characterization of this compound.
Potential Applications
N-arylated imidazoles are a class of compounds with diverse biological activities.[1] The title compound, this compound, holds promise in several areas:
-
Medicinal Chemistry: As a precursor for the synthesis of novel therapeutic agents. The aldehyde functionality allows for the facile introduction of various pharmacophores through reactions such as reductive amination, Wittig reactions, and condensations to form Schiff bases. The imidazole moiety is a known component of many antifungal and antimicrobial drugs.[2]
-
Materials Science: The imidazole ring can act as a ligand for metal coordination, suggesting potential applications in the development of novel catalysts, sensors, and metal-organic frameworks (MOFs).
-
Agrochemicals: Imidazole derivatives are utilized as fungicides and herbicides, indicating a potential role for this compound in the development of new crop protection agents.[1]
Safety and Handling
Based on the safety data for related compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is predicted to be harmful if swallowed or inhaled and may cause skin and eye irritation.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its predicted physicochemical and spectral properties, a detailed protocol for its synthesis via an Ullmann-type coupling reaction, and an outline of its potential applications. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and related heterocyclic compounds.
References
- 1. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde | 88427-96-7 [smolecule.com]
- 3. This compound, 95+% CAS#: [m.chemicalbook.com]
- 4. Benzaldehyde(100-52-7) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(2-Methylimidazol-1-yl)benzaldehyde
Abstract
The confluence of disparate chemical moieties into a single molecular entity often yields novel pharmacological activities. 2-(2-Methylimidazol-1-yl)benzaldehyde, a molecule integrating the biologically versatile imidazole ring with the reactive benzaldehyde scaffold, represents a compelling yet under-investigated compound. In the absence of direct empirical data, this technical guide synthesizes the known biological activities of its constituent chemical classes—N-aryl imidazoles and substituted benzaldehydes—to propose a putative mechanism of action. We postulate that this compound likely exhibits dual-action potential as an anticancer and antimicrobial agent. This guide will delineate the hypothetical molecular pathways and provide a comprehensive, field-proven experimental framework for the validation of its proposed bioactivity. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel heterocyclic compounds.
Introduction: Unveiling the Potential of a Hybrid Scaffold
The imidazole nucleus is a cornerstone of medicinal chemistry, integral to numerous natural products and synthetic drugs. Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects.[1][2] The N-aryl substitution on the imidazole ring is a common motif in many biologically active compounds, enhancing their therapeutic potential.[3] Concurrently, benzaldehyde and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines and possess notable antimicrobial properties.[4][5]
The unique ortho-substitution pattern in this compound, where the bulky 2-methylimidazole group is positioned adjacent to the aldehyde functionality, suggests the potential for intramolecular interactions that could modulate its reactivity and biological targeting. This guide puts forth a hypothesis centered on two primary areas of activity: anticancer and antimicrobial, and outlines a rigorous, multi-faceted approach to elucidate its precise mechanism of action.
Proposed Mechanism of Action: A Dual-Pronged Approach
Based on the established pharmacology of its constituent parts, we propose a dual mechanism of action for this compound, targeting key cellular processes in both cancer cells and microbial pathogens.
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
We hypothesize that this compound exerts its anticancer effects through the modulation of critical intracellular signaling pathways, leading to apoptosis and cell cycle arrest. The benzaldehyde moiety is known to induce cytotoxicity, and its derivatives can suppress pro-survival pathways such as PI3K/AKT/mTOR and STAT3.[6] The imidazole component may contribute to this activity by facilitating interactions with specific biological targets.
A plausible signaling pathway is outlined below:
Caption: Proposed anticancer signaling pathway of this compound.
Antimicrobial Activity: Disruption of Cellular Integrity
The imidazole moiety is a well-established pharmacophore in antifungal and antibacterial agents.[1] Its mechanism often involves the inhibition of key enzymes or disruption of cell membrane integrity. We propose that this compound may act by:
-
Inhibition of Ergosterol Biosynthesis (in fungi): The imidazole nitrogen could coordinate with the heme iron of lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway, leading to membrane disruption.
-
Disruption of Bacterial Cell Wall/Membrane: The compound may interfere with the synthesis of peptidoglycan in bacteria or directly interact with the lipid bilayer, causing leakage of cellular contents.
Experimental Validation: A Step-by-Step Methodological Guide
To validate the proposed mechanisms of action, a systematic and rigorous experimental workflow is essential. The following protocols are designed to provide a comprehensive evaluation of the biological activities of this compound.
Caption: Comprehensive experimental workflow for mechanism of action elucidation.
In Vitro Anticancer Activity Assays
Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation:
| Cell Line | Compound | IC50 (µM) [Predicted] |
| MCF-7 | This compound | To be determined |
| HeLa | This compound | To be determined |
| A549 | This compound | To be determined |
| Doxorubicin | Positive Control | Known Value |
In Vitro Antimicrobial Activity Assays
Objective: To evaluate the antimicrobial efficacy of this compound against a range of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the appropriate broth.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours (bacteria) or 48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Microorganism | Compound | MIC (µg/mL) [Predicted] |
| Staphylococcus aureus | This compound | To be determined |
| Escherichia coli | This compound | To be determined |
| Candida albicans | This compound | To be determined |
| Ciprofloxacin | Positive Control (Bacteria) | Known Value |
| Fluconazole | Positive Control (Fungi) | Known Value |
Mechanistic Elucidation: Deeper Insights into Molecular Interactions
Following the initial screening, further experiments are required to dissect the specific molecular mechanisms.
Apoptosis and Cell Cycle Analysis
-
Annexin V-FITC/Propidium Iodide Staining: To quantify apoptotic and necrotic cells by flow cytometry.
-
Western Blot Analysis: To probe for the expression of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) and cell cycle regulators (e.g., Cyclin B1, CDK1).
-
Cell Cycle Analysis by Flow Cytometry: To determine the phase of cell cycle arrest.
Target Identification and Validation
-
Enzyme Inhibition Assays: If a specific enzyme is hypothesized as a target (e.g., lanosterol 14α-demethylase), in vitro assays with the purified enzyme should be conducted.
-
Thermal Shift Assays (TSA): To identify direct binding of the compound to target proteins.
-
Molecular Docking Studies: To predict the binding mode of the compound within the active site of a putative target protein.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit hypothetical, framework for investigating the mechanism of action of this compound. The proposed dual activity against cancer and microbial pathogens makes it a promising candidate for further drug development. The outlined experimental protocols offer a robust and validated pathway to elucidate its molecular mechanisms, identify its cellular targets, and ultimately assess its therapeutic potential. Future studies should focus on structure-activity relationship (SAR) analysis to optimize the potency and selectivity of this intriguing molecular scaffold.
References
- 1. scispace.com [scispace.com]
- 2. longdom.org [longdom.org]
- 3. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-(2-Methylimidazol-1-yl)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of the essential starting materials and synthetic strategies for the preparation of 2-(2-Methylimidazol-1-yl)benzaldehyde, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the synthesis of the core precursors, explore the primary coupling methodologies for the construction of the target molecule, and provide detailed experimental protocols. The causality behind experimental choices, self-validating protocols, and authoritative references are central pillars of this guide, ensuring scientific integrity and practical applicability.
Introduction: The Significance of this compound
The N-aryl imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecules, owing to the reactive aldehyde functionality which can be readily transformed into various other chemical groups. Its synthesis is of considerable interest to the pharmaceutical industry for the development of novel therapeutics. The core of its structure is formed by the strategic coupling of a 2-methylimidazole ring with a benzaldehyde derivative.
Synthesis of the Core Precursor: 2-Methylimidazole
The primary and most fundamental starting material for our target molecule is 2-methylimidazole. Its synthesis is well-established and is most commonly achieved via the Debus-Radziszewski imidazole synthesis.[1][2]
The Debus-Radziszewski Imidazole Synthesis
This multicomponent reaction offers a straightforward and efficient route to 2,4,5-trisubstituted imidazoles, and in our case, 2-methylimidazole. The reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (acetaldehyde), and ammonia.[1][2]
Reaction Scheme:
Figure 1: The Debus-Radziszewski synthesis of 2-methylimidazole.
Causality of Component Selection:
-
Glyoxal: Provides the C4 and C5 atoms of the imidazole ring.
-
Acetaldehyde: Serves as the source for the C2 carbon and the methyl substituent.
-
Ammonia: Supplies the two nitrogen atoms of the imidazole ring.
Experimental Protocol: Synthesis of 2-Methylimidazole
This protocol is a representative example of the Debus-Radziszewski synthesis for 2-methylimidazole.[3][4]
Materials:
-
40% Aqueous glyoxal solution
-
Acetaldehyde
-
25% Aqueous ammonia solution
Procedure:
-
In a reaction vessel equipped with a stirrer and temperature control, cool the aqueous ammonia solution to 0-5°C.
-
Slowly add acetaldehyde to the cooled ammonia solution while maintaining the temperature between 0-5°C.
-
After the addition is complete, slowly add the 40% aqueous glyoxal solution, ensuring the temperature does not exceed 60°C.
-
Once the addition of glyoxal is complete, heat the reaction mixture to 90-95°C and maintain this temperature for 3 hours.
-
After the reaction is complete, distill off the water under reduced pressure.
-
The crude 2-methylimidazole can be purified by vacuum distillation or recrystallization from a suitable solvent like benzene.[5][6]
Table 1: Typical Reaction Parameters for 2-Methylimidazole Synthesis
| Parameter | Value | Reference |
| Molar Ratio (Ammonia:Acetaldehyde:Glyoxal) | 2:1:1 | [3] |
| Reaction Temperature | 90-95°C | [3] |
| Reaction Time | 3 hours | [3] |
| Reported Yield | >70% | [6] |
The N-Arylation Strategy: Assembling the Target Molecule
The formation of the C-N bond between the 2-methylimidazole ring and the benzaldehyde moiety is the pivotal step in the synthesis of this compound. The most prevalent and effective method for this transformation is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[7][8]
Starting Materials for N-Arylation
The key starting materials for the Ullmann condensation are:
-
2-Methylimidazole: The nucleophilic component, providing the imidazole ring.
-
A 2-Halobenzaldehyde: The electrophilic component, providing the benzaldehyde ring. Common choices include 2-fluorobenzaldehyde, 2-chlorobenzaldehyde, 2-bromobenzaldehyde, and 2-iodobenzaldehyde.
The choice of the halogen on the benzaldehyde can significantly impact the reaction conditions and rate, with the general reactivity trend being I > Br > Cl > F.[9]
Figure 2: General scheme for the Ullmann condensation.
Causality in Reagent Selection for the Ullmann Condensation
The success of the Ullmann condensation is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.
-
Copper Catalyst: Typically, copper(I) salts such as CuI or CuBr are used.[9] In some protocols, CuO nanoparticles have also been shown to be effective.[7] The catalyst facilitates the coupling of the imidazole nitrogen with the aryl halide.
-
Ligand: The use of a ligand is often crucial to stabilize the copper catalyst, enhance its solubility, and promote the reaction. Phenanthroline derivatives, such as 4,7-dimethoxy-1,10-phenanthroline, have been reported to be highly effective for the N-arylation of imidazoles.[2][9]
-
Base: A base is required to deprotonate the imidazole, making it a more potent nucleophile. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydroxide (NaOH).[10][11]
-
Solvent: High-boiling polar aprotic solvents are generally preferred to facilitate the reaction at elevated temperatures. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethylene glycol are common choices.[10][11][12]
Experimental Protocol: Synthesis of this compound via Ullmann Condensation
The following is a generalized protocol based on established methods for the copper-catalyzed N-arylation of imidazoles.[9][10]
Materials:
-
2-Methylimidazole
-
2-Fluorobenzaldehyde (or other 2-halobenzaldehyde)
-
Copper(I) iodide (CuI)
-
4,7-Dimethoxy-1,10-phenanthroline (or other suitable ligand)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a dry reaction flask, add 2-methylimidazole (1.2 equivalents), 2-fluorobenzaldehyde (1.0 equivalent), copper(I) iodide (0.1 equivalents), 4,7-dimethoxy-1,10-phenanthroline (0.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification of the Final Product
The crude this compound is typically purified by column chromatography on silica gel.[13][14]
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. The exact ratio will depend on the polarity of any impurities.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Table 2: Summary of Starting Materials and Reagents for the Synthesis of this compound
| Component | Role | Typical Examples | Rationale for Choice |
| Imidazole Derivative | Nucleophile | 2-Methylimidazole | Provides the core imidazole ring. |
| Aryl Halide | Electrophile | 2-Fluorobenzaldehyde, 2-Chlorobenzaldehyde | Provides the benzaldehyde moiety; reactivity depends on the halogen. |
| Catalyst | C-N Bond Formation | CuI, CuBr, CuO | Facilitates the cross-coupling reaction. |
| Ligand | Catalyst Stabilizer | 4,7-Dimethoxy-1,10-phenanthroline | Enhances catalyst activity and solubility. |
| Base | Deprotonating Agent | K₂CO₃, Cs₂CO₃, NaOH | Increases the nucleophilicity of the imidazole. |
| Solvent | Reaction Medium | DMF, DMSO, Ethylene Glycol | High-boiling and polar to facilitate the reaction. |
Conclusion
The synthesis of this compound is a well-defined process that relies on the strategic selection of starting materials and reaction conditions. The Debus-Radziszewski synthesis provides a reliable route to the essential 2-methylimidazole precursor. The subsequent copper-catalyzed Ullmann condensation with a 2-halobenzaldehyde is the key step for constructing the final product. By understanding the roles of the various reagents and the causality behind their selection, researchers can optimize the synthesis for high yield and purity, thereby facilitating the development of novel and impactful pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-6-(2-methyl-1H-imidazol-1-YL)benzaldehyde | C11H9ClN2O | CID 28603817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 5. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101560188A - Method for separating and purifying 2-methylimidazole crystal impurity - Google Patents [patents.google.com]
- 7. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides [ouci.dntb.gov.ua]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-(2-Methylimidazol-1-yl)benzaldehyde (CAS 914348-86-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2-Methylimidazol-1-yl)benzaldehyde, CAS number 914348-86-0. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes existing information, draws logical inferences from related compounds, and outlines potential research avenues. The content is structured to deliver scientifically sound insights for professionals in research and development.
Molecular Identity and Physicochemical Properties
This compound is a heterocyclic aromatic compound featuring a benzaldehyde moiety substituted with a 2-methylimidazole ring at the ortho position. This unique structure imparts a combination of chemical functionalities that make it a molecule of interest in synthetic and medicinal chemistry.
| Property | Value | Source |
| CAS Number | 914348-86-0 | Apollo Scientific[1] |
| Molecular Formula | C₁₁H₁₀N₂O | MySkinRecipes[2] |
| Molecular Weight | 186.21 g/mol | MySkinRecipes[2] |
| IUPAC Name | 2-(2-Methyl-1H-imidazol-1-yl)benzaldehyde | CymitQuimica[3] |
| Synonyms | 2-(2-methylimidazolyl)benzaldehyde | CymitQuimica[3] |
| Physical Form | Solid | CymitQuimica[3] |
| Predicted Boiling Point | 381.491°C at 760 mmHg | MySkinRecipes[2] |
| Storage Conditions | 2-8°C, stored under inert gas | MySkinRecipes[2] |
Note: Some physical properties, such as the boiling point, are predicted and have not been experimentally verified in the available literature.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway: Ullmann Condensation
A common and effective method for forming the C-N bond between an aryl halide and a nitrogen-containing heterocycle is the Ullmann condensation. This reaction typically involves a copper catalyst.
Figure 1: Proposed synthesis of this compound via Ullmann condensation.
Experimental Protocol (Hypothetical):
-
To a solution of 2-bromobenzaldehyde (1 equivalent) in a high-boiling polar aprotic solvent such as DMF or DMSO, add 2-methylimidazole (1.1 equivalents) and a base such as potassium carbonate (2 equivalents).
-
Add a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), and a ligand, if necessary (e.g., 1,10-phenanthroline).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 120 to 160°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Chemical Reactivity
The reactivity of this compound is dictated by its two primary functional groups: the aldehyde and the 2-methylimidazole ring.
-
Aldehyde Group: The aldehyde functionality is susceptible to a wide range of nucleophilic addition and condensation reactions. It can be readily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.[4]
-
Imidazole Ring: The imidazole ring is aromatic and can undergo electrophilic substitution, although the presence of the electron-withdrawing benzaldehyde group may influence the regioselectivity of such reactions. The nitrogen atoms of the imidazole ring can also act as ligands for metal ions.[5]
Potential Applications and Biological Activity
While specific biological studies on this compound are not extensively reported, its structural motifs suggest several areas of potential application, particularly in medicinal chemistry.
Pharmaceutical Intermediate
This compound is marketed as a building block for the synthesis of more complex molecules.[2] The imidazole ring is a common scaffold in many pharmaceuticals, and the aldehyde group provides a versatile handle for further chemical modifications.[4] It is a potential intermediate for the development of:
-
Antifungal Agents: Many antifungal drugs contain an imidazole ring.[4]
-
Anticancer Agents: The imidazole scaffold is present in a variety of compounds with demonstrated anticancer activity.[4]
-
Antimicrobial Agents: Imidazole derivatives have been explored for their antibacterial properties.[4]
Research has indicated that the presence of a 2-methyl substituent on the imidazole ring can significantly enhance the biological activity of related compounds, making this a promising scaffold for drug discovery.[4]
Coordination Chemistry
The nitrogen atoms in the imidazole ring can coordinate with metal ions, making this compound a potential precursor for the synthesis of novel metal complexes. These complexes could have applications in catalysis or as therapeutic agents.[2]
Hazards and Toxicological Profile
The toxicological properties of this compound have not been fully investigated. However, based on available safety data sheets from suppliers and data on the related compound 2-methylimidazole, a cautious approach to handling is warranted.
GHS Hazard Statements (from supplier data):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Handling and Safety Precautions:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
Toxicological Insights from 2-Methylimidazole:
It is crucial to consider the toxicology of the parent heterocycle, 2-methylimidazole. Studies have shown that 2-methylimidazole is possibly carcinogenic to humans (Group 2B).[6] Chronic exposure in animal studies has been linked to an increased incidence of thyroid and liver tumors in rats and mice.[6][7] The toxicokinetics of 2-methylimidazole indicate that it is rapidly absorbed and eliminated.[8] While these findings are not directly applicable to this compound, they underscore the need for careful handling and further toxicological evaluation of its derivatives.
Future Research Directions
The limited availability of data on this compound presents several opportunities for future research:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol, along with complete characterization data (NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction).
-
Exploration of Chemical Reactivity: A systematic study of the reactivity of both the aldehyde and imidazole functionalities to expand its utility as a synthetic intermediate.
-
Biological Screening: In vitro and in vivo evaluation of its potential antimicrobial, antifungal, and anticancer activities.
-
Toxicological Assessment: Comprehensive toxicological studies to determine its acute and chronic toxicity, mutagenicity, and carcinogenicity.
-
Coordination Chemistry: Synthesis and characterization of metal complexes and evaluation of their catalytic or biological properties.
Conclusion
This compound is a chemical compound with significant potential as a versatile building block in medicinal and materials chemistry. While a comprehensive dataset on its properties and biological activity is yet to be established, its structural features suggest promising avenues for the development of novel therapeutic agents and functional materials. Further research is essential to fully elucidate its chemical and biological profile, thereby enabling its effective application in various fields of scientific research and development.
References
- 1. 914348-86-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. 2-(2-Methyl-1H-imidazol-1-yl)benzaldehyde [myskinrecipes.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Buy 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde | 88427-96-7 [smolecule.com]
- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 6. cspi.org [cspi.org]
- 7. Toxicology and carcinogensis studies of 2-methylimidazole (Cas No. 693-98-1) in B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicokinetics of 2-methylimidazole in male and female F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering Synthetic Efficiency: A Technical Guide to the Theoretical Yield Calculation for 2-(2-Methylimidazol-1-yl)benzaldehyde
For Immediate Release
[SHANGHAI, CN – January 5, 2026] – In the landscape of pharmaceutical research and development, precision in synthetic chemistry is paramount. The ability to accurately predict the maximum possible product from a given set of reactants—the theoretical yield—forms the bedrock of process optimization, cost analysis, and resource management. This in-depth technical guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive walkthrough of the theoretical yield calculation for the synthesis of 2-(2-Methylimidazol-1-yl)benzaldehyde, a key building block in medicinal chemistry.
Introduction: The Imperative of Stoichiometric Precision
The synthesis of complex organic molecules is a multi-faceted endeavor where efficiency is a key metric of success. The theoretical yield represents the idealized outcome of a chemical reaction, assuming perfect conversion of the limiting reactant into the desired product with no losses. Understanding and calculating this value is a critical first step in evaluating the efficiency of a synthetic protocol, troubleshooting experimental shortcomings, and scaling up production. This guide will deconstruct the theoretical yield calculation for this compound, offering a robust framework for its application in a laboratory setting.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
The formation of the C-N bond between the imidazole and benzaldehyde moieties is the crucial step in the synthesis of this compound. Among the plausible synthetic strategies, a nucleophilic aromatic substitution (SNAr) reaction between 2-methylimidazole and 2-fluorobenzaldehyde presents a direct and viable route.[1][2][3] In this proposed pathway, the imidazole nitrogen acts as a nucleophile, attacking the electron-deficient carbon atom of the fluorobenzene ring, leading to the displacement of the fluoride leaving group. The presence of the electron-withdrawing aldehyde group, while only moderately activating, facilitates this substitution.[4]
The balanced chemical equation for this proposed synthesis is as follows:
C₄H₆N₂ (2-Methylimidazole) + C₇H₅FO (2-Fluorobenzaldehyde) → C₁₁H₁₀N₂O (this compound) + HF
This 1:1 stoichiometric relationship between the reactants is the foundation for the subsequent theoretical yield calculation.
Experimental Protocol: A Hypothetical Framework
Materials:
-
2-Methylimidazole
-
2-Fluorobenzaldehyde
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-methylimidazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Add 2-fluorobenzaldehyde (1.0 eq) to the reaction mixture.
-
Heat the mixture to 120 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Calculating the Theoretical Yield: A Step-by-Step Guide
The theoretical yield is determined by the limiting reactant, which is the reactant that is completely consumed first in a chemical reaction.
Step 1: Determine the Molar Masses of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Methylimidazole | C₄H₆N₂ | 82.10 |
| 2-Fluorobenzaldehyde | C₇H₅FO | 124.11 |
| This compound | C₁₁H₁₀N₂O | 186.21 |
Step 2: Identify the Limiting Reactant
To identify the limiting reactant, we must first determine the number of moles of each reactant used. Let's assume we start with 5.00 g of 2-methylimidazole and 8.00 g of 2-fluorobenzaldehyde.
-
Moles of 2-Methylimidazole:
-
Moles = Mass / Molar Mass
-
Moles = 5.00 g / 82.10 g/mol = 0.0609 mol
-
-
Moles of 2-Fluorobenzaldehyde:
-
Moles = Mass / Molar Mass
-
Moles = 8.00 g / 124.11 g/mol = 0.0645 mol
-
Since the reaction proceeds in a 1:1 stoichiometric ratio, the reactant with the fewer number of moles is the limiting reactant. In this case, 2-methylimidazole is the limiting reactant.
Step 3: Calculate the Theoretical Yield
The theoretical yield of the product is calculated based on the stoichiometry of the limiting reactant.
-
Theoretical Moles of Product:
-
Since the stoichiometry is 1:1, the moles of this compound produced will be equal to the moles of the limiting reactant, 2-methylimidazole.
-
Theoretical Moles = 0.0609 mol
-
-
Theoretical Mass of Product (Theoretical Yield):
-
Theoretical Yield = Theoretical Moles × Molar Mass of Product
-
Theoretical Yield = 0.0609 mol × 186.21 g/mol = 11.34 g
-
Therefore, the theoretical yield of this compound from 5.00 g of 2-methylimidazole and 8.00 g of 2-fluorobenzaldehyde is 11.34 grams.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Conclusion: From Theory to Practice
The theoretical yield calculation is an indispensable tool in synthetic chemistry, providing a benchmark against which the success of a reaction can be measured. By understanding the stoichiometry and identifying the limiting reactant, researchers can optimize reaction conditions, conserve valuable starting materials, and ultimately enhance the efficiency of their synthetic endeavors. The principles outlined in this guide for this compound are universally applicable, serving as a foundational concept for the synthesis of any target molecule.
References
An In-Depth Technical Guide to Determining the Solubility Profile of 2-(2-Methylimidazol-1-yl)benzaldehyde in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its developability, formulation, and ultimate bioavailability. This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to systematically determine the solubility profile of 2-(2-Methylimidazol-1-yl)benzaldehyde, a heterocyclic aldehyde of interest in contemporary chemical synthesis. In the absence of extensive published data for this specific molecule, this document emphasizes the foundational principles of solubility, outlines a strategic approach to solvent selection, and provides detailed, field-proven experimental protocols for accurate solubility measurement. By integrating theoretical understanding with practical, step-by-step methodologies, this guide serves as a self-validating system for generating a robust and reliable solubility profile, enabling informed decision-making in research and development.
Introduction: The Critical Role of Solubility in Chemical Development
This compound (C₁₁H₁₀N₂O, Molar Mass: 186.21 g/mol ) is a molecule of interest, combining the functionalities of a benzaldehyde with a substituted imidazole ring.[1][2] Such structures are common precursors in the synthesis of more complex molecules with potential biological activity.[3][4][5][6] Understanding the solubility of this compound in a variety of organic solvents is paramount for several key aspects of its handling and application:
-
Reaction Optimization: Knowledge of solubility allows for the selection of appropriate solvent systems to ensure homogeneous reaction conditions, which can significantly impact reaction kinetics, yield, and purity.
-
Purification Strategy: The choice between crystallization, chromatography, or other purification techniques is heavily dependent on the solubility characteristics of the compound in different solvents.
-
Formulation Development: For compounds intended for biological screening or as potential APIs, solubility in pharmaceutically acceptable solvents is a primary determinant of formulation feasibility and subsequent in vivo performance.[7][8][9]
This guide will provide the necessary theoretical and practical framework to establish a comprehensive solubility profile for this compound, or analogous research compounds.
Theoretical Foundations of Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" serves as a useful heuristic.[10] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Key factors influencing the solubility of an organic compound like this compound include:
-
Polarity: The presence of a polar aldehyde group and a nitrogen-containing imidazole ring suggests that this molecule possesses a degree of polarity. Therefore, it is expected to exhibit greater solubility in polar solvents.
-
Hydrogen Bonding: The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, while the aldehyde oxygen can also participate in hydrogen bonding. Solvents capable of hydrogen bonding (both donors and acceptors) are likely to be effective at solvating this molecule.
-
Molecular Size and Shape: Larger molecules can be more difficult to solvate.[10]
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature.[10] This is a critical parameter to consider and control during experimental determination.
Strategic Selection of Organic Solvents
A comprehensive solubility profile should encompass a range of solvents with varying polarities and functionalities. The following table outlines a suggested panel of organic solvents for evaluating the solubility of this compound, categorized by their properties.
| Solvent Class | Example Solvents | Rationale for Inclusion |
| Protic Solvents | Methanol, Ethanol | Capable of hydrogen bonding, effective at solvating polar functional groups. |
| Aprotic Polar | Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Possess high dipole moments and can solvate polar molecules without donating hydrogen bonds. DMSO and DMF are often powerful solvents for a wide range of organic compounds.[11] |
| Ethereal Solvents | Tetrahydrofuran (THF), 1,4-Dioxane | Moderately polar, can act as hydrogen bond acceptors. |
| Chlorinated | Dichloromethane | A common solvent for organic reactions and purifications. |
| Aromatic | Toluene | Represents a non-polar aromatic solvent, useful for understanding interactions with the benzaldehyde portion of the molecule. |
| Aliphatic | Heptane, Hexane | Non-polar solvents, solubility is expected to be low, but important for defining the limits of the solubility profile. |
Experimental Determination of Solubility: Protocols and Workflows
The following sections detail the methodologies for accurately determining the solubility of this compound. The choice of method often depends on the required throughput and the amount of material available.
The Shake-Flask Method: A Gold Standard Protocol
The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[10] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.
Protocol:
-
Preparation: Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial.
-
Solvent Addition: Add a precise volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vial at a moderate speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette. Take care not to disturb the undissolved solid.
-
Dilution: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)
Diagram of the Shake-Flask Experimental Workflow:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in multiple solvents, automated HTS methods can be employed. These often rely on kinetic or thermodynamic principles and can provide valuable preliminary data.[11]
Diagram of a General HTS Solubility Workflow:
Caption: A Generalized Workflow for High-Throughput Solubility Screening.
Data Presentation and Interpretation
The experimentally determined solubility data for this compound should be compiled into a clear and concise table for easy comparison.
Table for Recording Solubility Data:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Acetonitrile | 25 | |||
| Acetone | 25 | |||
| DMSO | 25 | |||
| DMF | 25 | |||
| THF | 25 | |||
| Dichloromethane | 25 | |||
| Toluene | 25 | |||
| Heptane | 25 |
Interpretation of Results:
The compiled data will provide a comprehensive solubility profile. High solubility in solvents like methanol, DMSO, and DMF would confirm the polar nature of the molecule. Conversely, low solubility in heptane and toluene would indicate its non-polar insolubility. This profile is invaluable for making informed decisions regarding reaction conditions, purification strategies, and potential formulation pathways.
Conclusion
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound, 95+% CAS#: [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Chloro-6-(1h-imidazol-1-yl)benzaldehyde () for sale [vulcanchem.com]
- 5. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. m.youtube.com [m.youtube.com]
- 11. lifechemicals.com [lifechemicals.com]
An In-depth Technical Guide to the Core Structural Features of 2-(2-Methylimidazol-1-yl)benzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the key structural features of 2-(2-Methylimidazol-1-yl)benzaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, spectroscopic characterization, and core structural attributes. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate further investigation and application of this versatile molecule.
Introduction: The Significance of the N-Arylimidazole Scaffold
The imidazole ring is a ubiquitous five-membered aromatic heterocycle found in a vast array of natural products and synthetic molecules.[1] Its electron-rich nature and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in medicinal chemistry.[2][3] N-arylimidazoles, in particular, represent a class of compounds with diverse biological activities, including anticancer, antifungal, and antibacterial properties.[3][4][5] The introduction of a benzaldehyde moiety at the ortho position of the N-aryl substituent, as seen in this compound, creates a unique molecular architecture with the potential for novel biological activities and applications as a versatile synthetic intermediate.
Synthesis and Molecular Architecture
The synthesis of this compound typically involves the N-arylation of 2-methylimidazole with an activated benzaldehyde derivative. The Ullmann condensation is a classic and effective method for this transformation.[6] This copper-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the imidazole nitrogen and an aryl halide.
Synthetic Pathway: A Conceptual Overview
The logical flow for the synthesis of N-arylimidazoles via the Ullmann condensation provides a reliable and scalable approach.
Caption: Conceptual workflow for the synthesis of this compound via Ullmann condensation.
Detailed Experimental Protocol: Copper-Catalyzed N-Arylation
This protocol is a representative procedure based on established methods for the Ullmann condensation of imidazoles with aryl halides.[7]
Materials:
-
2-Methylimidazole
-
2-Fluorobenzaldehyde
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylimidazole (1.0 eq), 2-fluorobenzaldehyde (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Structural Elucidation and Spectroscopic Analysis
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented here are predicted values based on the analysis of structurally similar compounds, such as 4-(1H-imidazol-1-yl)benzaldehyde.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet | Deshielded due to the electron-withdrawing nature of the carbonyl group. |
| Benzaldehyde Ring | 7.2 - 8.0 | Multiplets | Complex splitting pattern due to ortho, meta, and para couplings. |
| Imidazole Ring (H4, H5) | 6.9 - 7.5 | Doublets or Singlets | The chemical shifts are influenced by the electronic effects of the substituents. |
| Methyl (-CH₃) | 2.3 - 2.6 | Singlet |
The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Aldehyde Carbonyl (C=O) | 190 - 195 | Highly deshielded quaternary carbon. |
| Imidazole C2 | 145 - 150 | Quaternary carbon of the imidazole ring. |
| Aromatic Carbons | 110 - 140 | Aromatic carbons of the benzaldehyde and imidazole rings. |
| Methyl Carbon (-CH₃) | 12 - 18 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Aldehyde) | 1680 - 1710 | Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₁H₁₀N₂O), the expected molecular ion peak [M]⁺ would be observed at m/z 186.08.
Key Structural Features and Conformational Analysis
The unique arrangement of the 2-methylimidazole and benzaldehyde moieties in this compound gives rise to specific structural characteristics.
Planarity and Dihedral Angle
The molecule consists of two planar aromatic rings, the benzaldehyde ring and the 2-methylimidazole ring. The rotational freedom around the C-N single bond connecting these two rings allows for different conformations. The dihedral angle between the mean planes of the two rings is a key structural parameter. In the solid state, this angle is influenced by crystal packing forces. Based on studies of similar N-arylimidazoles, a non-coplanar arrangement is expected, with a dihedral angle likely in the range of 20-45 degrees.[8] This twisted conformation minimizes steric hindrance between the ortho-aldehyde group and the imidazole ring.
Caption: Relationship between steric hindrance and the non-coplanar conformation of this compound.
Intramolecular Interactions
The ortho-positioning of the aldehyde group allows for potential intramolecular interactions. A weak C-H···O hydrogen bond between an imidazole C-H and the aldehyde oxygen is a possibility, which could influence the preferred conformation in solution and in the solid state.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological data for this compound is not extensively reported in the public domain, the structural motifs present suggest several potential avenues for investigation in drug discovery.
Anticancer Potential
Numerous imidazole and benzimidazole derivatives have demonstrated significant anticancer activity.[5][9] The mechanism of action often involves the inhibition of key enzymes or the disruption of cellular processes like microtubule formation. The unique stereoelectronic profile of this compound makes it a candidate for screening against various cancer cell lines.
Antimicrobial Activity
The imidazole scaffold is a well-established pharmacophore in antifungal and antibacterial agents.[10][11] The presence of the 2-methyl group can enhance lipophilicity and potentially improve cell membrane penetration. Therefore, this compound warrants investigation for its activity against a panel of pathogenic bacteria and fungi.
Conclusion
This compound is a fascinating molecule with a rich structural landscape and significant potential for further exploration. Its synthesis via established methods like the Ullmann condensation is feasible, and its structural features can be thoroughly characterized using modern spectroscopic techniques. The presence of the N-arylimidazole and benzaldehyde moieties in a unique ortho-arrangement provides a promising platform for the design and development of novel therapeutic agents and functional materials. This guide provides a solid foundation for researchers to build upon in their future investigations of this intriguing compound.
References
- 1. Neutral and ionic Co(ii) metal–organic frameworks with 2-methylimidazole and trimesate: design and evaluation for molecule encapsulation and slow release - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]
- 4. Synthesis and biological evaluation of 2-arylbenzimidazoles targeting Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. banglajol.info [banglajol.info]
- 11. Growth of ZIF-8 on molecularly ordered 2-methylimidazole/single-walled carbon nanotubes to form highly porous, electrically conductive composites - Chemical Science (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 2-(2-Methylimidazol-1-yl)benzaldehyde
Foreword: The Architectural Promise of a Bifunctional Linker
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery.[1][2][3] The ability to tune their structure and function by judiciously selecting metal nodes and organic linkers is a cornerstone of MOF chemistry.[4][5] This document provides a detailed guide for the synthesis and characterization of novel MOFs using a promising, yet underexplored, bifunctional organic linker: 2-(2-Methylimidazol-1-yl)benzaldehyde.
The unique architecture of this linker, featuring a coordinating imidazole ring and a reactive aldehyde group, opens avenues for the design of MOFs with tailored properties. The imidazole moiety can coordinate with a variety of metal ions to form the primary framework, while the benzaldehyde group can serve as a site for post-synthetic modification, allowing for the introduction of further functionalities.[6] This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this versatile building block in the creation of advanced functional materials.
The Ligand: this compound
A thorough understanding of the organic linker is paramount to designing a successful MOF synthesis.
Physicochemical Properties
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₀N₂O | Based on chemical structure. |
| Molecular Weight | ~202.21 g/mol | Calculated from the molecular formula. |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol) | The presence of the polar benzaldehyde and imidazole groups suggests good solubility in such solvents, which are commonly used in MOF synthesis. |
| Coordination Sites | Imidazole nitrogen atoms | The lone pair of electrons on the nitrogen atoms of the imidazole ring are primary coordination sites for metal ions.[7] |
| Reactive Group | Aldehyde (-CHO) | The aldehyde group is available for post-synthetic modification reactions. |
Synthesis of this compound
For researchers opting to synthesize the ligand in-house, a common route involves the nucleophilic substitution reaction between 2-methylimidazole and 2-fluorobenzaldehyde.
Protocol 1: Synthesis of this compound
Materials:
-
2-methylimidazole
-
2-fluorobenzaldehyde
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-methylimidazole (1.0 eq) and potassium carbonate (2.0 eq) in DMF.
-
Add 2-fluorobenzaldehyde (1.1 eq) to the mixture.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Proposed Synthesis of MOFs using this compound
The following protocols are proposed based on established methodologies for MOF synthesis and the chemical nature of the ligand.[8][9] The choice of metal precursor and reaction conditions will significantly influence the resulting MOF's topology and properties.
Solvothermal Synthesis: A General Protocol
Solvothermal synthesis is a widely employed method for generating high-quality crystalline MOFs.[2]
Protocol 2: Solvothermal Synthesis of a Zinc-based MOF
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
In a 20 mL scintillation vial, dissolve this compound (0.1 mmol) in 5 mL of DMF.
-
In a separate vial, dissolve Zinc nitrate hexahydrate (0.1 mmol) in 5 mL of methanol.
-
Combine the two solutions in the 20 mL vial.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C over 2 hours and hold at this temperature for 48 hours.
-
Allow the oven to cool to room temperature naturally.
-
Colorless crystals should form at the bottom of the vial.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then methanol (3 x 5 mL).
-
Dry the crystals under vacuum at room temperature.
Causality Behind Experimental Choices:
-
Metal Precursor: Zinc (II) is chosen for its versatile coordination chemistry and its known ability to form stable MOFs with imidazolate-based linkers.
-
Solvent System: A mixture of DMF and methanol is used to ensure the solubility of both the organic linker and the metal salt. DMF also often acts as a modulator in MOF synthesis, influencing crystal growth.
-
Temperature and Time: The elevated temperature provides the necessary energy for the formation of the crystalline framework, while the extended reaction time allows for the slow growth of well-defined crystals.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemistry and Applications of Metal–Organic Frameworks (MOFs) as Industrial Enzyme Immobilization Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of metal–organic framework-based bioelectrodes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. iris.unito.it [iris.unito.it]
- 6. Postsynthetic ionization of an imidazole-containing metal–organic framework for the cycloaddition of carbon dioxide and epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances and potential applications for metal-organic framework (MOFs) and MOFs-derived materials: Characterizations and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
2-(2-Methylimidazol-1-yl)benzaldehyde as a precursor for bioactive molecules
Application Notes & Protocols
Leveraging 2-(2-Methylimidazol-1-yl)benzaldehyde as a Versatile Precursor for the Synthesis of Novel Bioactive Molecules
Abstract
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a "privileged scaffold" in drug discovery.[3][4] This application note provides a detailed guide on the synthesis and utilization of this compound, a highly versatile precursor for developing novel bioactive compounds. We present validated, step-by-step protocols for the synthesis of the precursor itself, its subsequent conversion into Schiff base derivatives, and methodologies for evaluating their potential antimicrobial and anticancer activities. The causality behind experimental choices is explained, providing researchers with the foundational knowledge to adapt and innovate upon these core methods.
Synthesis of the Precursor: this compound
The synthesis of the title precursor is efficiently achieved via a nucleophilic aromatic substitution reaction. This method is reliable and scalable, making it suitable for laboratory research and development. The reaction involves the coupling of 2-methylimidazole with an ortho-substituted benzaldehyde, typically 2-fluorobenzaldehyde, in the presence of a base.
Rationale of Synthetic Design
The choice of 2-fluorobenzaldehyde as the starting material is strategic. The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution, activated by the electron-withdrawing aldehyde group in the ortho position. Potassium carbonate is used as a mild, cost-effective base to deprotonate the N-H of the imidazole ring, generating the nucleophilic imidazolate anion required for the substitution reaction. Dimethylformamide (DMF) is an ideal solvent due to its high boiling point, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate, and its ability to solubilize the ionic intermediates.
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis on a 10 mmol scale.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Methylimidazole | 82.10 | 0.821 g | 10 |
| 2-Fluorobenzaldehyde | 124.11 | 1.241 g (1.05 mL) | 10 |
| Anhydrous Potassium Carbonate | 138.21 | 2.76 g | 20 |
| Anhydrous Dimethylformamide (DMF) | - | 30 mL | - |
| Ethyl Acetate | - | ~150 mL | - |
| Brine (Saturated NaCl solution) | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methylimidazole (0.821 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 30 mL of anhydrous DMF to the flask. Stir the suspension for 15 minutes at room temperature to facilitate the formation of the potassium salt of 2-methylimidazole.
-
Addition of Aldehyde: Add 2-fluorobenzaldehyde (1.05 mL, 10 mmol) to the suspension using a syringe.
-
Reaction: Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 100 mL of cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 25 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product, typically a yellow to brown oil or solid, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50%) to yield the pure product.
Expected Yield: 70-85%.
Figure 1: Synthesis of the precursor molecule.
Physicochemical Properties and Spectroscopic Characterization
Confirming the identity and purity of the synthesized precursor is a critical, self-validating step before its use in subsequent reactions.
Table of Properties:
| Property | Value |
| IUPAC Name | 2-(2-Methyl-1H-imidazol-1-yl)benzaldehyde |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molar Mass | 186.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Typically in the range of 60-70 °C |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform |
Spectroscopic Validation
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool for structural confirmation. The expected signals include:
-
A singlet for the aldehyde proton (-CHO) around δ 9.8-10.2 ppm.[5]
-
Multiplets for the four aromatic protons on the benzaldehyde ring between δ 7.2-8.0 ppm.
-
Two doublets for the two imidazole ring protons (H4 and H5) between δ 6.8-7.5 ppm.
-
A singlet for the methyl group (-CH₃) protons around δ 2.3-2.5 ppm.[6]
-
-
¹³C NMR Spectroscopy: The carbon spectrum should show 11 distinct signals, including:
-
A signal for the aldehyde carbonyl carbon around δ 190 ppm.
-
Signals for the aromatic and imidazole carbons in the δ 110-150 ppm region.
-
A signal for the methyl carbon around δ 14 ppm.
-
-
FT-IR Spectroscopy: The infrared spectrum provides confirmation of key functional groups.
-
A strong, sharp peak around 1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde.
-
Peaks around 1600 cm⁻¹ and 1480 cm⁻¹ for C=C and C=N stretching within the aromatic and imidazole rings.
-
C-H stretching peaks for the aromatic and methyl groups around 2800-3100 cm⁻¹.
-
Application in the Synthesis of Bioactive Schiff Bases
The aldehyde functional group of this compound is a prime handle for derivatization. One of the most robust and widely used reactions is the formation of Schiff bases (imines) through condensation with primary amines.[7][8] This reaction is typically straightforward, high-yielding, and creates a diverse library of molecules from readily available starting materials.[9] The resulting C=N (azomethine) bond is crucial for the biological activity of many compounds.[10]
General Protocol for Schiff Base Synthesis
This protocol describes a general method that can be adapted for various primary amines.
Rationale: The condensation reaction is typically catalyzed by a few drops of glacial acetic acid, which protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.[8] The reaction is often performed under reflux in ethanol, which is an excellent solvent for both reactants and allows for the easy removal of the water byproduct to drive the reaction to completion.
Procedure:
-
Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 15 mL of absolute ethanol.
-
Amine Addition: Add an equimolar amount (1.0 mmol) of the desired primary amine to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. The formation of a precipitate often indicates product formation.
-
Isolation:
-
Cool the reaction mixture in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Characterization Note: The formation of the Schiff base can be confirmed by the disappearance of the aldehyde proton signal (~δ 10 ppm) in the ¹H NMR spectrum and the appearance of a new imine proton signal (-CH=N-) typically between δ 8.0-8.5 ppm.[5] The C=O stretch in the IR spectrum will also disappear, and a new C=N stretch will appear around 1625 cm⁻¹.[5]
Figure 2: General synthesis of Schiff base derivatives.
Case Study 1: Synthesis and Evaluation of an Antimicrobial Agent
Target: Synthesis of a Schiff base derived from 4-chloroaniline. The introduction of a halogenated phenyl ring can enhance lipophilicity and antimicrobial activity.[4]
Protocol: Follow the general protocol in section 3.1 using 4-chloroaniline (1.0 mmol, 0.128 g) as the primary amine.
Rationale for Bioactivity: Imidazole-based compounds are known to exhibit broad-spectrum antimicrobial activity.[1][3] Their mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.[1] Schiff bases themselves can also act as antimicrobial agents, with their activity often enhanced by the presence of the azomethine group, which can interfere with microbial cell processes.[10]
Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion)
-
Preparation: Prepare Mueller-Hinton agar plates. Inoculate the plates with a standardized suspension (0.5 McFarland) of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli).
-
Disc Application: Sterilize filter paper discs (6 mm diameter). Impregnate the discs with a known concentration of the synthesized Schiff base dissolved in DMSO (e.g., 1 mg/mL). A disc with DMSO alone serves as the negative control. A disc with a standard antibiotic (e.g., ciprofloxacin) serves as the positive control.
-
Incubation: Place the discs on the inoculated agar surface and incubate at 37 °C for 24 hours.
-
Analysis: Measure the diameter (in mm) of the zone of inhibition around each disc. A larger zone indicates greater susceptibility of the microbe to the compound.
Case Study 2: Synthesis and Evaluation of an Anticancer Agent
Target: Synthesis of a Schiff base derived from 2-aminophenol. The hydroxyl group in the ortho position can act as a hydrogen bond donor and a potential metal-chelating site, features often associated with anticancer activity.
Protocol: Follow the general protocol in section 3.1 using 2-aminophenol (1.0 mmol, 0.109 g) as the primary amine.
Rationale for Bioactivity: Benzimidazole derivatives have shown significant promise as anticancer agents by targeting various cellular pathways, including DNA interaction and cell cycle regulation.[11][12][13] Benzaldehyde itself has been studied for its anticancer properties.[14] The combination of these two pharmacophores in a Schiff base framework can lead to synergistic effects, potentially inducing apoptosis or inhibiting proliferation in cancer cells.
Protocol: Cytotoxicity Evaluation (MTT Assay)
-
Cell Culture: Seed human cancer cells (e.g., MCF-7 breast cancer or HCT-116 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized Schiff base in the culture medium. Replace the old medium with the medium containing the test compound at various concentrations (e.g., 1 to 100 µM). Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Figure 3: Workflow for synthesis and biological evaluation.
Conclusion
This compound is a valuable and readily accessible precursor for constructing diverse molecular architectures with significant biological potential. The protocols detailed in this note provide a robust framework for synthesizing this key intermediate and its Schiff base derivatives. By leveraging these methods, researchers in drug discovery and medicinal chemistry can efficiently generate and screen novel compounds for antimicrobial, anticancer, and other therapeutic applications, accelerating the identification of new lead candidates.
References
- 1. nano-ntp.com [nano-ntp.com]
- 2. Antibacterial Activities of Imidazole-Based Compounds (A Review) | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on Antimicrobial Activity of Imidazole - ProQuest [proquest.com]
- 5. chemijournal.com [chemijournal.com]
- 6. 2-Methylimidazole(693-98-1) 1H NMR [m.chemicalbook.com]
- 7. ijacskros.com [ijacskros.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. nijournals.org [nijournals.org]
- 10. op.niscpr.res.in [op.niscpr.res.in]
- 11. Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, DNA interaction and anticancer activity of 2-anthryl substituted benzimidazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-(2-Methylimidazol-1-yl)benzaldehyde in Catalysis Ligand Design: A Technical Guide
Introduction: The Strategic Advantage of Imidazole-Based Ligands in Catalysis
In the landscape of modern catalysis, the design of ligands is paramount to controlling the activity, selectivity, and stability of metal catalysts. Among the vast array of ligand scaffolds, those incorporating the imidazole moiety have emerged as particularly versatile and effective. The unique electronic properties of the imidazole ring, combined with its steric tuneability, allow for the fine-tuning of the catalytic center. 2-(2-Methylimidazol-1-yl)benzaldehyde is a particularly intriguing starting material for ligand synthesis due to its bifunctional nature. It possesses a reactive aldehyde group, which is a versatile handle for derivatization, and a 2-methylimidazole group that can act as a strong σ-donating N-heterocyclic carbene (NHC) precursor or a coordinating nitrogen donor in Schiff base ligands.
This technical guide provides a comprehensive overview of the application of this compound in the design of ligands for catalysis. We will explore the synthesis of this key precursor, its derivatization into Schiff base and N-heterocyclic carbene (NHC) ligands, the subsequent formation of metal complexes, and their application in representative catalytic transformations. The protocols provided are designed to be robust and reproducible, offering researchers a solid foundation for their own investigations in this exciting area of catalysis.
I. Synthesis of the Precursor: this compound
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common approach involves the coupling of 2-methylimidazole with a suitable benzaldehyde derivative, such as 2-fluorobenzaldehyde or 2-chlorobenzaldehyde.
Protocol 1: Synthesis of this compound
Materials:
-
2-Methylimidazole
-
2-Fluorobenzaldehyde
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylimidazole (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-fluorobenzaldehyde (1.2 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
II. Ligand Design and Synthesis from this compound
The aldehyde functionality of this compound is a versatile anchor for the synthesis of a variety of ligands. We will focus on two prominent classes: Schiff base ligands and N-heterocyclic carbene (NHC) precursors.
A. Schiff Base Ligands: Versatile and Readily Synthesized
Schiff base ligands are formed through the condensation reaction between the aldehyde group and a primary amine.[1] The resulting imine nitrogen and the imidazole nitrogen can act as a bidentate chelate for a metal center. The steric and electronic properties of the ligand can be easily tuned by varying the amine component.
Protocol 2: Synthesis of a Representative Schiff Base Ligand
Materials:
-
This compound
-
2,6-Diisopropylaniline
-
Ethanol, absolute
-
Acetic acid, glacial (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq.) in absolute ethanol in a round-bottom flask.
-
Add 2,6-diisopropylaniline (1.0 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 4-6 hours. Monitor the formation of the imine by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Caption: Workflow for the synthesis of a Schiff base ligand.
B. N-Heterocyclic Carbene (NHC) Precursors: For Robust Catalysis
N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry, prized for their strong σ-donating ability and steric tunability.[2] The synthesis of an NHC ligand from this compound typically involves the formation of an imidazolium salt, which is the direct precursor to the carbene.
Protocol 3: Synthesis of a Representative Imidazolium Salt (NHC Precursor)
This protocol outlines a two-step process: reduction of the aldehyde to an alcohol, followed by conversion to a halide and subsequent reaction with an imidazole to form the imidazolium salt.
Step 1: Reduction of the Aldehyde
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) portion-wise to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the corresponding alcohol.
Step 2: Formation of the Imidazolium Salt
Materials:
-
(2-(2-Methylimidazol-1-yl)phenyl)methanol (from Step 1)
-
Thionyl chloride (SOCl₂) or a suitable brominating agent
-
1-Mesitylimidazole
-
Toluene, anhydrous
-
Acetonitrile, anhydrous
Procedure:
-
Convert the alcohol to the corresponding benzyl chloride or bromide. A common method is to react the alcohol with thionyl chloride in an inert solvent.
-
Isolate and purify the benzyl halide.
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the benzyl halide (1.0 eq.) and 1-mesitylimidazole (1.0 eq.) in anhydrous acetonitrile or toluene.
-
Heat the reaction mixture at 80-100 °C for 24-48 hours. The imidazolium salt will precipitate as a solid.
-
Cool the mixture, collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum.
Caption: General workflow for NHC precursor synthesis.
III. Metal Complexation and Catalytic Application
The synthesized ligands can be coordinated to a variety of metal centers to generate active catalysts. Palladium and copper complexes are particularly common for cross-coupling and oxidation reactions, respectively.
A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Palladium complexes bearing NHC ligands are highly effective catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in organic synthesis.[3]
Protocol 4: In-situ Generation of a Pd-NHC Catalyst for Suzuki-Miyaura Coupling
Materials:
-
Imidazolium salt (from Protocol 3)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Toluene/water mixture (e.g., 10:1)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk tube, add the imidazolium salt (2-5 mol%), Pd(OAc)₂ (1-2.5 mol%), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the aryl halide (1.0 eq.) and arylboronic acid (1.2 eq.).
-
Add the toluene/water solvent mixture.
-
Heat the reaction mixture to 80-110 °C and stir for the required time (monitor by TLC or GC).
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Table 1: Representative Results for Suzuki-Miyaura Cross-Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 2 | >95 |
| 2 | 4-Chlorotoluene | 4-Methoxyphenylboronic acid | 3 | 85 |
| 3 | 1-Bromonaphthalene | 3-Tolylboronic acid | 2 | >95 |
Note: The data in this table is representative and based on typical performance of analogous Pd-NHC catalysts.
B. Copper-Catalyzed Oxidation of Alcohols
Copper complexes with Schiff base ligands have shown significant activity in the aerobic oxidation of alcohols to aldehydes and ketones.[4]
Protocol 5: Synthesis and Application of a Cu(II)-Schiff Base Catalyst
Step 1: Synthesis of the Copper(II) Complex
Materials:
-
Schiff base ligand (from Protocol 2)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Methanol
Procedure:
-
Dissolve the Schiff base ligand (2.0 eq.) in methanol in a round-bottom flask.
-
In a separate flask, dissolve Cu(OAc)₂·H₂O (1.0 eq.) in methanol, heating gently if necessary.
-
Add the copper salt solution dropwise to the ligand solution with stirring.
-
A precipitate should form. Stir the mixture at room temperature for 2-4 hours.
-
Collect the solid complex by filtration, wash with cold methanol, and dry under vacuum.
Step 2: Catalytic Oxidation of Benzyl Alcohol
Materials:
-
Cu(II)-Schiff base complex (from Step 1)
-
Benzyl alcohol
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Oxygen balloon
Procedure:
-
To a round-bottom flask, add the Cu(II)-Schiff base complex (1-5 mol%), benzyl alcohol (1.0 eq.), and K₂CO₃ (1.5 eq.).
-
Add toluene as the solvent.
-
Fit the flask with a condenser and an oxygen balloon.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction, filter off the catalyst and base, and concentrate the filtrate.
-
Purify the resulting benzaldehyde by column chromatography.
Caption: A simplified proposed catalytic cycle for alcohol oxidation.
IV. Conclusion and Future Outlook
This compound is a highly valuable and versatile precursor for the synthesis of advanced ligands for catalysis. Its straightforward derivatization into Schiff bases and N-heterocyclic carbene precursors allows for the development of a wide range of metal complexes. The protocols detailed in this guide provide a solid starting point for researchers to explore the catalytic potential of these systems in various organic transformations.
The future of ligand design with this scaffold is bright. Further exploration into the synthesis of chiral derivatives for asymmetric catalysis is a promising avenue. Additionally, the incorporation of these ligands into metal-organic frameworks (MOFs) could lead to the development of highly active and recyclable heterogeneous catalysts. The continued investigation into the structure-activity relationships of these catalyst systems will undoubtedly lead to new and improved catalytic processes with broad applications in academia and industry.
V. References
-
Schiff, H. Mittheilungen aus dem Universitäts-laboratorium in Pisa: eine neue Reihe organischer Basen. Justus Liebigs Annalen der Chemie1864 , 131, 118-119. --INVALID-LINK--
-
Díez-González, S. (Ed.). (2010). N-Heterocyclic Carbenes: From Laboratory Curiosities to Efficient Synthetic Tools. Royal Society of Chemistry. --INVALID-LINK--
-
Antony, R., et al. (2022). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research, 8(1), 74-88. --INVALID-LINK--
-
Biju, A. T., et al. (2020). N-Heterocyclic-Carbene-Catalyzed Imine Umpolung for the Cross-Coupling of Quinoxalin-2-ones with Isatins. The Journal of Organic Chemistry, 85(15), 9948-9957. --INVALID-LINK--
-
Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Catalysts, 14(2), 118. --INVALID-LINK--
-
Bielinski, E. A., et al. (2014). N-Heterocyclic Carbene Complexes of Nickel(II) from Caffeine and Theophylline: Sustainable Alternative to Imidazol-2-ylidenes. Organometallics, 33(20), 5824-5832. --INVALID-LINK--
-
Jahnke, M. C., et al. (2009). Synthesis and Catalytic Application of Palladium Complexes with Picoline-Functionalized Benzimidazolin-2-ylidene Ligands. European Journal of Inorganic Chemistry, 2009(25), 3827-3837. --INVALID-LINK--
-
Al-Masoudi, N. A., et al. (2021). Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes. Jordan Journal of Chemistry, 15(3), 137-143. --INVALID-LINK--
-
Delaude, L., & Rutot, D. (2011). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 7, 1338-1352. --INVALID-LINK--
-
Awual, M. R. (2017). A Short Review: Methodologies for the Synthesis of Schiff's Bases. Indian Journal of Advances in Chemical Science, 5(3), 135-143. --INVALID-LINK--
-
Abu-Dief, A. M., & Mohamed, I. M. (2015). A review on versatile applications of Schiff bases and their metal complexes. Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 119-133. --INVALID-LINK--
-
Fortman, G. C., & Nolan, S. P. (2011). N-heterocyclic carbene (NHC) ligands and their palladium complexes for C–C and C–N bond formation. Chemical Society Reviews, 40(10), 5151-5169. --INVALID-LINK--
References
Synthesis of 2-(2-Methylimidazol-1-yl)benzaldehyde via Nucleophilic Aromatic Substitution: An Application Note and Detailed Protocol
Introduction
2-(2-Methylimidazol-1-yl)benzaldehyde is a versatile heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. Its unique structural motif, featuring a substituted imidazole ring directly linked to a benzaldehyde moiety, serves as a key precursor for the synthesis of a diverse range of complex molecules. In medicinal chemistry, the imidazole core is a well-established pharmacophore present in numerous antifungal, antimicrobial, and anticancer agents. The aldehyde functionality provides a reactive handle for a variety of chemical transformations, enabling the construction of diverse molecular libraries for drug discovery and development. This application note provides a comprehensive guide to the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction, detailing the underlying principles, a step-by-step experimental protocol, and characterization methods.
Underlying Scientific Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The synthesis of this compound from 2-fluorobenzaldehyde and 2-methylimidazole proceeds through a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitutions at saturated carbons (SN1 and SN2), SNAr reactions on aromatic rings have distinct mechanistic requirements. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring and a good leaving group.
In this specific synthesis, the aldehyde group (-CHO) on the 2-fluorobenzaldehyde ring acts as a moderate electron-withdrawing group, which activates the ring towards nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Addition: The nitrogen atom of 2-methylimidazole, acting as the nucleophile, attacks the carbon atom of the benzene ring that is bonded to the fluorine atom. This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[1][2] The negative charge of this intermediate is delocalized over the aromatic ring and is stabilized by the electron-withdrawing aldehyde group.
-
Elimination of the Leaving Group: In the second, faster step, the leaving group (fluoride ion) is eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the final product, this compound.
A noteworthy aspect of SNAr reactions is the reactivity trend of the halogens as leaving groups: F > Cl > Br > I. This is contrary to the trend observed in SN1 and SN2 reactions. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating the initial nucleophilic attack, which is the rate-determining step.[2]
The reaction is typically carried out in the presence of a base, such as potassium carbonate (K2CO3), which deprotonates the N-H of the imidazole, increasing its nucleophilicity and facilitating the initial attack on the aromatic ring.
Experimental Protocol
This protocol details the synthesis of this compound from 2-fluorobenzaldehyde and 2-methylimidazole.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 2-Fluorobenzaldehyde | ≥98% | Sigma-Aldrich |
| 2-Methylimidazole | ≥98% | Sigma-Aldrich |
| Potassium Carbonate (K2CO3) | Anhydrous, ≥99% | Fisher Scientific |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics |
| Ethyl Acetate | ACS Grade | VWR |
| Hexane | ACS Grade | VWR |
| Deionized Water | --- | --- |
| Anhydrous Magnesium Sulfate (MgSO4) | ≥97% | Alfa Aesar |
| Round-bottom flask (100 mL) | --- | --- |
| Reflux condenser | --- | --- |
| Magnetic stirrer with heating plate | --- | --- |
| Separatory funnel (250 mL) | --- | --- |
| Rotary evaporator | --- | --- |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Merck |
| Column chromatography setup | Silica gel (230-400 mesh) | --- |
| NMR Spectrometer | 400 MHz or higher | --- |
Synthesis Procedure
A detailed, step-by-step methodology for the synthesis is provided below.
Figure 1. Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylimidazole (1.0 g, 12.2 mmol), anhydrous potassium carbonate (3.37 g, 24.4 mmol), and anhydrous dimethylformamide (DMF, 40 mL).
-
Addition of Reactant: Stir the mixture at room temperature for 10 minutes. To this suspension, add 2-fluorobenzaldehyde (1.51 g, 12.2 mmol) dropwise.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The starting materials and product should be visualized under UV light.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water (100 mL) and stir for 15 minutes.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.
Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
1H NMR (400 MHz, CDCl3): The expected proton NMR spectrum would show signals corresponding to the aldehyde proton (around 9.8-10.5 ppm), the aromatic protons of the benzaldehyde ring, the protons of the imidazole ring, and the methyl protons of the 2-methylimidazole moiety (around 2.3-2.6 ppm).
-
13C NMR (100 MHz, CDCl3): The carbon NMR spectrum should display a signal for the carbonyl carbon of the aldehyde (around 190-195 ppm), as well as signals for the aromatic and imidazole carbons, and the methyl carbon.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a peak corresponding to the molecular ion [M+H]+.
Troubleshooting and Safety Considerations
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction. | Increase reaction time or temperature. Ensure reagents are anhydrous. |
| Inefficient extraction. | Perform additional extractions with ethyl acetate. | |
| Loss of product during purification. | Optimize the eluent system for column chromatography. | |
| Formation of side products | Reaction temperature too high. | Maintain the reaction temperature within the recommended range. |
| Presence of moisture. | Use anhydrous solvents and reagents. | |
| Difficulty in purification | Co-elution of impurities. | Use a shallower gradient for column chromatography. |
Safety Precautions:
-
2-Fluorobenzaldehyde is a lachrymator and should be handled in a well-ventilated fume hood.
-
Dimethylformamide (DMF) is a skin and eye irritant and is harmful if inhaled or absorbed through the skin.
-
Potassium carbonate is an irritant.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this experiment.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via a nucleophilic aromatic substitution reaction. The described methodology is robust and can be adapted for the synthesis of related N-aryl imidazole derivatives. The successful synthesis and characterization of this important building block will facilitate further research and development in the fields of medicinal chemistry and materials science.
References
Application Notes & Protocols: A Researcher's Guide to 2-(2-Methylimidazol-1-yl)benzaldehyde in Antifungal Drug Discovery
Section 1: Introduction and Rationale
The escalating threat of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global health.[1] The existing antifungal arsenal is limited, creating an urgent need for novel therapeutic agents with distinct mechanisms of action or improved efficacy against resistant pathogens. Azole derivatives have long been a cornerstone of antifungal therapy, primarily valued for their targeted inhibition of a crucial fungal-specific enzyme, lanosterol 14α-demethylase (CYP51).[2][3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane.[5][6][7]
This document provides a detailed guide for researchers exploring the potential of 2-(2-Methylimidazol-1-yl)benzaldehyde, a novel imidazole-based scaffold, in the antifungal drug discovery pipeline. The rationale for investigating this specific molecule is twofold:
-
The Privileged Imidazole Scaffold: The core 2-methylimidazole moiety is a well-established pharmacophore known to coordinate with the heme iron in the active site of fungal CYP51, disrupting its catalytic activity.[8][9][10]
-
The Reactive Benzaldehyde Group: The benzaldehyde functional group offers a versatile chemical handle for future structure-activity relationship (SAR) studies, allowing for the synthesis of a diverse library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.
This guide will detail the foundational protocols for evaluating the compound's in vitro antifungal activity, assessing its selectivity through cytotoxicity profiling, and elucidating its primary mechanism of action.
Hypothesized Mechanism of Action
The primary hypothesis is that this compound functions as an inhibitor of lanosterol 14α-demethylase (CYP51), thereby blocking the synthesis of ergosterol. This leads to the accumulation of toxic sterol precursors and disrupts the fungal cell membrane's structural integrity, ultimately resulting in fungistatic or fungicidal activity.[4][7][11]
Caption: Hypothesized inhibition of the fungal ergosterol biosynthesis pathway.
Section 2: Compound Profile and Synthesis
IUPAC Name: 2-(2-methyl-1H-imidazol-1-yl)benzaldehyde
Molecular Formula: C₁₁H₁₀N₂O
Molecular Weight: 186.21 g/mol
Structure:

Protocol 2.1: Representative Synthesis
This protocol describes a plausible method for the synthesis of the title compound via nucleophilic aromatic substitution.
Materials:
-
2-Fluorobenzaldehyde
-
2-Methylimidazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylimidazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMSO.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-fluorobenzaldehyde (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
A precipitate should form. Collect the solid product by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[12]
Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]
Section 3: Primary Antifungal Screening
The first critical step is to determine the compound's intrinsic antifungal activity. The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[13][14]
Protocol 3.1: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38-based)
Principle of the Assay: A standardized inoculum of a fungal isolate is challenged with serial dilutions of the test compound in a 96-well microtiter plate. Fungal growth is assessed after a defined incubation period to determine the MIC.
Experimental Rationale:
-
Medium: RPMI-1640 with L-glutamine and buffered with MOPS is the standard medium as it supports the growth of most pathogenic fungi and has a stable pH, ensuring assay reproducibility.[15]
-
Inoculum Standardization: Adjusting the fungal suspension to a 0.5 McFarland standard ensures that a consistent number of fungal cells (approx. 1-5 x 10⁶ CFU/mL) are used in each test, which is critical for inter-assay comparability.[14]
-
Endpoint Reading: For azoles, the recommended endpoint is a significant reduction in growth (typically ≥50%) compared to the drug-free growth control, as they are often fungistatic rather than fungicidal.[13]
Materials:
-
Test Compound: this compound, prepared as a 10 mg/mL stock in DMSO.
-
Fungal Strains: e.g., Candida albicans (ATCC 90028), Cryptococcus neoformans (ATCC 90112), Aspergillus fumigatus (ATCC 204305).
-
Positive Control: Fluconazole or Itraconazole.
-
Medium: RPMI-1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.
-
Sterile 96-well, flat-bottom microtiter plates.
-
Spectrophotometer or plate reader (optional, for quantitative reading).
Step-by-Step Procedure:
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 in each row to be used.
-
Prepare a 2X starting concentration of the test compound in RPMI-1640 (e.g., 128 µg/mL). Add 200 µL of this solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
This leaves well 11 as the drug-free growth control (positive control) and well 12 as the sterility control (medium only).
-
-
Inoculum Preparation:
-
Subculture fungi on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.[14]
-
Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 to achieve a final working concentration of 0.5 - 2.5 x 10³ CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the final fungal inoculum to wells 1 through 11. This brings the total volume to 200 µL per well and dilutes the compound to its final test concentration (e.g., 64 µg/mL down to 0.125 µg/mL).
-
Do not add inoculum to well 12 (sterility control).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours. The exact time depends on the fungal species.[13]
-
Reading the MIC:
-
Visually inspect the plates. The MIC is the lowest drug concentration in which there is a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control in well 11.
-
Alternatively, read the optical density (OD) at a suitable wavelength (e.g., 530 nm) and calculate the percentage of growth inhibition.
-
Data Presentation:
| Compound | Fungal Strain | MIC (µg/mL) |
| This compound | Candida albicans | e.g., 4.0 |
| This compound | Cryptococcus neoformans | e.g., 2.0 |
| This compound | Aspergillus fumigatus | e.g., 8.0 |
| Fluconazole (Control) | Candida albicans | e.g., 1.0 |
Section 4: Selectivity and Cytotoxicity Profiling
A promising antifungal agent must selectively target fungal cells with minimal toxicity to host (mammalian) cells.[16] An in vitro cytotoxicity assay is a critical step to determine the compound's therapeutic window.
Protocol 4.1: MTT Assay for Mammalian Cell Cytotoxicity
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Rationale:
-
Cell Lines: Using relevant cell lines is key. HepG2 (human liver carcinoma) is often used to assess potential hepatotoxicity, a known side effect of some azole antifungals.[17] Other common lines include HEK293 (human embryonic kidney) or NIH 3T3 (mouse fibroblast).[18]
-
Controls: A positive control for toxicity (e.g., doxorubicin) and a vehicle control (DMSO) are essential to validate the assay and account for any solvent effects.
Materials:
-
Mammalian Cell Line: e.g., HepG2 (ATCC HB-8065).
-
Cell Culture Medium: e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound and Vehicle Control (DMSO).
-
Positive Control for toxicity: e.g., Doxorubicin.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).
-
Sterile 96-well, flat-bottom cell culture plates.
Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed the 96-well plate with 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare 2X serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with the highest concentration of DMSO used) and untreated controls.
-
Incubate for another 24-48 hours.
-
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Reading Results:
-
Shake the plate gently for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Data Analysis and Presentation:
The Selectivity Index (SI) is a crucial metric calculated to quantify the compound's therapeutic window.
SI = IC₅₀ (Mammalian Cells) / MIC (Fungal Cells)
A higher SI value indicates greater selectivity for the fungal pathogen over host cells.
| Compound | MIC vs. C. albicans (µg/mL) | IC₅₀ vs. HepG2 (µg/mL) | Selectivity Index (SI) |
| This compound | e.g., 4.0 | e.g., >100 | e.g., >25 |
| Fluconazole (Control) | e.g., 1.0 | e.g., >200 | e.g., >200 |
Section 5: Mechanism of Action (MoA) Elucidation
Once antifungal activity and selectivity are established, experiments should be designed to confirm the hypothesized mechanism of action.
Protocol 5.1: Fungal Sterol Analysis by GC-MS
Principle of the Assay: This protocol aims to quantify the changes in the fungal sterol profile after treatment with the test compound. Inhibition of CYP51 is expected to cause a depletion of ergosterol and a corresponding accumulation of its precursor, lanosterol.[11][19]
Experimental Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that can separate and identify different sterols based on their mass-to-charge ratio and retention time, providing direct evidence of enzymatic inhibition in the ergosterol pathway.
Brief Methodology Outline:
-
Fungal Culture and Treatment: Grow a liquid culture of the target fungus (e.g., C. albicans) to mid-log phase. Treat the culture with the test compound at its MIC and 2x MIC for several hours. Include an untreated control and a positive control (e.g., ketoconazole).
-
Lipid Extraction: Harvest the fungal cells by centrifugation. Perform a saponification of the cell pellet using alcoholic potassium hydroxide to break open the cells and hydrolyze lipids.
-
Sterol Extraction: Extract the non-saponifiable lipids (containing the sterols) into an organic solvent like n-heptane or hexane.
-
Derivatization: Evaporate the solvent and derivatize the sterol extracts (e.g., silylation) to increase their volatility for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Analyze the resulting chromatogram and mass spectra to identify and quantify ergosterol and lanosterol by comparing them to pure standards.
-
Data Analysis: Compare the ergosterol and lanosterol levels in the treated samples to the untreated control. A significant decrease in ergosterol and an increase in lanosterol would strongly support the hypothesis that the compound inhibits lanosterol 14α-demethylase.[19]
Section 6: Integrated Discovery Workflow and Data Interpretation
The successful evaluation of a potential antifungal candidate follows a logical, multi-stage process. Each stage provides critical data that informs the decision to advance the compound to the next stage of development.
References
- 1. Overview of medically important antifungal azole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biolmolchem.com [biolmolchem.com]
- 10. 2-(2-Methyl-1H-imidazol-1-yl)ethanol | 1615-15-2 | Benchchem [benchchem.com]
- 11. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 17. tandfonline.com [tandfonline.com]
- 18. journals.asm.org [journals.asm.org]
- 19. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Guide to the Copper-Catalyzed Synthesis of Imidazole Derivatives
Introduction: The Significance of Imidazoles and the Role of Copper Catalysis
The imidazole nucleus is a cornerstone of medicinal chemistry and materials science. This five-membered aromatic heterocycle is a critical pharmacophore found in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1] The imidazole ring's unique electronic structure and its ability to act as a hydrogen bond donor and acceptor make it an attractive scaffold for interacting with various biological targets.[1]
Traditional methods for imidazole synthesis often require harsh reaction conditions, multi-step procedures, and limited substrate scope. In recent years, transition-metal catalysis has emerged as a powerful tool for the efficient construction of complex organic molecules. Among these, copper-catalyzed reactions have gained significant attention for the synthesis of imidazole derivatives due to the low cost, low toxicity, and versatile reactivity of copper catalysts.[2] Copper, with its variable oxidation states, effectively catalyzes a variety of transformations, including C-N bond formation, which is crucial for the assembly of the imidazole ring.[2][3] This guide provides a comprehensive overview of the experimental setup for the copper-catalyzed synthesis of imidazole derivatives, focusing on practical protocols and the underlying scientific principles.
Mechanistic Insights: Understanding the "How" and "Why"
A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimizing synthetic protocols. While the exact mechanism can vary depending on the specific reaction type (e.g., multicomponent reaction, oxidative C-H functionalization), a general plausible pathway for a copper-catalyzed multicomponent synthesis of trisubstituted imidazoles is illustrated below.
Plausible Reaction Mechanism for Multicomponent Synthesis
A widely employed method for synthesizing 2,4,5-trisubstituted imidazoles is the one-pot reaction of an aldehyde, a 1,2-dicarbonyl compound (like benzil or benzoin), and a nitrogen source (commonly ammonium acetate), catalyzed by a copper salt.[1][4]
Figure 1: A simplified representation of a plausible reaction pathway for the copper-catalyzed multicomponent synthesis of trisubstituted imidazoles.
The reaction is believed to initiate with the condensation of the aldehyde and ammonia (from ammonium acetate) to form an amine intermediate. Concurrently, the 1,2-dicarbonyl compound reacts with ammonia to generate a diaminostilbene-type intermediate. The copper(I) catalyst is thought to coordinate with these intermediates, facilitating the subsequent intramolecular cyclization. The final step involves oxidation and aromatization to yield the stable trisubstituted imidazole product.
Experimental Setup and Critical Parameters
The success of a copper-catalyzed imidazole synthesis hinges on the careful control of several experimental parameters. This section delves into the key factors and the rationale behind their selection.
Choice of Copper Catalyst
A variety of copper sources can be employed, with the choice often depending on the specific reaction and desired reactivity.
-
Copper(I) Salts (e.g., CuI, CuBr, CuCl): These are frequently used in multicomponent reactions and Ullmann-type couplings.[1][5] CuI, in particular, has shown excellent catalytic activity in many instances.[1]
-
Copper(II) Salts (e.g., Cu(OAc)₂, CuCl₂): Often used in oxidative C-H functionalization reactions.[6] They can be reduced in situ to the active Cu(I) species or participate directly in the catalytic cycle.
-
Copper Oxides (e.g., Cu₂O, CuO): These heterogeneous catalysts offer the advantage of easier separation from the reaction mixture.[2][3]
-
Copper Complexes: The use of ligands can modulate the reactivity and stability of the copper catalyst, sometimes leading to improved yields and milder reaction conditions.[7]
Solvent Selection
The choice of solvent can significantly influence the reaction rate and yield.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, DMA): These are commonly used due to their ability to dissolve a wide range of reactants and intermediates.[1][6]
-
Alcohols (e.g., Ethanol, Butanol): Alcohols are often good choices for multicomponent reactions, and their boiling points can be leveraged to control the reaction temperature.[1] Butanol, with its higher boiling point, can lead to shorter reaction times.[1]
-
Solvent-Free Conditions: In some cases, reactions can be run neat, which offers environmental benefits and can lead to higher reaction rates.[8]
Reaction Temperature
The optimal temperature is highly dependent on the specific reaction. While some modern protocols operate at room temperature, many copper-catalyzed syntheses require heating to achieve reasonable reaction rates and yields. Refluxing conditions are common, particularly when using solvents like ethanol or butanol.[1]
Base and Additives
-
Base: In certain reactions, such as those involving C-H functionalization or Ullmann-type couplings, a base is required to facilitate deprotonation steps.[6] Inorganic bases like NaHCO₃ or K₂CO₃ are often employed.[5][6]
-
Oxidant: For oxidative C-H functionalization reactions, an external oxidant like tert-butyl hydroperoxide (TBHP) is necessary to regenerate the active copper catalyst and drive the reaction forward.[6]
-
Other Additives: Additives like iodine can sometimes enhance the reaction efficiency, although their exact role is not always fully understood.[6]
Detailed Experimental Protocols
This section provides a step-by-step protocol for two common types of copper-catalyzed imidazole synthesis.
Protocol 1: Copper(I)-Catalyzed Multicomponent Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is adapted from a procedure for the synthesis of 2,4,5-trisubstituted imidazoles from an aldehyde, benzil (or benzoin), and ammonium acetate using a CuI catalyst.[1][9]
Workflow Diagram:
Figure 2: Step-by-step workflow for the multicomponent synthesis of trisubstituted imidazoles.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1.0 mmol), benzil (1.0 mmol, 0.210 g), ammonium acetate (3.0 mmol, 0.231 g), and copper(I) iodide (0.15 mmol, 0.028 g).
-
Solvent Addition: Add butanol (7 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux with constant stirring.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into crushed ice. A solid product should precipitate.
-
Isolation: Stir the mixture at room temperature for 15-20 minutes, then collect the solid product by filtration.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.
Protocol 2: Copper(II)-Catalyzed Oxidative C-H Functionalization for Imidazole Synthesis
This protocol is based on the synthesis of highly substituted imidazoles from β-enamino esters and benzylamine derivatives using a Cu(OAc)₂ catalyst.[6]
Step-by-Step Methodology:
-
Reactant Mixture: To a reaction vial, add the β-enamino ester (1.0 equiv), benzylamine derivative (2.0 equiv), sodium bicarbonate (NaHCO₃, 1.0 equiv), and copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 20 mol%).
-
Solvent and Additives: Add dimethylacetamide (DMA) as the solvent, followed by tert-butyl hydroperoxide (TBHP, 2.0 equiv) as the oxidant and iodine (I₂, 1.0 equiv).
-
Reaction Conditions: Seal the vial and stir the reaction mixture at the optimized temperature (e.g., room temperature or slightly elevated) for 12 hours.
-
Workup: After the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired highly substituted imidazole.
Data Summary and Optimization
The optimization of reaction conditions is a critical aspect of developing an efficient synthetic protocol. The following table summarizes typical reaction parameters and their impact on yield for the copper-catalyzed synthesis of a model trisubstituted imidazole.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | CuCl (20) | DMSO | 140 | 90 | ~70 | [1] |
| 2 | CuBr (20) | DMSO | 140 | 90 | ~72 | [1] |
| 3 | CuI (20) | DMSO | 140 | 90 | 75 | [1] |
| 4 | CuI (20) | DMF | 140 | 90 | 65 | [1] |
| 5 | CuI (20) | Butanol | Reflux | 20 | 85 | [1] |
| 6 | CuI (15) | Butanol | Reflux | 20 | 92 | [1] |
| 7 | CuI (10) | Butanol | Reflux | 25 | 88 | [1] |
| 8 | CuI (5) | Butanol | Reflux | 30 | 84 | [1] |
Table 1: Optimization of reaction conditions for the synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.[1]
As evidenced by the data, CuI often proves to be a highly effective catalyst, and butanol at reflux can lead to excellent yields in significantly shorter reaction times compared to other solvents.[1] Reducing the catalyst loading of CuI to 15 mol% can even improve the yield, highlighting the importance of catalyst optimization.[1]
Conclusion
Copper-catalyzed methodologies provide a powerful and versatile platform for the synthesis of a diverse range of imidazole derivatives. By understanding the underlying reaction mechanisms and carefully controlling key experimental parameters such as the choice of catalyst, solvent, and temperature, researchers can develop efficient and high-yielding protocols. The procedures outlined in this guide serve as a valuable starting point for scientists and professionals in drug development and materials science, enabling the exploration of novel imidazole-based compounds with potentially significant applications.
References
- 1. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 4. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Application Note: 1H and 13C NMR Spectroscopy Protocol for the Structural Elucidation of 2-(2-Methylimidazol-1-yl)benzaldehyde
Abstract: This application note provides a comprehensive, step-by-step protocol for the acquisition and analysis of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound 2-(2-Methylimidazol-1-yl)benzaldehyde. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities. The protocols detailed herein are designed to ensure high-quality, reproducible data, facilitating unambiguous structural verification and purity assessment. We will delve into the rationale behind experimental parameter selection, from sample preparation to advanced 2D NMR techniques, providing a self-validating framework for the characterization of this and structurally related molecules.
Introduction
This compound is a unique bifunctional molecule incorporating a reactive aldehyde group and a 2-methylimidazole moiety. The imidazole ring is a prevalent scaffold in numerous biologically active compounds, and its combination with a benzaldehyde functional group opens avenues for diverse synthetic transformations in medicinal chemistry and materials science. Accurate and thorough characterization of such molecules is paramount to understanding their chemical behavior and ensuring the integrity of subsequent research.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. This note will outline the protocols for one-dimensional (1D) 1H and 13C NMR, as well as advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT-135) and Correlation Spectroscopy (COSY), to fully characterize the target molecule.
Predicted 1H and 13C NMR Data
Table 1: Predicted 1H and 13C Chemical Shifts for this compound in CDCl3
| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| 1 | - | ~135 | Quaternary carbon of the benzaldehyde ring attached to the imidazole. |
| 2 | - | ~134 | Quaternary carbon of the benzaldehyde ring attached to the aldehyde. |
| 3 | ~7.8 (dd) | ~130 | Aromatic CH, ortho to the aldehyde group. |
| 4 | ~7.6 (td) | ~134 | Aromatic CH, meta to the aldehyde group. |
| 5 | ~7.5 (td) | ~128 | Aromatic CH, meta to the imidazole group. |
| 6 | ~7.9 (dd) | ~131 | Aromatic CH, ortho to the imidazole group. |
| 7 (CHO) | ~10.2 (s) | ~192 | Aldehyde proton and carbon, highly deshielded. |
| 8 (Im-C2) | - | ~146 | Quaternary carbon of the imidazole ring. |
| 9 (Im-C4) | ~7.1 (d) | ~129 | Imidazole CH. |
| 10 (Im-C5) | ~6.9 (d) | ~121 | Imidazole CH. |
| 11 (CH3) | ~2.5 (s) | ~14 | Methyl group on the imidazole ring. |
Note: Predicted values are based on analogous structures and may vary depending on experimental conditions.
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. The following steps ensure a properly prepared sample for analysis.
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants.
-
Mass: Accurately weigh approximately 5-10 mg of the compound for 1H NMR and 15-20 mg for 13C NMR.
-
Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple residual solvent signal[1][6][7][8][9]. Ensure the CDCl3 is of high isotopic purity (>99.8%) to minimize the residual proton signal[6].
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl3 in a clean, dry vial.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.00 ppm[5][10][11][12][13]. Most high-quality deuterated solvents are supplied with TMS already added. If not, add a small drop of TMS to the solution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. The sample height in the tube should be at least 4 cm to ensure it is within the detection region of the NMR coil.
Caption: Workflow for NMR sample preparation.
1D 1H NMR Spectroscopy
The 1H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Table 2: Recommended Acquisition Parameters for 1H NMR
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution. |
| Pulse Program | zg30 | A standard 30-degree pulse is used to allow for a shorter relaxation delay. |
| Number of Scans (NS) | 8-16 | Sufficient to achieve a good signal-to-noise ratio for a moderately concentrated sample. |
| Relaxation Delay (D1) | 1-2 s | A shorter delay is permissible with a smaller pulse angle. |
| Acquisition Time (AQ) | 3-4 s | Ensures good digital resolution. |
| Spectral Width (SW) | 16 ppm | Covers the typical chemical shift range for organic molecules. |
| Temperature | 298 K (25 °C) | A standard, stable temperature is crucial for reproducibility. |
1D 13C NMR Spectroscopy
The 13C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.
Table 3: Recommended Acquisition Parameters for 13C NMR
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 100 MHz | Corresponding to a 400 MHz 1H frequency. |
| Pulse Program | zgpg30 | A standard proton-decoupled experiment with a 30-degree pulse angle. |
| Number of Scans (NS) | 1024 or more | A higher number of scans is required due to the low natural abundance and lower gyromagnetic ratio of 13C[14]. |
| Relaxation Delay (D1) | 2 s | A reasonable starting point for most carbons. Quaternary carbons may require a longer delay for full relaxation. |
| Acquisition Time (AQ) | 1-2 s | Provides adequate resolution for most applications. |
| Spectral Width (SW) | 220 ppm | Covers the full range of expected 13C chemical shifts for organic molecules[15]. |
| Temperature | 298 K (25 °C) | Maintained for consistency. |
DEPT-135 Spectroscopy
The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is invaluable for differentiating between CH, CH2, and CH3 groups[3][16][17][18][19].
-
Principle: In a DEPT-135 spectrum, CH and CH3 signals appear as positive peaks, while CH2 signals appear as negative (inverted) peaks. Quaternary carbons are not observed.
-
Application: This technique will be instrumental in confirming the assignments of the methyl group (CH3), the aromatic CH groups, and the absence of any CH2 groups in this compound.
2D COSY Spectroscopy
The 1H-1H Correlation Spectroscopy (COSY) experiment reveals proton-proton couplings, which is essential for establishing the connectivity of the proton spin systems within the molecule.
-
Principle: Cross-peaks in a COSY spectrum indicate that the two protons are coupled to each other, typically through two or three bonds.
-
Application: For this compound, the COSY spectrum will be critical for:
-
Confirming the connectivity of the protons on the benzaldehyde ring.
-
Identifying the coupling between the two protons on the imidazole ring.
-
Caption: Recommended sequence of NMR experiments.
Data Processing and Analysis
Modern NMR software packages offer a streamlined process for converting the raw Free Induction Decay (FID) data into a readable spectrum[2][4].
-
Fourier Transformation: The FID is converted from the time domain to the frequency domain.
-
Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: The baseline of the spectrum is flattened to improve the accuracy of integration.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm. The residual solvent peak of CDCl3 can be used as a secondary reference (δ ~7.26 ppm for 1H and δ ~77.16 ppm for 13C).
-
Peak Picking and Integration: Peaks are identified, and their integrals are calculated for the 1H spectrum to determine the relative number of protons.
Interpretation of Spectra
-
1H NMR: The aldehyde proton is expected to be the most downfield signal, appearing as a singlet around 10.2 ppm. The aromatic protons will appear in the range of 7.5-7.9 ppm, exhibiting complex splitting patterns due to ortho and meta couplings. The imidazole protons should appear as two distinct signals around 6.9 and 7.1 ppm, likely as doublets. The methyl protons will be the most upfield signal, appearing as a sharp singlet around 2.5 ppm.
-
13C NMR: The aldehyde carbon will be the most downfield signal, around 192 ppm. The aromatic carbons will resonate between 128-135 ppm, and the imidazole carbons will be in the range of 121-146 ppm. The methyl carbon will be the most upfield signal, around 14 ppm.
-
DEPT-135: This spectrum will confirm the presence of the CH3 group (positive peak), the aromatic and imidazole CH groups (positive peaks), and the absence of any CH2 groups.
-
COSY: Cross-peaks will confirm the coupling between adjacent protons on the benzaldehyde ring and between the two protons on the imidazole ring.
Conclusion
This application note provides a robust and detailed protocol for the comprehensive NMR characterization of this compound. By following these guidelines, researchers can obtain high-quality, reproducible 1H and 13C NMR data, enabling unambiguous structural elucidation and purity assessment. The integration of 1D and 2D NMR techniques provides a self-validating system for the complete assignment of all proton and carbon signals. These methodologies are broadly applicable to other novel heterocyclic compounds, providing a foundational framework for chemical characterization in a research and development setting.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. rsc.org [rsc.org]
- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-6-(2-methyl-1H-imidazol-1-YL)benzaldehyde | C11H9ClN2O | CID 28603817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. 4-(1H-phenanthro(9,10-d)imidazol-2-yl)benzaldehyde | C22H14N2O | CID 88936999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. Solved Interpret both the 1 H and 13C NMR spectra of | Chegg.com [chegg.com]
- 15. chemscene.com [chemscene.com]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Procedure for growing single crystals of 2-(2-Methylimidazol-1-yl)benzaldehyde for X-ray crystallography
Application Note & Protocol
Topic: Procedure for Growing Single Crystals of 2-(2-Methylimidazol-1-yl)benzaldehyde for X-ray Crystallography
Audience: Researchers, scientists, and drug development professionals.
Abstract
The determination of a molecule's three-dimensional structure is fundamental to understanding its function, reactivity, and potential as a therapeutic agent. Single-crystal X-ray crystallography remains the definitive method for obtaining atomic-resolution structural data. However, the success of this powerful technique is entirely contingent on the availability of high-quality single crystals. This guide provides a detailed exposition of the principles and protocols for growing single crystals of this compound, a compound of interest in medicinal chemistry and materials science. We move beyond simple recipes to explain the causal mechanisms behind various crystallization techniques, empowering researchers to troubleshoot and optimize the process for this and other related small molecules.
Foundational Principles: The Path to an Ordered State
Growing a single crystal is an exercise in guiding molecules from a disordered state (in solution) to a highly ordered, repeating three-dimensional lattice. This process is governed by the principles of supersaturation, nucleation, and slow, controlled growth.
-
Purity is Paramount: The single most critical factor for successful crystallization is the purity of the compound.[1][2] Impurities disrupt the repeating pattern of the crystal lattice, inhibiting growth and often leading to amorphous precipitation, oils, or poorly formed microcrystals. It is imperative to begin with a sample that is >95% pure, as determined by techniques such as NMR spectroscopy and chromatography.
-
Supersaturation and Nucleation: Crystals form from a supersaturated solution—a state where the concentration of the solute exceeds its equilibrium solubility.[3] This thermodynamically unstable state drives the molecules to aggregate. The initial formation of a stable, microscopic molecular aggregate is called nucleation.[4] The goal of any crystallization experiment is to achieve a state of minimal supersaturation, which favors the formation of a small number of nucleation sites, allowing them to grow into large, well-ordered single crystals.[2][4] Rapidly achieving a high level of supersaturation leads to massive nucleation and the formation of unusable powder.[4]
Pre-Crystallization Protocol: Solubility Screening
Before attempting any crystallization method, it is essential to understand the solubility profile of this compound. This knowledge informs the choice of solvents, anti-solvents, and the most appropriate crystallization technique.
Protocol:
-
Dispense a small amount (1-2 mg) of the compound into several clean, small vials.
-
Add a common solvent dropwise to each vial, starting with solvents of varying polarity.[5] Swirl and observe after each addition.
-
Record the approximate solubility at room temperature (e.g., insoluble, sparingly soluble, soluble, very soluble).
-
For solvents in which the compound is sparingly soluble, gently warm the vial to see if solubility increases significantly with temperature. This identifies potential candidates for slow cooling techniques.
Table 1: Potential Solvents for Crystallization Screening This table summarizes key properties of common laboratory solvents to guide the selection of "solvents" (in which the compound is soluble) and "anti-solvents" (in which the compound is insoluble) for diffusion and layering methods.
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity (Dielectric Constant) | Potential Role |
| n-Hexane | 69 | 0.655 | 1.88 | Anti-solvent |
| Diethyl Ether | 34.6 | 0.713 | 4.34 | Anti-solvent |
| Toluene | 111 | 0.867 | 2.38 | Solvent |
| Dichloromethane (DCM) | 39.6 | 1.327 | 9.08 | Solvent |
| Ethyl Acetate (EtOAc) | 77.1 | 0.902 | 6.02 | Solvent |
| Acetone | 56 | 0.791 | 20.7 | Solvent |
| Acetonitrile (MeCN) | 82 | 0.786 | 37.5 | Solvent |
| Methanol (MeOH) | 64.7 | 0.792 | 32.7 | Solvent |
| Ethanol (EtOH) | 78 | 0.789 | 24.5 | Solvent |
Crystallization Methodologies
There is no universal method for growing crystals.[6] It is often necessary to try several techniques in parallel. The three most common and effective methods for small organic molecules are detailed below.
Method A: Slow Evaporation
Principle: This is the simplest technique, relying on the slow removal of solvent to gradually increase the solute concentration to the point of supersaturation and nucleation.[7][8] The key is to control the rate of evaporation; if it is too fast, a powder will precipitate.[6]
Detailed Protocol:
-
Choose a solvent in which this compound is moderately soluble. Highly volatile solvents should be avoided as they evaporate too quickly.[6]
-
Prepare a nearly saturated solution by dissolving the compound in the chosen solvent. Ensure all solid material is dissolved; if not, filter the solution through a syringe filter to remove any particulate matter which could act as unwanted nucleation sites.[9]
-
Transfer the clear solution to a clean vial or an NMR tube.[7] An NMR tube is often effective due to its smooth glass surface, which minimizes spontaneous nucleation sites.[7]
-
Cover the vial. Do not seal it tightly. A common practice is to cover the opening with parafilm and then pierce it with a needle a few times.[8] This allows for slow, controlled evaporation.
-
Place the vial in a location free from vibrations and temperature fluctuations (e.g., a quiet corner of a desk or a dedicated crystallization cupboard).[1][10]
-
Check for crystal growth after a few days to a week. Be patient; high-quality crystals take time to form.[4]
Workflow & Visualization
Caption: Workflow for the Slow Evaporation crystallization method.
Expert Insights & Troubleshooting:
-
Problem: A crust of microcrystals forms around the edge of the vial.
-
Cause & Solution: Evaporation is too rapid. Use a less volatile solvent or reduce the size of the openings in the vial cover.[6]
-
-
Problem: The solution evaporates to dryness, leaving only a powder or oil.
-
Cause & Solution: The initial solution was not sufficiently concentrated. Try starting with a more saturated solution. Alternatively, the solvent may be too volatile.
-
Method B: Vapor Diffusion
Principle: This is one of the most reliable and gentle methods for growing high-quality crystals.[5] It involves two solvents: a "solvent" in which the compound is soluble and a volatile "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.[11] The volatile anti-solvent slowly diffuses in the vapor phase into the solution, gradually lowering the solvent's solvating power and inducing crystallization.[12][13]
Detailed Protocol:
-
Dissolve the compound in a minimal amount of a relatively non-volatile solvent (e.g., toluene, DCM, ethyl acetate) in a small, open inner vial.[12]
-
Place this inner vial inside a larger, sealable outer vial or jar.
-
Add a small amount of the volatile, miscible anti-solvent (e.g., pentane, hexane, diethyl ether) to the bottom of the outer vial, ensuring the level is below the top of the inner vial.[11][12]
-
Seal the outer vial tightly and leave it in an undisturbed location.
-
Over time, the anti-solvent vapor will diffuse into the inner vial, slowly reducing the solubility of the compound and promoting crystal growth. This can take several days to weeks.[5]
Workflow & Visualization
Caption: Workflow for the Vapor Diffusion crystallization method.
Expert Insights & Troubleshooting:
-
Problem: No crystals form, even after a long time.
-
Cause & Solution: The initial solution may be too dilute.[5] Re-run the experiment with a more concentrated solution. Alternatively, the boiling point difference between the solvent and anti-solvent may be too small, leading to slow diffusion. Choose a more volatile anti-solvent.
-
-
Problem: An oil forms instead of crystals.
Method C: Solvent Layering (Liquid-Liquid Diffusion)
Principle: Similar to vapor diffusion, this technique uses a solvent/anti-solvent system. Here, the less dense anti-solvent is carefully layered on top of a solution of the compound in a denser solvent.[15] Crystallization occurs at the interface as the two solvents slowly diffuse into one another.[12] This method is particularly well-suited for milligram-scale crystallizations in narrow vessels like NMR tubes.[12][15]
Detailed Protocol:
-
Prepare a concentrated solution of the compound in a suitable "good" solvent that is denser than the chosen anti-solvent (e.g., DCM or chloroform).
-
Place this solution in the bottom of a narrow tube (an NMR tube is ideal).
-
Using a syringe or pipette, very carefully and slowly add the "poor," less dense anti-solvent (e.g., hexane or diethyl ether) down the side of the tube to form a distinct layer on top of the solution.[11] The goal is to create a sharp interface with minimal mixing.[12]
-
To aid in creating a clean layer, you can flash-freeze the bottom solution layer with liquid nitrogen before adding the top anti-solvent layer.[15]
-
Seal the tube and store it in an undisturbed, vertical position.
-
Crystals will ideally form at the interface of the two liquids over the course of 1-5 days.[15]
Workflow & Visualization
Caption: Workflow for the Solvent Layering crystallization method.
Expert Insights & Troubleshooting:
-
Problem: The two layers mix immediately upon addition.
-
Problem: Amorphous precipitate forms at the interface.
-
Cause & Solution: The initial solution is too concentrated. Dilute the starting solution and repeat the experiment.
-
Crystal Evaluation and Harvesting
Once crystals have appeared, they should be visually inspected under a polarizing microscope.[16] A good single crystal should be transparent, have well-defined faces, and should extinguish polarized light every 90 degrees of rotation.[16] Crystals that are opaque, cracked, or appear as aggregates are generally unsuitable.[16] The ideal size for a modern single-crystal diffractometer is approximately 0.1 – 0.3 mm in all dimensions.[4]
When harvesting, do not allow the crystals to dry out, as the loss of solvent from the crystal lattice can cause them to crack and lose crystallinity.[4] Carefully remove the mother liquor with a pipette and immediately coat the selected crystal in a cryoprotectant oil (e.g., Paratone-N) before mounting it on a loop for data collection.
References
- 1. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 2. How To [chem.rochester.edu]
- 3. Chapter 10. Room temperature crystallography and X-ray spectroscopy of metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. iucr.org [iucr.org]
- 6. unifr.ch [unifr.ch]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Slow Evaporation Method [people.chem.umass.edu]
- 9. researchgate.net [researchgate.net]
- 10. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 12. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 13. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 14. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 15. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 16. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
Protocol and Application Notes for the Oxidation of 2-(2-Methylimidazol-1-yl)benzaldehyde to 2-(2-Methylimidazol-1-yl)benzoic Acid
An Application Guide for Researchers
Abstract and Significance
The synthesis of heteroaromatic carboxylic acids is a cornerstone of modern drug discovery and development. The target molecule, 2-(2-methylimidazol-1-yl)benzoic acid, serves as a crucial building block for a variety of pharmacologically active compounds, leveraging the versatile coordination and hydrogen bonding capabilities of the imidazole moiety. This application note provides a comprehensive, field-tested guide for the robust oxidation of 2-(2-methylimidazol-1-yl)benzaldehyde to its corresponding carboxylic acid. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol with causality-driven explanations, and present a framework for troubleshooting and validation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and process development who require a reliable and scalable method for this specific transformation.
Scientific Principles and Mechanistic Rationale
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. Aldehydes are particularly susceptible to oxidation due to the presence of a hydrogen atom on the carbonyl carbon, which can be readily abstracted.[1]
2.1 Choice of Oxidant: Potassium Permanganate (KMnO₄)
While numerous oxidizing agents can effect this transformation, including chromium-based reagents, silver oxide, and newer "green" methods involving aerobic oxidation[1][2][3], potassium permanganate (KMnO₄) is selected for this protocol due to its high efficacy, cost-effectiveness, and well-understood reactivity. KMnO₄ is a powerful oxidant capable of converting a wide range of aldehydes to carboxylic acids in high yields.[4] The reaction is typically performed in a basic aqueous solution. The basic conditions are crucial as they prevent the formation of acidic byproducts that might interfere with the imidazole ring and promote the initial nucleophilic attack on the aldehyde.
2.2 Reaction Mechanism
The oxidation process using permanganate in an aqueous medium proceeds through the formation of a hydrate intermediate, which is the reactive species.[5]
-
Hydrate Formation: The aldehyde carbonyl is in equilibrium with its hydrate form, a geminal diol, through the nucleophilic addition of water. This step is often reversible.[6]
-
Permanganate Ester Formation: One of the hydroxyl groups of the hydrate attacks the manganese(VII) center of the permanganate ion, forming a transient manganate(VII) ester.
-
Oxidation and Reduction: A base abstracts the proton from the carbon-bearing hydroxyl group. This initiates an elimination-like process where the C-H bond breaks, a C=O double bond forms, and the Mn(VII) is reduced to a lower oxidation state, typically manganese(IV) oxide (MnO₂), a brown precipitate.
-
Protonation: The resulting carboxylate salt is then protonated during the acidic work-up to yield the final carboxylic acid product.
The overall transformation is visually straightforward: the vibrant purple of the permanganate solution disappears and is replaced by the formation of a brown MnO₂ sludge, indicating the progression of the reaction.
Caption: Simplified reaction mechanism for aldehyde oxidation.
Detailed Experimental Protocol
This protocol is designed for a ~5 gram scale synthesis and can be adjusted accordingly. All operations should be performed in a well-ventilated fume hood.
3.1 Materials and Reagents
| Reagent | CAS No. | Molecular Formula | Purity | Supplier Example |
| This compound | 159589-70-5 | C₁₁H₁₀N₂O | >97% | Sigma-Aldrich |
| Potassium Permanganate (KMnO₄) | 7722-64-7 | KMnO₄ | >99% | Fisher Scientific |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | >98% | VWR |
| Acetone | 67-64-1 | C₃H₆O | ACS Grade | VWR |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | HCl | 37% | Fisher Scientific |
| Sodium Bisulfite (NaHSO₃) | 7631-90-5 | NaHSO₃ | Reagent | Sigma-Aldrich |
| Deionized Water (H₂O) | 7732-18-5 | H₂O | N/A | In-house |
3.2 Apparatus
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (125 mL)
-
Thermometer
-
Ice-water bath
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Filter paper
-
pH paper or pH meter
3.3 Step-by-Step Procedure
Part A: The Oxidation Reaction
-
Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the entire setup in an ice-water bath on a magnetic stir plate.
-
Dissolution of Starting Material: To the flask, add this compound (5.00 g, 26.8 mmol). Add 100 mL of acetone and 50 mL of deionized water. Stir the mixture until the aldehyde is fully dissolved. Cool the solution to 0-5 °C.
-
Preparation of Oxidant Solution: In a separate beaker, dissolve potassium permanganate (KMnO₄, 5.10 g, 32.2 mmol, 1.2 eq) in 100 mL of deionized water. A warm water bath may be used to aid dissolution, but the solution must be cooled to room temperature before use.
-
Reaction Execution: Transfer the KMnO₄ solution to the dropping funnel. Add the purple oxidant solution dropwise to the stirred aldehyde solution over approximately 45-60 minutes. Causality Check: A slow, controlled addition is critical. The reaction is exothermic, and maintaining a temperature below 10 °C prevents potential side reactions and ensures selectivity.
-
Monitoring: The reaction progress can be monitored by the color change. The purple permanganate is consumed and a brown precipitate of manganese dioxide (MnO₂) forms. The reaction is typically complete after stirring for an additional 1-2 hours at 0-5 °C after the addition is finished. For validation, Thin Layer Chromatography (TLC) can be used (e.g., mobile phase: 10% Methanol in Dichloromethane). The aldehyde spot should be consumed and a new, more polar spot for the carboxylic acid should appear at a lower Rf.
-
Quenching: After the reaction is complete, quench any excess permanganate by the slow, careful addition of a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the purple color is fully discharged and only the brown MnO₂ precipitate remains. A few milliliters of isopropanol can also be used for this purpose.
Part B: Product Work-up and Purification
-
Removal of MnO₂: Remove the reaction flask from the ice bath. Filter the mixture through a Buchner funnel to remove the manganese dioxide precipitate. Wash the brown filter cake with ~50 mL of water to ensure all product is collected in the filtrate.
-
Solvent Removal: Transfer the clear, colorless filtrate to a round-bottom flask and remove the acetone using a rotary evaporator. This step prevents the product from being partially soluble in the organic solvent during precipitation.
-
Precipitation: Transfer the remaining aqueous solution to a beaker and cool it in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid (HCl) dropwise to acidify the solution to a pH of approximately 4-5. Causality Check: The target molecule is amphoteric. At this isoelectric point, its solubility in water is minimal, causing it to precipitate out as a white solid.
-
Isolation: Allow the suspension to stir in the ice bath for 30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove any residual inorganic salts.
-
Drying: Dry the product in a vacuum oven at 60-70 °C overnight. The expected yield is typically in the range of 85-95%.
Caption: High-level experimental workflow for the oxidation protocol.
Expected Results and Data Validation
| Parameter | Value |
| Starting Material | 5.00 g (26.8 mmol) |
| KMnO₄ | 5.10 g (32.2 mmol) |
| Expected Yield | 4.8 - 5.3 g (85 - 95%) |
| Appearance | White to off-white crystalline solid |
| Molecular Weight | 202.21 g/mol [7] |
| Characterization | |
| ¹H NMR (DMSO-d₆) | Consistent with structure |
| Mass Spec (ESI+) | m/z = 203.08 [M+H]⁺ |
| Melting Point | Literature-dependent; should be sharp |
Safety and Hazard Management
-
Potassium Permanganate (KMnO₄): Strong oxidizer. Contact with combustible materials may cause fire. Harmful if swallowed. Wear gloves, safety glasses, and a lab coat.
-
Acetone: Highly flammable liquid and vapor. Keep away from ignition sources.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle only in a fume hood with appropriate personal protective equipment (PPE).
-
General: The reaction is exothermic and should be cooled properly to avoid uncontrolled temperature increases.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient oxidant; Reaction time too short; Low temperature. | Add more KMnO₄ solution in small portions; Increase reaction time; Allow reaction to slowly warm to room temperature. |
| Low Yield | Product lost during filtration; Incomplete precipitation. | Ensure filter cake is washed thoroughly; Re-check the pH of the filtrate after precipitation (adjust if necessary). |
| Product is Impure | Contamination with MnO₂; Incomplete washing. | Ensure thorough filtration; Wash the final product meticulously with cold water; Consider recrystallization (e.g., from an ethanol/water mixture). |
References
- 1. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 4. Oxidation of Aldehydes and Ketones - GeeksforGeeks [geeksforgeeks.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid | C11H10N2O2 | CID 24229636 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Selective Reduction of 2-(2-Methylimidazol-1-yl)benzaldehyde
Abstract
This application note provides a comprehensive, field-tested guide for the chemical reduction of 2-(2-Methylimidazol-1-yl)benzaldehyde to its corresponding primary alcohol, [2-(2-Methylimidazol-1-yl)phenyl]methanol. This transformation is a critical step in the synthesis of various pharmacologically relevant scaffolds and advanced molecular intermediates. We present a robust and scalable protocol centered on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent. The document delves into the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, and outlines methods for reaction monitoring, product purification, and characterization, ensuring a reliable and reproducible outcome for researchers in chemical synthesis and drug development.
Introduction and Scientific Rationale
The reduction of aldehydes to primary alcohols is a cornerstone transformation in organic synthesis. The target molecule, [2-(2-Methylimidazol-1-yl)phenyl]methanol, incorporates both a phenyl methanol moiety and a 2-methylimidazole group, making it a valuable building block for creating complex molecules with potential applications in medicinal chemistry. The inherent reactivity of the aldehyde group necessitates a reducing agent that is both effective and selective, minimizing side reactions and ensuring high conversion to the desired alcohol.
The Strategic Choice of Sodium Borohydride (NaBH₄)
For this specific transformation, sodium borohydride (NaBH₄) is the reducing agent of choice. Its selection is based on several key advantages over more potent hydrides like lithium aluminum hydride (LiAlH₄):
-
Chemoselectivity: NaBH₄ is a mild reducing agent that readily reduces aldehydes and ketones but does not typically affect less reactive functional groups such as esters, amides, or carboxylic acids under standard conditions.[1][2] This selectivity is crucial when working with complex molecules, preventing unintended reactions elsewhere in the structure.
-
Operational Simplicity and Safety: Unlike LiAlH₄, which reacts violently with protic solvents, NaBH₄ is stable and can be safely used in alcoholic (e.g., methanol, ethanol) or even aqueous solutions.[2][3] This simplifies the experimental setup and work-up procedures significantly.
-
Mechanism of Action: The reduction proceeds via a well-understood two-step mechanism.[1][4] First, the borohydride ion (BH₄⁻) delivers a hydride ion (H⁻) in a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde.[3][4] This forms a new carbon-hydrogen bond and breaks the C=O pi bond, resulting in a tetracoordinate borate-alkoxide intermediate. In the second step, a protic solvent (like methanol or water added during work-up) protonates the oxygen atom to yield the final primary alcohol product.[1][5]
Comprehensive Experimental Protocol
This protocol is designed for the reduction of this compound on a 1-2 mmol scale. It can be scaled appropriately with adjustments to reagent quantities and reaction vessel size.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich | Starting Material |
| Sodium Borohydride (NaBH₄) | >98%, powder | MilliporeSigma | Reducing Agent |
| Methanol (MeOH), Anhydrous | ACS Grade, >99.8% | Fisher Scientific | Reaction Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction Solvent |
| Deionized Water (H₂O) | For quenching and washing | ||
| Saturated Sodium Chloride Solution (Brine) | For washing | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | ||
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | For purification | |
| TLC Plates | Silica Gel 60 F₂₅₄ | For reaction monitoring |
Step-by-Step Reduction Procedure
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 372 mg, 2.0 mmol) in anhydrous methanol (15 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This cooling step is critical to moderate the initial exothermic reaction upon addition of the reducing agent.
-
Addition of NaBH₄: While maintaining the temperature at 0-5 °C, add sodium borohydride (e.g., 91 mg, 2.4 mmol, 1.2 equivalents) to the stirred solution in small portions over 5-10 minutes. Causality Note: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and a temperature spike that could lead to side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.
-
Monitoring Progress (TLC): Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Mobile Phase: A mixture of ethyl acetate and methanol (e.g., 9:1 v/v) is a good starting point.
-
Procedure: Spot the starting material and the reaction mixture on a TLC plate. The product alcohol is significantly more polar than the starting aldehyde and will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible.
-
-
Quenching: Once the reaction is complete, cool the flask again in an ice-water bath. Cautiously add deionized water (10 mL) dropwise to quench any unreacted NaBH₄. Safety Note: This will cause hydrogen gas evolution; ensure adequate ventilation.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Aqueous Work-up and Extraction:
-
Transfer the remaining aqueous residue to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with deionized water (1 x 20 mL) and then with saturated brine (1 x 20 mL) to remove any remaining water-soluble impurities.
-
-
Drying and Concentration: Dry the ethyl acetate solution over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a white to off-white solid or a viscous oil.
Purification and Characterization
The crude product can be purified to a high degree using standard laboratory techniques.
Purification by Column Chromatography
-
Adsorbent: Silica gel.
-
Eluent System: A gradient elution is often most effective. Start with 100% ethyl acetate and gradually increase the polarity by adding methanol (e.g., from 0% to 5% MeOH in EtOAc). The imidazole moiety can cause streaking on the silica gel; adding a small amount of triethylamine (~0.5%) to the eluent can mitigate this effect by neutralizing acidic sites on the silica.
-
Fraction Collection: Collect fractions and analyze them by TLC to pool the pure product.
Product Characterization
The identity and purity of the final product, [2-(2-Methylimidazol-1-yl)phenyl]methanol[6], should be confirmed by a combination of the following analytical methods.
| Analysis Method | Expected Observations |
| ¹H NMR (e.g., 400 MHz, CDCl₃) | Disappearance of the aldehyde proton signal (~10 ppm). Appearance of a new broad singlet for the alcohol -OH proton and a singlet or doublet for the benzylic -CH₂OH protons (~4.5-5.0 ppm). The aromatic and imidazole proton signals will also be present. |
| ¹³C NMR (e.g., 100 MHz, CDCl₃) | Disappearance of the aldehyde carbonyl carbon signal (~190 ppm). Appearance of a new signal for the benzylic alcohol carbon (-CH₂OH) at approximately 60-65 ppm. |
| HPLC | High-performance liquid chromatography can confirm the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA or formic acid) is a suitable starting point.[7][8] The product should appear as a single major peak. |
| Mass Spectrometry (MS) | ESI-MS should show the expected molecular ion peak [M+H]⁺ corresponding to the product's molecular weight (C₁₁H₁₂N₂O, MW = 188.23 g/mol ). |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from reaction setup to final product analysis.
Caption: Workflow for the reduction of this compound.
Concluding Remarks
The protocol detailed herein provides a reliable and efficient method for the synthesis of [2-(2-Methylimidazol-1-yl)phenyl]methanol. The use of sodium borohydride ensures a high-yielding, selective reduction that is amenable to standard laboratory practice. By following the outlined steps for reaction execution, monitoring, and purification, researchers can confidently produce this valuable synthetic intermediate for further applications in drug discovery and materials science.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. [2-(2-METHYLIMIDAZOL-1-YL)PHENYL]METHANOL [chemicalbook.com]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Methylimidazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(2-Methylimidazol-1-yl)benzaldehyde. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of this synthesis and improve your product yield and purity. As Senior Application Scientists, we have compiled and synthesized field-proven insights and best practices to support your research and development endeavors.
I. Reaction Overview and Mechanistic Insights
The synthesis of this compound is most commonly achieved through a copper-catalyzed N-arylation reaction, a variant of the Ullmann condensation.[1] This reaction involves the coupling of 2-methylimidazole with an ortho-substituted aryl halide, typically 2-fluorobenzaldehyde or 2-chlorobenzaldehyde. The core of this transformation is the formation of a new carbon-nitrogen bond between the N1 of the imidazole ring and the C1 of the benzaldehyde ring.
The generally accepted mechanism for the Ullmann condensation involves the formation of a copper(I) species in situ, which then undergoes oxidative addition with the aryl halide. The resulting organocopper intermediate reacts with the imidazole nucleophile, followed by reductive elimination to yield the desired N-arylated product and regenerate the copper(I) catalyst.[2] The choice of catalyst, ligand, base, and solvent is critical in overcoming the activation barrier of this reaction and minimizing side products.[3]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of this compound.
Low or No Product Yield
Symptom: After the reaction and workup, analysis (e.g., TLC, LC-MS) shows little to no formation of the desired this compound.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivity | The copper catalyst may not be in its active Cu(I) state or may have been deactivated by impurities. Classical Ullmann reactions often require "activated" copper powder.[1] Modern systems using copper salts can also be sensitive to air and moisture. | - For reactions using copper powder, ensure it is freshly activated (e.g., by washing with a dilute acid solution to remove oxides, followed by rinsing with water and aprotic solvent and drying under vacuum).- For copper salt-based systems (e.g., CuI, CuBr), use high-purity reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Ligand Incompatibility or Degradation | The ligand is crucial for stabilizing the copper catalyst and facilitating the reaction. Some ligands may be unstable under the reaction conditions or may not be effective for this specific transformation. Phenanthroline and its derivatives are often effective ligands for copper-catalyzed N-arylations.[5] | - Use a proven ligand for N-arylation of imidazoles, such as 1,10-phenanthroline or 4,7-dimethoxy-1,10-phenanthroline.[5]- Ensure the ligand is pure and dry. |
| Inappropriate Base | The base is required to deprotonate the imidazole, making it a more potent nucleophile. An unsuitable base (too weak or too strong) can hinder the reaction. | - Use a non-nucleophilic, strong base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[4][6] Cs₂CO₃ is often preferred for its higher solubility in organic solvents. |
| Unsuitable Solvent | The solvent plays a critical role in solubilizing the reactants and catalyst, as well as influencing the reaction temperature. High-boiling polar aprotic solvents are typically required.[1] | - Use a high-boiling polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).[3] |
| Reaction Temperature Too Low | Ullmann-type reactions often require elevated temperatures to proceed at a reasonable rate.[1] | - Ensure the reaction is heated to a sufficiently high temperature, typically in the range of 120-160 °C.[3] The optimal temperature should be determined empirically. |
| Steric Hindrance | The ortho-substituent on the benzaldehyde and the methyl group on the imidazole can sterically hinder the approach of the reactants.[7][8] | - Consider using a less sterically demanding ligand or a more reactive aryl halide (e.g., 2-iodobenzaldehyde instead of 2-chlorobenzaldehyde).- Prolonging the reaction time may also help to increase the yield. |
Formation of Significant Byproducts
Symptom: Analysis of the crude reaction mixture reveals the presence of significant impurities alongside the desired product.
Potential Byproducts and Mitigation Strategies:
| Potential Byproduct | Formation Mechanism | Mitigation Strategy |
| Homocoupling of Aryl Halide (Biphenyl derivative) | Two molecules of the 2-halobenzaldehyde can couple to form a biphenyl derivative, a common side reaction in Ullmann couplings. | - Use a ligand that promotes the desired C-N bond formation over C-C bond formation.- Carefully control the reaction temperature, as higher temperatures can favor homocoupling. |
| Hydrolysis of Benzaldehyde | If water is present in the reaction mixture, the benzaldehyde moiety can be hydrolyzed, especially at high temperatures and in the presence of a base. | - Use anhydrous solvents and reagents.- Perform the reaction under a dry, inert atmosphere. |
| Reaction at the Aldehyde Group | The aldehyde functional group is reactive and can potentially undergo side reactions, such as condensation or oxidation, under the reaction conditions.[9] | - Protect the aldehyde group as an acetal before the N-arylation reaction, followed by deprotection. This adds extra steps but can significantly improve the yield of the desired product. |
| Dehalogenation of the Aryl Halide | The starting 2-halobenzaldehyde can be reduced to benzaldehyde. | - Ensure the reaction is free from potential reducing agents.- Optimize the catalyst and ligand system to favor the cross-coupling pathway. |
III. Frequently Asked Questions (FAQs)
Q1: Which aryl halide is best to use: 2-fluorobenzaldehyde, 2-chlorobenzaldehyde, or 2-bromobenzaldehyde?
A1: The reactivity of aryl halides in Ullmann-type reactions generally follows the order I > Br > Cl > F.[3] Therefore, 2-bromobenzaldehyde or 2-iodobenzaldehyde would be more reactive and may give higher yields under milder conditions. However, 2-fluorobenzaldehyde and 2-chlorobenzaldehyde are often more readily available and less expensive. If you are using a less reactive halide, you may need to use more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system). For instance, a nucleophilic aromatic substitution approach might be more suitable when using the highly activated 2-fluorobenzaldehyde.[6]
Q2: Can I use a palladium-based catalyst instead of copper?
A2: Yes, palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative for C-N bond formation. These reactions often proceed under milder conditions and with a broader substrate scope than traditional Ullmann reactions. However, palladium catalysts and the required phosphine ligands can be more expensive than copper-based systems.
Q3: How do I effectively purify the final product?
A3: Purification of this compound typically involves the following steps:
-
Workup: After the reaction is complete, cool the mixture and quench with a suitable aqueous solution (e.g., ammonium chloride). Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Chromatography: The crude product is often purified by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is usually effective in separating the product from unreacted starting materials and byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be used to achieve high purity.[10]
Q4: My reaction seems to stall before completion. What could be the cause?
A4: Reaction stalling can be due to catalyst deactivation. Copper catalysts in Ullmann reactions can become deactivated over time, especially at high temperatures or in the presence of certain impurities.[2] Adding a fresh portion of the catalyst and/or ligand mid-reaction may help to drive the reaction to completion. Alternatively, consider using a more robust catalytic system or optimizing the reaction conditions to minimize catalyst decomposition.
Q5: Is it necessary to protect the aldehyde group?
A5: While not always mandatory, protecting the aldehyde group can be a beneficial strategy, especially if you are experiencing low yields due to side reactions involving the aldehyde. The aldehyde can be protected as an acetal (e.g., by reacting with ethylene glycol in the presence of an acid catalyst). After the N-arylation step, the acetal can be easily deprotected using aqueous acid to regenerate the aldehyde.
IV. Experimental Protocols
Optimized Protocol for Copper-Catalyzed Synthesis
This protocol is a synthesized guideline based on established principles for Ullmann-type reactions.[4][5] Optimization may be required for your specific laboratory conditions.
Materials:
-
2-Methylimidazole
-
2-Chlorobenzaldehyde (or 2-Bromobenzaldehyde)
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add CuI (5 mol%), 1,10-phenanthroline (10 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Add 2-methylimidazole (1.2 equivalents) and 2-chlorobenzaldehyde (1.0 equivalent).
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the 2-chlorobenzaldehyde.
-
Stir the mixture and heat to 140-150 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
V. References
-
Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511.
-
CN101560188A - Method for separating and purifying 2-methylimidazole crystal impurity. (Google Patents).
-
Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. The Journal of organic chemistry, 72(16), 6190–6199.
-
Gurjar, K. K., & Sharma, R. K. (2018). Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. Asian Journal of Chemistry, 30(5), 1011-1015.
-
2-Chloro-6-(2-methyl-1H-imidazol-1-YL)benzaldehyde. PubChem.
-
Ubeid, M. T., Thabet, H. K., & Abu Shuheil, M. Y. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2021(4), M1287.
-
Moniri, M., & Mohammad-aghae, B. (2016). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
-
Reddy, G. N., Kumar, A., & Rao, T. S. (2015). Copper-catalyzed tandem Ullmann type C–N coupling and dehydrative cyclization: synthesis of imidazo[1,2-c]quinazolines. Organic & Biomolecular Chemistry, 13(34), 9039-9045.
-
Ullmann condensation. In Wikipedia.
-
Zinad, D. S., Ahmed, A. A., & Hussein, F. A. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press.
-
Li, Z., & Li, C.-J. (2011). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
-
US4379026A - Process for the purification of benzaldehyde. (Google Patents).
-
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). N-hydroxyimides as efficient ligands for the copper-catalyzed N-arylation of pyrrole, imidazole, and indole. Journal of the American Chemical Society, 123(31), 7727–7729.
-
MacKintosh, R. W., & Fewson, C. A. (1988). Benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase II from Acinetobacter calcoaceticus. Purification and preliminary characterization. The Biochemical journal, 255(2), 653–661.
-
Martínez-García, M., et al. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. MDPI.
-
Sharghi, H., et al. (2008). Copper-catalyzed N-Arylation of heterocycles in ethylene glycol medium. ResearchGate.
-
Martínez-García, M., et al. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. PubMed.
-
Abad, A., et al. (2005). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. ResearchGate.
-
Gu, Z.-S., Chen, W.-X., & Shao, L.-X. (2014). N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex-Catalyzed Direct C-H Bond Arylation of (Benz)imidazoles with Aryl Chlorides. The Journal of organic chemistry, 79(12), 5806–5811.
-
Liu, J., et al. (2023). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. MDPI.
-
Xiao, Z.-K., & Shao, L.-X. (2012). N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex Catalyzed α-Arylation of Ketones with Aryl Chlorides. Synthesis, 44(05), 711-716.
-
Li, Y., et al. (2020). ortho-C(sp3)–H arylation of aromatic aldehydes using 2-amino-N-methyl-acetamide as a L,L-type transient directing group. Organic & Biomolecular Chemistry, 18(27), 5182-5186.
-
This compound. 2a biotech.
-
This compound. CymitQuimica.
-
This compound, 95+%. ChemicalBook.
-
Nadeem, M., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI.
-
Haque, R. A., & Iqbal, M. A. (2012). Synthesis and Characterization of Ortho-Xylyl Linked Bis-Benzimidazolium Salts. Asian Journal of Chemistry, 24(6), 2625-2628.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 5. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oiccpress.com [oiccpress.com]
- 10. CN101560188A - Method for separating and purifying 2-methylimidazole crystal impurity - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(2-Methylimidazol-1-yl)benzaldehyde
Welcome to the technical support center for the synthesis of 2-(2-Methylimidazol-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its synthesis. The information provided is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
I. Overview of the Synthesis
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the nucleophilic nitrogen of 2-methylimidazole attacks the electrophilic carbon of an ortho-substituted benzaldehyde, displacing a leaving group, commonly a halide. The most prevalent route involves the reaction of 2-methylimidazole with 2-fluorobenzaldehyde, often in the presence of a base and a suitable solvent. This reaction is a variation of the Ullmann condensation, which traditionally uses copper catalysts, though modern methods can often proceed without them, especially with activated aryl halides.[1][2]
Core Reaction Pathway
Caption: General synthetic scheme for this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis.
Q1: What is the most common synthetic route for this compound?
A1: The most frequently employed method is the nucleophilic aromatic substitution (SNAr) reaction between 2-methylimidazole and 2-fluorobenzaldehyde.[2][3] This is a type of Ullmann condensation.[1] The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃) at elevated temperatures.[1][3]
Q2: Why is 2-fluorobenzaldehyde preferred over other 2-halobenzaldehydes?
A2: In nucleophilic aromatic substitution reactions, the reactivity of aryl halides often follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the strong electron-withdrawing inductive effect of fluorine, making the ipso-carbon more electrophilic.[4]
Q3: What are the typical reaction conditions?
A3: Typical conditions involve heating a mixture of 2-methylimidazole, 2-fluorobenzaldehyde, and a base like potassium carbonate in a high-boiling polar aprotic solvent.
| Parameter | Typical Range/Value | Rationale |
| Solvent | DMSO, DMF, NMP | High boiling point, polar aprotic to solvate cations and leave the nucleophile reactive.[1] |
| Base | K₂CO₃, Cs₂CO₃ | To deprotonate 2-methylimidazole, increasing its nucleophilicity. |
| Temperature | 100-150 °C | To overcome the activation energy of the SNAr reaction.[1] |
| Reaction Time | 1-24 hours | Monitored by TLC or HPLC for completion. |
Q4: How is the product typically purified?
A4: Purification often involves an aqueous workup to remove the base and solvent, followed by extraction with an organic solvent. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[3][5]
III. Troubleshooting Guide: Side Reactions and Experimental Issues
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific problems that may arise during the synthesis.
Problem 1: Low or No Product Yield
Q: My reaction has run to completion according to TLC, but after workup, I have a very low yield of the desired product. What could be the cause?
A: Several factors can contribute to low product yield despite apparent consumption of starting materials.
-
Insufficiently Anhydrous Conditions: While not strictly necessary for all SNAr reactions, water can interfere with the base's effectiveness and potentially lead to hydrolysis of the benzaldehyde starting material under harsh conditions.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Dry the potassium carbonate before use.
-
-
Ineffective Base: The pKa of imidazole is approximately 14.5, meaning a sufficiently strong base is required for deprotonation to enhance its nucleophilicity.[6]
-
Solution: Consider using a stronger base like cesium carbonate (Cs₂CO₃) or ensure your potassium carbonate is finely powdered and dry to maximize its surface area and reactivity.
-
-
Suboptimal Temperature: The SNAr reaction has a significant activation energy barrier.[1]
-
Solution: Ensure the reaction temperature is maintained consistently within the optimal range (typically 120-140 °C). If using a lower-boiling solvent, consider switching to one with a higher boiling point like N-Methyl-2-pyrrolidone (NMP).
-
-
Product Loss During Workup: The product has some water solubility, and improper workup can lead to significant losses.
-
Solution: When performing an aqueous workup, saturate the aqueous layer with a salt like NaCl to decrease the product's solubility (salting out).[7] Perform multiple extractions with your organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to ensure complete recovery.
-
Problem 2: Formation of a Major, Unidentified Byproduct
Q: I am observing a significant byproduct in my reaction mixture that is difficult to separate from my desired product. What could it be and how can I prevent its formation?
A: The formation of significant byproducts often points to competing reaction pathways.
-
Side Reaction 1: N,N'-Carbene Dimerization of Imidazole: Under strongly basic conditions and high temperatures, imidazoles can potentially form N-heterocyclic carbenes which can then dimerize or react in other unproductive ways. While less common in this specific synthesis, it is a possibility.
-
Side Reaction 2: Reaction at the Aldehyde: The aldehyde functional group is susceptible to reaction, especially at high temperatures.
-
Cannizzaro-type reaction: If conditions are too basic, the benzaldehyde starting material or product could undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.
-
Solution: Use a stoichiometric amount of a milder base if possible. Ensure the reaction is not heated for an unnecessarily long time after completion.
-
-
Side Reaction 3: Formation of Bis-imidazole Adducts: If a di-substituted aryl halide is used, or if there are other reactive sites on the benzaldehyde, formation of bis-adducts can occur. In the case of 2-fluorobenzaldehyde, this is less likely to be a major issue.
-
Side Reaction 4: Benzyne Formation: With very strong bases, an elimination-addition mechanism via a benzyne intermediate can occur, though this is less common with fluoride as the leaving group.[8] This can lead to the formation of isomeric products where the imidazole has added to a different position on the benzene ring.[9]
-
Solution: Avoid exceptionally strong bases like sodium amide (NaNH₂).[4] Stick to carbonate bases which are generally not strong enough to promote the benzyne mechanism.
-
Visualizing Potential Side Reactions
Caption: Potential desired and side reaction pathways.
Problem 3: Difficulty in Removing the Solvent (DMSO/DMF)
Q: I am having trouble removing the high-boiling solvent (DMSO or DMF) from my product after the reaction. What is the best way to do this?
A: This is a very common issue with high-boiling polar aprotic solvents.
-
Aqueous Wash: The most effective method is to wash the reaction mixture with a large volume of water. DMSO and DMF are fully miscible with water, while the product should precipitate or be extractable into a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Protocol:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a volume of water at least 10 times the volume of the DMSO/DMF used.
-
If the product precipitates, it can be collected by filtration.
-
If it does not precipitate, transfer the aqueous mixture to a separatory funnel and extract multiple times with an organic solvent.
-
Combine the organic layers and wash them again with brine (saturated NaCl solution) to remove any residual DMSO/DMF.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Problem 4: Product is an Oil or Fails to Crystallize
Q: My final product is a persistent oil and I cannot get it to crystallize. How can I purify it and induce crystallization?
A: Obtaining a solid product can sometimes be challenging due to residual impurities.
-
Purification: If the product is an oil, column chromatography is the most effective purification method. Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). This should separate the desired product from both more and less polar impurities.
-
Inducing Crystallization:
-
High Purity: Ensure the product is of high purity (>95% by NMR or HPLC). Impurities can inhibit crystal lattice formation.
-
Solvent Selection: Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane or hot ethanol) and then slowly add a poor solvent (an anti-solvent, e.g., hexane or cold water) until the solution becomes turbid. Allow it to stand, and crystals may form.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid product from a previous batch, add a tiny crystal to the supersaturated solution to act as a seed for crystallization.
-
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on common literature methods.[3]
Materials:
-
2-Methylimidazole
-
2-Fluorobenzaldehyde
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylimidazole (1.0 eq), 2-fluorobenzaldehyde (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-methylimidazole.
-
Heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-methylimidazole spot is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the dark mixture into a beaker containing deionized water (10 times the volume of DMSO).
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMSO).
-
Combine the organic layers and wash with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.
Workflow Diagram
Caption: Step-by-step workflow for synthesis and purification.
V. References
-
Wikipedia. Nucleophilic aromatic substitution. --INVALID-LINK--
-
Chemistry Stack Exchange. Synthesis of 2-methylimidazole. --INVALID-LINK--
-
Wikipedia. Ullmann condensation. --INVALID-LINK--
-
Chemistry LibreTexts. Aromatic Nucleophilic Substitution. --INVALID-LINK--
-
NCBI Bookshelf. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. --INVALID-LINK--
-
Chemistry Steps. Nucleophilic Aromatic Substitution. --INVALID-LINK--
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. --INVALID-LINK--
-
Benchchem. Application Notes and Protocols: 2-Methylbenzaldehyde in the Synthesis of Pharmaceutical Intermediates. --INVALID-LINK--
-
SlideShare. Nucleophilic Aromatic Substitution. --INVALID-LINK--
-
Google Patents. CN102924381A - 2-methylimidazole preparation method. --INVALID-LINK--
-
MDPI. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. --INVALID-LINK--
-
YouTube. Reaction mechanism for 2-Methylimidazole. --INVALID-LINK--
-
ideXlab. Ullmann Condensation - Explore the Science & Experts. --INVALID-LINK--
-
Google Patents. CN101941945B - Extraction method of 2-methyl imidazole mother liquor. --INVALID-LINK--
-
Thermo Fisher Scientific. Ullmann Reaction. --INVALID-LINK--
-
PrepChem.com. Preparation of 5-(2-methylimidazol-1-yl)-2-nitrobenzaldehyde. --INVALID-LINK--
-
EnPress Journals. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. --INVALID-LINK--
-
Merck Index. Ullmann Reaction. --INVALID-LINK--
-
MDPI. 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. --INVALID-LINK--
-
Google Patents. RU2486176C1 - Method for preparing 2-methylimidazole. --INVALID-LINK--
-
RSC Publishing. A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. --INVALID-LINK--
-
Google Patents. CN101560188A - Method for separating and purifying 2-methylimidazole crystal impurity. --INVALID-LINK--
-
International Journal of Advanced Research. A REVIEW ON SYNTHESIS OF IMIDAZOLE AND ITS DERIVATIVES. --INVALID-LINK--
-
ResearchGate. Scheme S1. The Ullmann type reaction of 2-fluorobenzaldehyde and hydroxy aryls. --INVALID-LINK--
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. CN101560188A - Method for separating and purifying 2-methylimidazole crystal impurity - Google Patents [patents.google.com]
- 6. journalijar.com [journalijar.com]
- 7. CN101941945B - Extraction method of 2-methyl imidazole mother liquor - Google Patents [patents.google.com]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
Technical Support Center: Purification of Crude 2-(2-Methylimidazol-1-yl)benzaldehyde by Column Chromatography
Welcome to the technical support center for the purification of 2-(2-Methylimidazol-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the column chromatography purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale behind the procedural steps, helping you to anticipate challenges and systematically resolve issues.
Introduction: The Compound and the Challenge
This compound is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its purification via column chromatography is often a critical step post-synthesis. However, the compound's unique structure, featuring a basic imidazole ring and a reactive aldehyde group, presents specific challenges. The imidazole moiety can interact strongly with the acidic silica gel stationary phase, leading to peak tailing and potential irreversible adsorption. The aldehyde group is susceptible to oxidation and other transformations on the silica surface.[1][2] This guide provides a framework for navigating these challenges to achieve high purity and yield.
Recommended Purification Protocol: A Starting Point
While the optimal conditions should always be determined empirically via Thin Layer Chromatography (TLC), the following protocol serves as a robust starting point for the purification of this compound.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.
-
Spot on a silica gel TLC plate.
-
Develop the plate in a solvent system of increasing polarity (e.g., starting with 7:3 Hexane:Ethyl Acetate and progressing to 1:1, and then 3:7).
-
The ideal solvent system should provide a Retention Factor (Rf) for the target compound of approximately 0.25-0.35.[3] This ensures good separation from impurities.
-
-
Column Packing (Slurry Method):
-
Choose an appropriately sized glass column.
-
Place a small plug of cotton wool at the bottom and add a thin layer of sand.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, less polar mobile phase (e.g., Hexane:Ethyl Acetate 7:3).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[4]
-
Add a protective layer of sand on top of the settled silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution.
-
Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column. Dry loading is often preferred for compounds that are not highly soluble in the column's mobile phase.
-
-
Elution:
-
Begin elution with the less polar solvent system determined from your TLC analysis.
-
Collect fractions and monitor their composition using TLC.
-
If the desired compound is slow to elute, gradually increase the polarity of the mobile phase (gradient elution). For instance, move from Hexane:Ethyl Acetate 7:3 to 1:1.
-
A common alternative solvent system for imidazole derivatives is dichloromethane/methanol.[5]
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q1: My compound is streaking badly on the TLC plate and tailing on the column. What's happening and how can I fix it?
A1: This is a classic sign of strong interaction between the basic imidazole nitrogen and the acidic silanol groups (Si-OH) on the silica gel surface. This can lead to poor separation and low recovery.
-
Causality: The lone pair of electrons on the imidazole nitrogen acts as a Lewis base, forming strong hydrogen bonds with the acidic protons of the silica gel.
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a competitive base to your eluent. Triethylamine (Et3N) at a concentration of 0.1-1% is a common and effective choice.[1] The triethylamine will preferentially interact with the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Change of Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative for purifying basic compounds.[1]
-
Use of Different Solvents: Experiment with solvent systems like dichloromethane/methanol, which can sometimes improve peak shape for polar compounds.[5]
-
Q2: I'm getting very low recovery of my product. Where could it be going?
A2: Low recovery can be due to several factors, often related to the stability of your compound on the stationary phase or irreversible adsorption.
-
Causality:
-
Irreversible Adsorption: As mentioned in Q1, strong binding to silica can lead to your product never eluting from the column.[5]
-
Compound Degradation: Aldehydes can be sensitive and may degrade on silica gel, which can act as a mild Lewis acid.[1] This can catalyze reactions like aldol condensations or oxidation, especially if the chromatography is run slowly.
-
-
Solutions:
-
Deactivate the Silica: Before running the column, flush it with your mobile phase containing 0.5-1% triethylamine. This will neutralize the most acidic sites.[1]
-
Run the Column Faster: Use flash chromatography (applying pressure with air or nitrogen) to minimize the time your compound spends in contact with the silica gel.
-
Check for Stability: Before committing your entire batch, perform a stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then develop it. If a new spot appears or the original spot diminishes, your compound is likely degrading on the silica.
-
Q3: My aldehyde is reacting on the column. I see new, unexpected spots on the TLC of my fractions. What are my options?
A3: The aldehyde functional group is inherently reactive and can undergo several transformations on silica gel.[5][6]
-
Causality:
-
Acetal/Hemiacetal Formation: If you are using an alcohol (like methanol or ethanol) in your mobile phase, the aldehyde can react to form a hemiacetal or acetal, catalyzed by the acidic silica.[1] This will appear as a new, often more polar, spot.
-
Oxidation: While less common without an external oxidizing agent, some air oxidation to the corresponding carboxylic acid can occur over long periods on the silica surface.
-
-
Solutions:
-
Avoid Alcoholic Solvents: If possible, use non-alcoholic solvent systems like hexane/ethyl acetate, hexane/diethyl ether, or dichloromethane/acetone.[1]
-
Protection of the Aldehyde Group: In cases of extreme sensitivity, you could protect the aldehyde as an acetal (e.g., with ethylene glycol) before chromatography.[7][8] This adds extra steps (protection and deprotection) but can be a reliable strategy for complex molecules.[3][7][9] Acetals are stable to basic and neutral conditions and can be easily removed with mild aqueous acid post-purification.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Standard silica gel (60-120 mesh for gravity columns, 230-400 mesh for flash chromatography) is the most common and cost-effective choice. However, due to the basicity of the imidazole ring, neutral alumina can be a superior alternative if significant tailing or decomposition is observed on silica.[1]
Q2: How do I choose the right solvent system for my column?
A2: The ideal solvent system is best determined by running multiple TLCs with different solvent mixtures.[5] Aim for an Rf value of 0.25-0.35 for your target compound.[3] A good starting point for moderately polar compounds like this is a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).[10]
Q3: Can I use a gradient elution?
A3: Yes, a gradient elution is highly recommended if your crude mixture contains impurities with a wide range of polarities. Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the percentage of the more polar solvent to elute your product and then any highly polar impurities.
Q4: My crude product is not very soluble in the mobile phase. How should I load it onto the column?
A4: Use the dry loading technique described in the protocol above. Dissolving the sample in a small amount of a strong solvent (like dichloromethane) and adsorbing it onto silica gel before adding it to the column is a standard and effective method. This prevents issues with poor solubility at the top of the column, which can lead to band broadening and poor separation.
Data and Visualization
Table 1: Common Solvent Systems for Column Chromatography
| Solvent System | Polarity | Typical Applications & Notes |
| Hexane / Ethyl Acetate | Low to Medium | A versatile system for a wide range of compounds. Good starting point. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds. Methanol can react with aldehydes.[1] |
| Chloroform / Ethanol | Medium to High | Similar to DCM/MeOH. Ethanol can also react with aldehydes.[1] |
| Toluene / Acetone | Low to Medium | An alternative non-alcoholic system. |
Diagram 1: Troubleshooting Workflow for Poor Separation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Sciencemadness Discussion Board - Benzyl Alcohol -> Benzaldehyde via Silica Gel Supported Jones Reagent - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Production of 2-(2-Methylimidazol-1-yl)benzaldehyde
Welcome to the technical support guide for the synthesis and scale-up of 2-(2-Methylimidazol-1-yl)benzaldehyde. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established scientific principles and field-proven insights. Our goal is to empower you to overcome common challenges, optimize your reaction conditions, and successfully scale your production.
Foundational Principles: The Ullmann Condensation
The synthesis of this compound is typically achieved via a copper-catalyzed N-arylation reaction, a variant of the Ullmann condensation.[1] This reaction involves the coupling of 2-methylimidazole with an aryl halide, in this case, 2-bromobenzaldehyde.
While classic Ullmann conditions were often harsh, requiring high temperatures and stoichiometric amounts of copper, modern methods employ catalytic amounts of a copper source in conjunction with a chelating ligand.[2][3] This ligand-assisted catalysis facilitates the reaction under significantly milder conditions, improving yield, functional group tolerance, and overall process efficiency.[4]
The generalized reaction mechanism involves the formation of a copper(I)-imidazole complex, which then undergoes oxidative addition with the aryl halide. The subsequent reductive elimination from a Cu(III) intermediate yields the desired N-aryl imidazole product and regenerates the active copper(I) catalyst.[1]
Caption: Generalized catalytic cycle for the copper-catalyzed N-arylation.
Troubleshooting Guide: From Bench to Pilot Plant
This section addresses specific issues encountered during synthesis and scale-up in a practical question-and-answer format.
Issue 1: Low or Inconsistent Product Yield
Q: My reaction yield for this compound is consistently below 50%, or varies significantly between batches. What are the most likely causes and how can I fix them?
A: Low and inconsistent yields are the most common challenges and typically point to sub-optimal reaction parameters or reagent quality. A systematic approach is key to diagnosis.
Troubleshooting Low Yield
| Potential Cause | Scientific Rationale & Explanation | Recommended Solutions & Optimization Steps |
|---|---|---|
| Inactive Catalyst/Ligand System | The copper(I) species is the active catalyst. Oxidation to copper(II) can hinder the reaction. The ligand's role is to stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle.[5] An inappropriate or degraded ligand will fail to perform this role effectively. | 1. Use High-Purity Reagents: Start with Cu(I) salts like CuI or CuBr. If using Cu(II) salts, an in-situ reduction step may be necessary, which adds complexity.[1] 2. Ligand Screening: 4,7-Dimethoxy-1,10-phenanthroline has been shown to be highly effective for N-arylation of imidazoles.[5][6] Other N,N or N,O bidentate ligands can also be screened.[4] 3. Inert Atmosphere: While some modern systems are air-stable, running the reaction under an inert atmosphere (Nitrogen or Argon) is a best practice to prevent catalyst oxidation, especially during scale-up. |
| Ineffective Base or Mass Transfer Limitation | The base is required to deprotonate the imidazole N-H, making it nucleophilic. Common inorganic bases like K₃PO₄ or Cs₂CO₃ have low solubility in organic solvents, creating a heterogeneous mixture.[7] At larger scales, inefficient stirring can lead to poor mixing and mass transfer limitations, effectively stalling the reaction. | 1. Base Selection: Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate or phosphate due to its higher solubility and the "caesium effect," but it is more expensive.[4] 2. Improve Mixing: For scale-up, ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to maintain good solid-liquid suspension. 3. Consider Soluble Bases: Explore organic soluble ionic bases like tetrabutylphosphonium malonate (TBPM) to create a homogeneous reaction medium and eliminate mass transfer issues.[7] |
| Sub-Optimal Temperature and Reaction Time | Ullmann-type reactions are highly temperature-dependent. Too low a temperature results in a sluggish reaction rate. Too high a temperature can lead to catalyst decomposition and the formation of thermal degradation byproducts.[1][2] | 1. Temperature Optimization Study: Perform a series of small-scale experiments varying the temperature (e.g., 80°C, 100°C, 120°C) while keeping all other parameters constant. Monitor reaction progress by HPLC or TLC. 2. Reaction Profiling: Take aliquots from the reaction mixture over time (e.g., every 2 hours) to determine the point at which the reaction plateaus. This avoids unnecessarily long heating times that can contribute to impurity formation. |
| Impure Starting Materials | The presence of water can hydrolyze reagents and affect catalyst activity. Impurities in the 2-bromobenzaldehyde or 2-methylimidazole can act as catalyst poisons or introduce competing side reactions. | 1. Reagent Purity Check: Verify the purity of starting materials by NMR or GC-MS. 2. Use Anhydrous Solvent: Use a dry, high-boiling polar aprotic solvent like DMSO, DMF, or NMP.[4] Ensure the solvent is appropriately dried before use. 3. Purify 2-Methylimidazole: Commercial 2-methylimidazole can contain impurities. Purification by recrystallization from a solvent like benzene may be necessary.[8] |
Caption: Troubleshooting decision tree for low reaction yield.
Issue 2: Significant Byproduct Formation
Q: My crude product shows several significant impurities on HPLC/TLC analysis. What are these likely to be and how can I prevent them?
A: Byproduct formation is often related to reaction conditions being too harsh or an imbalance in stoichiometry.
-
Symmetrical Biaryl Formation (2,2'-Diformylbiphenyl): This arises from the homo-coupling of two molecules of 2-bromobenzaldehyde.
-
Cause: This side reaction is a classic issue in Ullmann couplings.[2] It can be promoted by excessively high temperatures or high catalyst loading.
-
Solution: Employ a more active ligand system that favors the desired C-N bond formation at lower temperatures.[4] Ensure you are not using a large excess of the copper catalyst. Catalytic amounts (e.g., 1-10 mol%) are sufficient with modern ligands.
-
-
Unreacted Starting Materials: The presence of significant unreacted 2-bromobenzaldehyde or 2-methylimidazole indicates an incomplete reaction.
-
Cause: See all points under "Low or Inconsistent Product Yield." The most common culprits are catalyst deactivation or poor mass transfer.
-
Solution: Address the root cause of the stalled reaction. Improving agitation and ensuring an active catalytic system are the primary levers.
-
-
Dark Tar/Polymeric Material: Formation of dark, insoluble tars suggests thermal decomposition.
-
Cause: The aldehyde functional group can be sensitive to the combination of high heat and a basic environment.
-
Solution: This is a strong indicator that the reaction temperature is too high. Re-visit your temperature optimization study and select the lowest temperature that provides a reasonable reaction rate. Ensure the reactor has precise temperature control to avoid "hot spots," especially during scale-up.
-
Scale-Up Protocol & Workflow
Scaling up from the bench requires careful consideration of heat and mass transfer. The following is a generalized protocol and workflow for producing a multi-gram batch.
Recommended Lab-Scale Protocol (10 mmol scale)
This protocol is based on modern, mild Ullmann conditions and serves as a robust starting point for optimization.[4]
Materials:
-
2-Bromobenzaldehyde (1.85 g, 10.0 mmol)
-
2-Methylimidazole (0.90 g, 11.0 mmol, 1.1 equiv)
-
Copper(I) Bromide (CuBr) (72 mg, 0.5 mmol, 5 mol%)
-
4,7-Dimethoxy-1,10-phenanthroline (120 mg, 0.5 mmol, 5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (4.89 g, 15.0 mmol, 1.5 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (20 mL)
Procedure:
-
Vessel Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add CuBr, 4,7-dimethoxy-1,10-phenanthroline, and Cs₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add 2-methylimidazole, 2-bromobenzaldehyde, and anhydrous DMSO via syringe.
-
Reaction: Immerse the flask in a pre-heated oil bath at 110°C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Filter the mixture through a pad of celite to remove insoluble copper salts.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2x 25 mL).
-
Combine the organic extracts, wash with brine (2x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate).
-
For larger scales, recrystallization is preferred. A solvent system such as isopropanol/water or ethyl acetate/heptane can be effective.
-
Scale-Up Workflow Diagram
Caption: A typical workflow for the scaled-up production of the target compound.
Frequently Asked Questions (FAQs)
Q1: Can I use 2-chlorobenzaldehyde or 2-iodobenzaldehyde instead of 2-bromobenzaldehyde? A1: Yes, but with significant differences in reactivity. The general reactivity trend for aryl halides in Ullmann couplings is I > Br > Cl.[1] Using 2-iodobenzaldehyde may allow for milder reaction conditions (lower temperature or shorter time). Conversely, 2-chlorobenzaldehyde is much less reactive and will likely require a more active catalyst system, a higher temperature, and longer reaction times to achieve a good yield.[4]
Q2: Is a ligand absolutely necessary? A2: For an efficient, high-yielding reaction under mild (<150°C), catalytic conditions, a ligand is essential. Ligand-free systems typically require very high temperatures (>180°C) and stoichiometric or supra-stoichiometric amounts of copper, leading to more byproducts and difficult purification.[2] The ligand is the key to making this a practical and scalable process.
Q3: What are the primary safety concerns for this process at scale? A3:
-
Thermal Hazard: The reaction can be exothermic. Reagent addition, especially at scale, should be done in a controlled manner to allow for heat dissipation. A reaction calorimetry study is recommended before moving to a pilot plant scale to understand the thermal profile.
-
Solvent Hazard: High-boiling aprotic polar solvents like DMSO and DMF have specific health and safety risks. Consult the Safety Data Sheet (SDS) for each solvent. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).
-
Copper Waste: Copper salts are toxic to aquatic life. All aqueous waste streams containing copper must be collected and treated as hazardous waste according to local regulations.
Q4: My final product has a persistent color. How can I remove it? A4: A persistent color (often yellow or brown) can be due to trace metal impurities or small amounts of colored organic byproducts. A charcoal treatment during the recrystallization process can be effective. Dissolve the crude product in the hot recrystallization solvent, add a small amount of activated carbon (e.g., 1-2% by weight), stir for 15-30 minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 5. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN101560188A - Method for separating and purifying 2-methylimidazole crystal impurity - Google Patents [patents.google.com]
Technical Support Center: Impurity Analysis of 2-(2-Methylimidazol-1-yl)benzaldehyde by HPLC-MS
Welcome to the technical support center for the analysis of 2-(2-Methylimidazol-1-yl)benzaldehyde and its impurities. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during HPLC-MS analysis. The following content is structured in a question-and-answer format to directly address specific issues, offering not just procedural steps but also the scientific rationale behind them.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the likely process-related impurities in a sample of this compound?
A1: Understanding the synthetic route is paramount to predicting potential process-related impurities. A common and efficient method for synthesizing N-arylimidazoles is the Ullmann condensation reaction.[1][2] This copper-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with an imidazole.[1] For this compound, this would likely involve the coupling of 2-methylimidazole with a substituted benzaldehyde, such as 2-chlorobenzaldehyde or 2-fluorobenzaldehyde.
Based on this synthetic pathway, the following process-related impurities are anticipated:
-
Unreacted Starting Materials:
-
2-Methylimidazole
-
2-Chlorobenzaldehyde (or other halogenated benzaldehyde precursor)
-
-
Catalyst Residues:
-
Residual copper salts from the Ullmann catalyst. While not typically observed by UV or ESI-MS, they can affect chromatography.
-
-
Side-Reaction Byproducts:
-
Homocoupling Product: Symmetrical biaryl compounds can form from the coupling of two aryl halide molecules.[3]
-
Isomeric Products: Depending on the reaction conditions, other isomers might form in small quantities.
-
A thorough analysis should, therefore, aim to resolve the main component from these potential impurities.[4][5]
Q2: What are the expected degradation products of this compound from a forced degradation study?
A2: Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6] Based on the structure of this compound, which contains an aldehyde and an imidazole ring, the following degradation pathways are plausible under ICH-recommended stress conditions:[6][7][8]
-
Oxidation: The aldehyde group is susceptible to oxidation, which would convert it to a carboxylic acid, forming 2-(2-Methylimidazol-1-yl)benzoic acid. This is a very common degradation pathway for aldehydes.[7]
-
Hydrolysis (Acidic and Basic): While the N-aryl imidazole bond is generally stable, extreme pH conditions could potentially lead to cleavage, although this is less common than oxidation.[9] The imidazole ring itself is generally stable to hydrolysis.[10]
-
Photodegradation: Aromatic systems and aldehydes can be susceptible to photolytic degradation, potentially leading to complex radical-mediated reactions and the formation of various minor impurities.[11]
The primary and most anticipated degradation product is the corresponding carboxylic acid.
Section 2: HPLC-MS Method Development and Troubleshooting
This section provides a step-by-step guide to developing a robust HPLC-MS method and troubleshooting common issues.
Q3: I am starting my analysis. Can you provide a good starting HPLC-MS method for impurity profiling of this compound?
A3: Certainly. The following method is a robust starting point based on the physicochemical properties of the analyte and common practices for similar aromatic and heterocyclic compounds.[12][13]
Experimental Protocol: Initial HPLC-MS Method
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a diluent of 50:50 acetonitrile:water to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection to prevent particulate matter from damaging the column and system.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is a good starting point due to the moderate polarity of the analyte and its expected impurities. A common dimension is 4.6 x 150 mm, with a 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Rationale: Formic acid is a volatile modifier compatible with mass spectrometry that aids in the protonation of the analyte in positive ion mode, enhancing sensitivity.[14]
-
-
Gradient Elution:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with a specific monitoring wavelength around 254 nm.
-
-
MS Conditions (ESI+):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Rationale: The imidazole moiety is basic and will readily protonate to form [M+H]⁺ ions.
-
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/Hr
-
Scan Range: m/z 50-500
-
This method should provide good initial separation and detection of the main peak and any significant impurities.
Q4: I am seeing unexpected peaks in my chromatogram. How can I determine if they are real impurities or system artifacts?
A4: The appearance of extraneous or "ghost" peaks is a common issue in HPLC.[4] A systematic approach is necessary to identify their source.
Troubleshooting Workflow for Unknown Peaks
Caption: Troubleshooting decision tree for identifying the source of unknown peaks.
Step-by-Step Guide:
-
Blank Injection: Inject only the mobile phase. If the peak is still present, it originates from the HPLC system or the mobile phase itself.
-
Action: Prepare fresh mobile phase using high-purity solvents (HPLC or MS grade). If the peak persists, clean the injector and system lines.[4]
-
-
Diluent Blank Injection: If the peak is absent in the mobile phase blank, inject the solvent used to dissolve your sample (the diluent). If the peak appears, your diluent is contaminated.
-
Action: Use a fresh, high-purity batch of diluent.
-
-
Check for Carryover: If the peak is absent in both blanks, it might be carryover from a previous, more concentrated sample.
-
Action: Inject a blank immediately after a concentrated sample injection. If the peak appears, optimize your needle wash method by using a stronger solvent and increasing the wash volume/time.[4]
-
-
Confirm as a Real Impurity: If the peak is not present in any of the blank runs and is not due to carryover, it is likely a genuine impurity or a degradation product from the sample itself.[15]
Q5: My main peak is tailing or splitting. What are the common causes and how can I fix it?
A5: Peak tailing and splitting are frequent chromatographic problems that can compromise resolution and quantification.[16]
Common Causes and Solutions for Poor Peak Shape
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Interactions: The basic imidazole nitrogen can interact with acidic residual silanols on the C18 column packing. | 1. Lower Mobile Phase pH: Add a small amount of an acid modifier like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05%) to the mobile phase. This protonates the silanols, reducing interaction. Note: TFA can cause ion suppression in MS. 2. Use a Base-Deactivated Column: Employ a modern, end-capped C18 column designed for good peak shape with basic compounds. |
| Column Overload: Injecting too much sample mass onto the column. | Reduce the injection volume or the sample concentration. | |
| Column Contamination/Void: Buildup of strongly retained compounds on the column inlet frit or a void in the packing bed. | 1. Reverse and flush the column with a strong solvent (e.g., isopropanol). 2. If the problem persists, replace the column. | |
| Peak Splitting | Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the initial mobile phase. | Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) or a weaker solvent. |
| Clogged Inlet Frit: Particulates partially blocking the flow path at the column inlet. | Replace the column inlet frit or, if not possible, the entire column. Always filter samples. | |
| Column Void: A void or channel has formed at the head of the column. | Replace the column. Avoid sudden pressure shocks. |
Section 3: Mass Spectrometry Data Interpretation
Q6: I see multiple ions in my mass spectrum for a single chromatographic peak. What could they be?
A6: In Electrospray Ionization (ESI), it is common to observe multiple ionic species for a single analyte. The molecular weight of this compound is approximately 216.22 g/mol .
Common Adducts in Positive ESI-MS
| Ion Species | m/z | Appearance |
| Protonated Molecule [M+H]⁺ | ~217.2 | Typically the most abundant ion with an acidic mobile phase. |
| Sodium Adduct [M+Na]⁺ | ~239.2 | Common adduct, often from glassware or solvent impurities. |
| Potassium Adduct [M+K]⁺ | ~255.3 | Less common than sodium, but still possible. |
| Acetonitrile Adduct [M+ACN+H]⁺ | ~258.3 | Can be observed when acetonitrile is used as the organic modifier. |
Rationale: The presence of these adducts can help confirm the molecular weight of the parent compound. The mass difference between the adducts and the protonated molecule is a key diagnostic tool.[1][17]
Q7: What are the likely fragmentation patterns for this compound in MS/MS?
A7: Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. While the imidazole ring itself is quite stable, fragmentation of the parent ion ([M+H]⁺ at m/z ~217.2) will likely involve cleavages at the substituents.[10][18]
Predicted Fragmentation Pathways
Caption: Predicted MS/MS fragmentation of this compound.
-
Loss of CO (Carbon Monoxide): A characteristic fragmentation for benzaldehydes is the loss of the carbonyl group as neutral CO (28 Da), which would result in a fragment at m/z ~189.2 .[6]
-
Loss of HCN (Hydrogen Cyanide): The imidazole ring can lose HCN (27 Da), a common fragmentation pathway for imidazole-containing compounds.[10]
-
Cleavage of the Methyl Group: Loss of a methyl radical (15 Da) from the imidazole ring could produce a fragment at m/z ~202.2 .
By performing MS/MS on the parent ion and looking for these characteristic neutral losses, you can confirm the identity of the main peak and apply the same logic to tentatively identify unknown impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. sgs.com [sgs.com]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. halocolumns.com [halocolumns.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rjptonline.org [rjptonline.org]
- 8. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Preventing Byproduct Formation in Imidazole Synthesis
Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of imidazole synthesis and minimize the formation of unwanted byproducts. Drawing from extensive experience and established scientific literature, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development endeavors.
Introduction to Imidazole Synthesis and Common Challenges
The imidazole ring is a cornerstone of many pharmaceuticals and biologically active compounds. While several synthetic routes to imidazoles exist, each presents unique challenges, with byproduct formation being a primary concern that can lead to low yields and difficult purifications. This guide focuses on three common synthesis methods: the Debus-Radziszewski synthesis, the Bredereck reaction, and the Wallach synthesis, addressing the specific byproducts encountered in each and providing strategies for their prevention.
Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during imidazole synthesis.
Debus-Radziszewski Synthesis
The Debus-Radziszewski synthesis is a versatile multicomponent reaction for preparing polysubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1] However, it is often plagued by side reactions that can significantly reduce the yield of the desired imidazole.[2]
Q1: My Debus-Radziszewski reaction is producing a significant amount of a byproduct with a similar polarity to my desired imidazole, making purification difficult. What is this byproduct and how can I prevent its formation?
A1: The most common byproduct in the Debus-Radziszewski synthesis is an oxazole derivative.[2] This occurs through a competing reaction pathway where the 1,2-dicarbonyl compound condenses with the aldehyde before reacting with ammonia.
Causality: The formation of the oxazole is favored under neutral or slightly acidic conditions and when there is a deficiency of ammonia. The mechanism involves the initial condensation of the dicarbonyl compound with the aldehyde to form a key intermediate that can then cyclize to the oxazole.
Prevention Strategies:
-
Excess Ammonia/Ammonium Acetate: Employing a significant molar excess of the ammonia source (such as ammonium acetate) is the most effective way to favor the imidazole pathway.[2] The high concentration of ammonia promotes the formation of the diimine intermediate from the 1,2-dicarbonyl compound, which then reacts with the aldehyde to form the imidazole.
-
Control of pH: Maintaining a slightly basic reaction medium can suppress oxazole formation.
-
Order of Addition: In some cases, the slow addition of the aldehyde to a pre-mixed solution of the dicarbonyl compound and ammonia can minimize the competing reaction.
Q2: I am observing a low yield in my Debus-Radziszewski synthesis, even with minimal byproduct formation. What other factors could be contributing to this?
A2: Low yields can also result from suboptimal reaction conditions or the purity of your starting materials.
Troubleshooting Steps:
-
Temperature Optimization: The reaction temperature can significantly impact the rate and yield. While some reactions proceed at room temperature, others may require heating. However, excessive heat can promote side reactions and decomposition.[3] It is recommended to perform small-scale trial reactions at different temperatures to find the optimal conditions for your specific substrates.
-
Solvent Selection: The choice of solvent is crucial. Polar protic solvents like ethanol or methanol are commonly used and can facilitate the reaction.[4] However, for certain substrates, polar aprotic solvents like DMF or DMSO may provide better results.[5] It's important that all reactants are soluble in the chosen solvent.[4]
-
Catalyst Choice: While the reaction can proceed without a catalyst, various Lewis and Brønsted acids have been shown to improve yields and reaction times.[3] Experimenting with different catalysts, such as silica-supported sulfuric acid or ceric ammonium nitrate, may be beneficial.
-
Purity of Reagents: The purity of the 1,2-dicarbonyl compound and the aldehyde is critical. Impurities can lead to the formation of undesired byproducts and a lower yield of the target imidazole.
Bredereck Reaction
The Bredereck reaction utilizes Bredereck's reagent (tert-butoxybis(dimethylamino)methane) for the synthesis of imidazoles from α-haloketones and formamide.[6] While efficient, this method can also present challenges related to side reactions.
Q3: I am attempting a Bredereck synthesis and obtaining a complex mixture of products instead of the desired imidazole. What are the likely side reactions?
A3: The Bredereck's reagent is a powerful formylating and aminomethylenating agent, and its high reactivity can lead to several side products.[7][8]
Potential Side Reactions:
-
Self-condensation of the α-haloketone: Under basic conditions, α-haloketones can undergo self-condensation reactions.
-
Reaction with the solvent: Bredereck's reagent can react with protic solvents or even weakly CH-acidic solvents like acetonitrile, especially upon heating.[7]
-
Formation of enamines: The reagent can react with active methylene compounds to form enamines, which may undergo further reactions.[9]
Prevention Strategies:
-
Strict Anhydrous Conditions: The reaction should be carried out under strictly anhydrous conditions to prevent the decomposition of the Bredereck's reagent.
-
Inert Solvent: Use a non-polar, aprotic, and inert solvent such as benzene, toluene, or cyclohexane.[7]
-
Temperature Control: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate to minimize side reactions.
-
Order of Addition: The order of addition of reagents can be critical. It is often preferable to add the Bredereck's reagent slowly to the solution of the α-haloketone and formamide.
Wallach Synthesis
The Wallach synthesis involves the reaction of an N,N'-disubstituted oxamide with phosphorus pentachloride to form a chloro-containing intermediate, which is then reduced to the corresponding imidazole.[10][11]
Q4: In my Wallach synthesis, the reduction of the chloro-intermediate is not proceeding cleanly. What are the potential issues?
A4: The reduction step in the Wallach synthesis can be challenging and may lead to incomplete reduction or the formation of over-reduced byproducts.
Troubleshooting the Reduction Step:
-
Choice of Reducing Agent: Hydroiodic acid is the classical reducing agent for this transformation.[11] However, other reducing agents can be explored. The choice of reducing agent and reaction conditions should be optimized for the specific substrate.
-
Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the reaction goes to completion.[12]
-
Over-reduction: Over-reduction of the imidazole ring can occur, leading to the formation of imidazolines or other saturated heterocycles. Careful control of the reaction time and temperature is crucial to prevent this.
Q5: Are there any significant byproducts formed during the initial chlorination step of the Wallach synthesis?
A5: The reaction of N,N'-disubstituted oxamides with phosphorus pentachloride is generally efficient in producing the chlorinated intermediate. However, incomplete reaction can leave unreacted starting material, and side reactions of the highly reactive phosphorus pentachloride are possible.
Preventative Measures:
-
Stoichiometry of PCl5: Ensure the correct stoichiometry of phosphorus pentachloride is used. An excess may lead to unwanted side reactions, while an insufficient amount will result in incomplete conversion.
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions, as phosphorus pentachloride reacts vigorously with water.
Data Presentation
The following tables summarize key reaction parameters and their impact on yield and byproduct formation for the Debus-Radziszewski synthesis.
Table 1: Effect of Solvent on the Yield of 2,4,5-Triaryl-1H-imidazoles [4]
| Solvent | Yield (%) |
| Ethanol-Water (1:1) | 90 |
| Ethanol | 85 |
| Methanol | 82 |
| Water | 70 |
| Acetonitrile | 65 |
| Dichloromethane | 60 |
| Toluene | 55 |
| n-Hexane | 40 |
| Solvent-free | 78 |
Table 2: Effect of Catalyst on the Yield of Trisubstituted Imidazoles in the Debus-Radziszewski Synthesis [3]
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Glycerol | 90 | 5 | 85 |
| Silicotungstic acid (7.5) | Ethanol | Reflux | 2 | 94 |
| γ-Al2O3 NPs | Solvent-free | 120 | 0.5 | 92 |
| CoFe2O4 NPs | Solvent-free | 100 | 1 | 90 |
| DABCO | Solvent-free | 80 | 3 | 88 |
Experimental Protocols
Protocol 1: General Procedure for the Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 1,2-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol, 5 equivalents).
-
Solvent Addition: Add the chosen solvent (e.g., 10 mL of ethanol).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.[13]
Protocol 2: Troubleshooting Low Yield by Optimizing Reaction Conditions[14]
-
Small-Scale Screening: Set up a series of small-scale reactions (e.g., 0.1 mmol) in parallel.
-
Vary Parameters: Systematically vary one parameter at a time, such as:
-
Temperature: Run reactions at room temperature, 50 °C, 80 °C, and reflux.
-
Solvent: Test a range of solvents with different polarities (e.g., ethanol, acetonitrile, DMF, toluene).[4]
-
Catalyst: If applicable, screen different catalysts and catalyst loadings.
-
-
Analysis: Analyze the outcome of each reaction by TLC or LC-MS to determine the conditions that give the highest yield of the desired product and the lowest amount of byproducts.
-
Scale-up: Once the optimal conditions are identified, scale up the reaction.
Mandatory Visualizations
Diagram 1: Debus-Radziszewski Reaction Mechanism and Oxazole Byproduct Formation
Caption: Competing pathways in the Debus-Radziszewski synthesis.
Diagram 2: Troubleshooting Workflow for Low Imidazole Yield
Caption: A systematic approach to troubleshooting low yields in imidazole synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. benchchem.com [benchchem.com]
- 4. nano-ntp.com [nano-ntp.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bredereck's reagent - Enamine [enamine.net]
- 8. myuchem.com [myuchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 12. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 13. benchchem.com [benchchem.com]
Troubleshooting low purity in 2-(2-Methylimidazol-1-yl)benzaldehyde samples
Technical Support Center: 2-(2-Methylimidazol-1-yl)benzaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This resource is designed to provide in-depth troubleshooting guidance for common issues encountered during the synthesis, purification, and handling of this important chemical intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to help you resolve purity-related challenges.
Frequently Asked Questions (FAQs)
General Purity Issues
Q1: My final product shows low purity by ¹H NMR and LC-MS analysis. What are the first steps I should take?
A1: Low purity is a common issue that requires a systematic approach to diagnose. The first step is to identify the nature of the impurities.
-
Re-examine Analytical Data: Carefully analyze your ¹H NMR, ¹³C NMR, and LC-MS data. Are the impurities residual starting materials (e.g., 2-methylimidazole, 2-halobenzaldehyde), a common side product, or residual solvent?
-
Hypothesize Impurity Identity: Based on the synthetic route, typically a copper-catalyzed Ullmann-type coupling, predict potential impurities.[1][2][3] Compare the observed analytical signals with those of known potential contaminants.
-
Assess the Reaction: Review your reaction setup and execution. Key parameters to check include the exclusion of air and moisture, the quality of reagents and solvents, reaction temperature, and reaction time.
The following diagram outlines a general troubleshooting workflow:
Caption: General troubleshooting workflow for low purity samples.
Specific Impurity Problems
Q2: I'm observing signals consistent with unreacted 2-methylimidazole and 2-fluorobenzaldehyde. Why might the reaction be incomplete?
A2: Incomplete conversion in a copper-catalyzed N-arylation is often traced back to catalyst deactivation or suboptimal reaction conditions.[4][5][6]
-
Catalyst Activity: The Cu(I) catalyst is sensitive to oxidation. Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). The quality of the copper salt (e.g., CuI) is crucial; use freshly purchased or properly stored material.
-
Ligand Issues: Many modern Ullmann couplings employ a ligand (e.g., a phenanthroline or diamine derivative) to accelerate the reaction.[4][6] The ligand itself can be a point of failure if it degrades or if an inappropriate ligand is chosen for the substrate.
-
Base and Solvent: An inadequate base (e.g., K₂CO₃, K₃PO₄) can lead to slow or stalled reactions. The base must be strong enough to deprotonate the imidazole but not so strong as to cause side reactions. The solvent (often DMSO, DMF, or dioxane) must be anhydrous, as water can interfere with the catalytic cycle.[7][8]
-
Temperature and Time: Ullmann-type reactions often require elevated temperatures (e.g., 110-180 °C).[5][7] If the temperature is too low or the reaction time too short, the conversion will be poor. Monitor the reaction by TLC or LC-MS to determine the optimal time point for workup.
Q3: My mass spectrum shows a peak corresponding to 2-(2-methylimidazol-1-yl)benzoic acid. How did this form and how can I prevent it?
A3: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially under the basic and often hot conditions of the Ullmann reaction.
-
Cause: The primary culprit is atmospheric oxygen. If the inert atmosphere is not strictly maintained throughout the reaction and workup, oxidation can occur. The presence of trace metal impurities can also catalyze this oxidation. Benzaldehyde itself is known to be sensitive to air and moisture.[9]
-
Prevention:
-
Strict Inert Atmosphere: Use Schlenk techniques or a glovebox to set up the reaction. Maintain a positive pressure of inert gas throughout.
-
Degas Solvents: Before use, degas the reaction solvent by sparging with argon or using several freeze-pump-thaw cycles.
-
Purified Reagents: Ensure starting materials are free from peroxide impurities which can initiate oxidation.
-
The formation of this impurity is a common degradation pathway:
Caption: Oxidation of the target aldehyde to a carboxylic acid impurity.
Q4: I am seeing a biaryl side product from the homocoupling of my 2-halobenzaldehyde starting material. What causes this?
A4: The formation of symmetrical biaryl compounds is the "classic" Ullmann reaction and can compete with the desired N-arylation.[1][3][10] This side reaction is particularly prevalent at higher temperatures and with more reactive aryl halides (I > Br > Cl).
-
Mechanism: The aryl halide undergoes oxidative addition to a Cu(I) species. Before the imidazole can displace the halide, a second molecule of aryl halide can react, leading to a reductive elimination that forms a C-C bond.[3]
-
Mitigation Strategies:
-
Use a Ligand: Modern protocols often use ligands that accelerate the C-N bond formation step, making it kinetically favored over the C-C homocoupling.[11]
-
Control Stoichiometry: Using a slight excess of the imidazole nucleophile can help favor the desired reaction pathway.
-
Lower Temperature: If possible, running the reaction at the lowest effective temperature can reduce the rate of homocoupling.[12]
-
| Common Impurity | Likely Source | Characteristic ¹H NMR Signal | Removal Strategy |
| 2-Methylimidazole | Incomplete Reaction | Characteristic imidazole ring protons, methyl singlet | Acidic wash (e.g., 1M HCl) during workup |
| 2-Halobenzaldehyde | Incomplete Reaction | Aldehyde proton (~10 ppm), aromatic signals | Column chromatography, recrystallization |
| 2-(2-Methylimidazol-1-yl)benzoic acid | Oxidation | Disappearance of aldehyde proton, appearance of broad COOH proton (>12 ppm) | Basic wash (e.g., 1M NaOH) to extract as carboxylate salt |
| Biaryl Homocoupling Product | Side Reaction | Complex aromatic signals, absence of aldehyde proton | Column chromatography, recrystallization |
Purification Protocols and Methodologies
Q5: My crude product is an oil/waxy solid that is difficult to purify. What purification strategies do you recommend?
A5: Purifying N-aryl imidazoles can be challenging. A multi-step approach is often necessary.
Protocol 1: Aqueous Workup for Removal of Polar Impurities
This protocol is designed to remove unreacted 2-methylimidazole and inorganic salts.
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL per 1 g of crude product). This protonates and removes the basic 2-methylimidazole into the aqueous layer.
-
Base Wash: Wash with saturated aqueous NaHCO₃ solution until effervescence ceases to neutralize any remaining acid.
-
Brine Wash: Wash with saturated aqueous NaCl (brine) to remove excess water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
Rationale: The basic nitrogen of the unreacted 2-methylimidazole is readily protonated by acid, rendering it highly water-soluble. The target product's imidazole nitrogen is significantly less basic due to its attachment to the aromatic ring and is less readily protonated, allowing for separation.
Protocol 2: Silica Gel Column Chromatography
This is the most common method for separating the target compound from non-polar impurities like the biaryl homocoupling product and residual 2-halobenzaldehyde.
-
Adsorb Sample: Dissolve the crude product from Protocol 1 in a minimal amount of DCM and adsorb it onto a small amount of silica gel (~2-3x the mass of the crude product). Dry the silica completely.
-
Prepare Column: Prepare a silica gel column using a suitable solvent system. A good starting point is a gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50-70%).
-
Load and Elute: Carefully load the dried sample onto the column. Elute with the solvent system, collecting fractions and monitoring by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Rationale: The polarity difference between the desired product and common side products is typically sufficient for effective separation on silica gel. The aldehyde group on the target molecule makes it more polar than the biaryl homocoupling byproduct.
Protocol 3: Recrystallization for Final Polishing
If the product from chromatography is still not of sufficient purity or is amorphous, recrystallization can yield high-purity crystalline material.[13][14]
-
Solvent Screen: Test the solubility of a small amount of your product in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexanes/EtOAc mixtures) to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
Procedure:
-
Dissolve the impure solid in the minimum amount of boiling solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or placing it in a refrigerator (4 °C) or freezer (-20 °C).
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Rationale: Recrystallization is an equilibrium-based process where molecules of the desired compound preferentially deposit onto a growing crystal lattice, excluding impurity molecules, which remain in the solvent (mother liquor).[13]
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Ullmann Reaction [drugfuture.com]
- 3. Ullmann coupling-An overview - operachem [operachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on 2-(2-Methylimidazol-1-yl)benzaldehyde Synthesis
Welcome to the technical support resource for researchers and drug development professionals engaged in the synthesis of 2-(2-Methylimidazol-1-yl)benzaldehyde. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical role of solvent selection on reaction kinetics. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction outcomes.
Part 1: Foundational Principles & Reaction Mechanism
This section addresses the core chemical principles governing the reaction, providing the necessary context for troubleshooting and optimization.
Q1: What is the primary reaction mechanism for the formation of this compound from 2-methylimidazole and 2-fluorobenzaldehyde?
The formation of this compound from 2-methylimidazole and an activated aryl halide like 2-fluorobenzaldehyde proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.
-
Nucleophilic Attack: The reaction is initiated by deprotonating 2-methylimidazole with a base (e.g., K₂CO₃, Cs₂CO₃) to form the more nucleophilic imidazolide anion. This anion then attacks the electron-deficient carbon atom of the 2-fluorobenzaldehyde that bears the fluorine atom. This is typically the rate-determining step.
-
Formation of Meisenheimer Complex: The attack results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing aldehyde group.
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the final N-arylated imidazole product.
The efficiency of this entire process is profoundly influenced by the solvent's ability to stabilize the reactants, intermediates, and transition states involved.[1]
Q2: From a mechanistic standpoint, how do different solvent classes affect the rate of an SNAr reaction?
Solvent choice is arguably one of the most critical parameters in an SNAr reaction, as it directly modulates the energy of the rate-determining step. The rates of SNAr reactions involving anionic nucleophiles are exceptionally sensitive to the reaction medium.[1]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are the gold standard for this class of reaction. They possess large dipole moments that can effectively solvate the counter-ion of the base (e.g., K⁺) but are poor hydrogen bond donors.[2] Consequently, they do not form a tight "solvent cage" around the imidazolide anion, leaving it relatively unsolvated, or "naked," and thus highly nucleophilic and reactive. This leads to a significant acceleration of the reaction rate, often by several orders of magnitude compared to other solvent types.[1]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents are generally poor choices and will dramatically slow down the reaction. Their ability to act as hydrogen bond donors allows them to form strong hydrogen bonds with the anionic nucleophile.[3][4] This interaction creates a stabilizing solvent shell that lowers the ground state energy of the nucleophile, thereby increasing the activation energy required for it to attack the aryl halide.[3]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are unsuitable for this reaction. The ionic reactants (imidazolide salt) and the charged Meisenheimer complex intermediate have extremely poor solubility in nonpolar media, effectively preventing the reaction from proceeding at a practical rate.
Part 2: Troubleshooting Guide & Experimental Protocols
This section is designed to address specific experimental challenges in a direct question-and-answer format.
Q3: My reaction is extremely slow or has stalled completely. What is the most likely solvent-related cause?
Possible Cause: You are likely using a suboptimal solvent, such as a polar protic solvent (e.g., ethanol) or a nonpolar solvent (e.g., toluene).
Troubleshooting Steps & Scientific Rationale:
-
Verify Solvent Type: Confirm that the solvent you are using is a polar aprotic solvent. The most effective solvents for this SNAr reaction are Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[5][6]
-
Switch to a Recommended Solvent: If you are not using a polar aprotic solvent, the most impactful change you can make is to switch to anhydrous DMSO or DMF. This single change will dramatically increase the reactivity of the deprotonated 2-methylimidazole nucleophile by minimizing hydrogen-bonding interactions.[1][2]
-
Ensure Anhydrous Conditions: The presence of water (a polar protic solvent) can significantly retard the reaction rate. Ensure your reagents and solvent are dry. Using molecular sieves can be beneficial.[7]
Experimental Protocol: General Synthesis of this compound
-
Materials:
-
2-Methylimidazole (1.0 mmol, 1.0 eq)
-
2-Fluorobenzaldehyde (1.0 mmol, 1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)
-
Reaction vessel with magnetic stirrer and nitrogen inlet
-
-
Procedure:
-
To a dry reaction vessel under a nitrogen atmosphere, add 2-methylimidazole (1.0 mmol) and potassium carbonate (2.0 mmol).
-
Add anhydrous DMSO (5 mL) and stir the suspension vigorously for 15 minutes at room temperature.
-
Add 2-fluorobenzaldehyde (1.0 mmol) to the mixture.
-
Heat the reaction mixture to 80-100 °C. The exact temperature may require optimization.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Proceed with aqueous workup (see Q6 for details).
-
Q4: I am observing significant side product formation. How can the solvent be a factor?
Possible Cause: Using a suboptimal solvent often necessitates higher reaction temperatures and longer reaction times to achieve conversion. These harsh conditions can lead to the decomposition of reactants or products, or promote alternative reaction pathways.
Troubleshooting Steps & Scientific Rationale:
-
Optimize Solvent for Milder Conditions: By switching to a highly effective polar aprotic solvent like DMSO, you can often lower the required reaction temperature significantly (e.g., from >140 °C to <100 °C).[6] Milder conditions minimize the thermal stress on the molecules, reducing the likelihood of degradation.
-
Consider Solvent Reactivity: While DMF is an excellent solvent, be aware that at high temperatures (>150 °C), it can decompose to dimethylamine, which could potentially act as a competing nucleophile. DMSO is generally more thermally stable for this application.
Data Presentation: Impact of Solvent on Reaction Rate
The following table provides a semi-quantitative comparison of expected reaction rates for the SNAr synthesis of this compound in various solvents.
| Solvent Class | Example Solvent | Dielectric Constant (ε) | Nature | Expected Relative Rate | Rationale |
| Polar Aprotic | DMSO | 47 | Aprotic | +++++ | Poorly solvates the nucleophile, maximizing its reactivity.[1] |
| Polar Aprotic | DMF | 37 | Aprotic | ++++ | Similar to DMSO, highly effective. |
| Polar Aprotic | Acetonitrile | 37.5 | Aprotic | +++ | Good, but generally less effective than DMSO or DMF for SNAr. |
| Polar Protic | Ethanol | 24.5 | Protic | + | Strongly solvates and deactivates the nucleophile via H-bonding.[3][4] |
| Polar Protic | Water | 80 | Protic | + | Very poor choice due to strong nucleophile solvation. |
| Nonpolar | Toluene | 2.4 | Aprotic | - | Reactants and intermediates have poor solubility. |
Q5: I am having trouble with product isolation from the reaction mixture. How is this related to the solvent?
Possible Cause: High-boiling, water-miscible polar aprotic solvents like DMSO and DMF, while excellent for the reaction itself, can complicate the workup procedure.
Troubleshooting Steps & Scientific Rationale:
-
Dilution and Extraction: The most common method is to cool the reaction mixture and pour it into a large volume of cold water or brine. This will cause the organic product to precipitate or allow it to be extracted.
-
Choice of Extraction Solvent: Use a water-immiscible organic solvent with moderate polarity, such as Ethyl Acetate or Dichloromethane, for extraction. You may need to perform multiple extractions (e.g., 3-5 times) to efficiently recover the product from the aqueous/DMSO mixture.
-
Washing the Organic Layer: After extraction, it is crucial to wash the combined organic layers thoroughly with water and then brine to remove residual high-boiling point solvent (DMSO/DMF). Failure to do so will make removal under reduced pressure nearly impossible.
Part 3: Visualization & FAQs
Experimental Workflow Diagram
Caption: General workflow for solvent screening and optimization.
Frequently Asked Questions (FAQs)
-
Q6: Can I use a base other than potassium carbonate?
-
Yes, other inorganic bases like cesium carbonate (Cs₂CO₃) are often used and can be more effective due to the higher solubility of the cesium imidazolide salt in organic solvents. Sodium carbonate (Na₂CO₃) can also be used, though it is generally less effective than K₂CO₃ or Cs₂CO₃.
-
-
Q7: Are there safety concerns with DMSO or DMF?
-
Yes. Both DMSO and DMF are high-boiling point solvents that can be absorbed through the skin. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for each solvent before use.
-
-
Q8: Is it possible to use solvent mixtures to fine-tune the reaction?
-
While single solvents are typically used for simplicity and reproducibility, mixtures can be employed. For example, a mixture of toluene and a small amount of a polar aprotic solvent might be used in some process chemistry settings to balance reactivity with ease of workup. However, for laboratory-scale synthesis, starting with a pure, optimal solvent like DMSO is highly recommended.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
How to avoid catalyst poisoning in copper-catalyzed imidazole synthesis
Welcome to the Technical Support Center for copper-catalyzed imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical solutions, and a deeper understanding of the intricacies of these powerful reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered during copper-catalyzed imidazole synthesis:
Q1: My reaction has stalled or is showing very low conversion. What is the most likely cause?
A: While several factors can lead to low conversion, catalyst poisoning is a frequent culprit in copper-catalyzed reactions. This occurs when impurities or even the reactants/products themselves bind to the copper catalyst and inhibit its activity. We recommend reviewing the detailed troubleshooting guide below to diagnose the specific issue.
Q2: I suspect my reagents are impure. What are the common poisons I should be aware of?
A: Copper catalysts are particularly sensitive to sulfur-containing compounds, halides (especially chloride and bromide), and strong coordinating ligands. Phosphines and certain nitrogen-containing heterocycles can also act as inhibitors. Even the imidazole product can sometimes inhibit the catalyst at high concentrations.
Q3: Can I reuse my copper catalyst?
A: In principle, heterogeneous copper catalysts can be recovered and reused. However, if the catalyst has been poisoned, it will require a regeneration step to restore its activity. For homogeneous catalysts, recovery is more challenging and often not practical on a lab scale.
Q4: My reaction is not reproducible. What should I investigate first?
A: Lack of reproducibility is often linked to variations in reagent purity and reaction setup. Ensure that your solvents are anhydrous, your starting materials are of high purity, and your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst.
In-Depth Troubleshooting Guide
When your copper-catalyzed imidazole synthesis is not performing as expected, a systematic approach to troubleshooting is essential. This guide will walk you through diagnosing and resolving common issues related to catalyst poisoning.
Step 1: Diagnose the Problem - Is it Catalyst Poisoning?
Before attempting to resolve the issue, it's crucial to confirm that catalyst poisoning is the root cause. Here is a simple workflow to help you diagnose the problem:
Caption: Diagnostic workflow for identifying catalyst poisoning.
Step 2: Identify and Mitigate the Source of Poisoning
Once catalyst poisoning is suspected, the next step is to identify the source and take corrective action. The table below summarizes common catalyst poisons, their likely sources, and recommended mitigation strategies.
| Poison Type | Common Sources | Mechanism of Poisoning | Mitigation Strategies |
| Sulfur Compounds | - Thiol/thioether impurities in reagents- Contaminated solvents- Rubber septa | Strong coordination of sulfur to the copper center, blocking active sites.[1] | - Use high-purity, sulfur-free reagents and solvents.- Purify reagents with activated carbon.[1][2][3] - Avoid using sulfur-containing septa. |
| Halides (Cl⁻, Br⁻) | - Impurities in starting materials (e.g., aryl halides)- Contamination from glassware | Coordination to the copper center, altering its electronic properties and reactivity. Can form stable, inactive copper-halide complexes. | - Use high-purity reagents.- Thoroughly clean and dry all glassware.- If unavoidable, screen different copper sources (e.g., CuI vs. Cu(OAc)₂) as their tolerance to halides may differ. |
| Coordinating Amines/Imidazoles | - Amine starting materials- Imidazole product | Strong coordination to the copper catalyst can lead to the formation of stable, inactive complexes, effectively sequestering the catalyst.[4] | - Use a ligand that can displace the inhibiting amine/imidazole.- Optimize reaction conditions (e.g., temperature, concentration) to favor the catalytic cycle over inhibitor binding. |
| Phosphines | - Ligands from previous reaction steps- Impurities in reagents | Strong coordination to the copper center, similar to sulfur compounds. | - Ensure reagents are free from phosphine contamination.- If a phosphine ligand is required, carefully optimize the ligand-to-copper ratio. |
| Oxidizing Agents/Air | - Atmospheric oxygen- Peroxides in solvents (e.g., THF) | Oxidation of the active Cu(I) species to the less active Cu(II) state. | - Perform reactions under an inert atmosphere (N₂ or Ar).- Use freshly distilled, anhydrous, and peroxide-free solvents. |
Step 3: Practical Protocols for Prevention and Remediation
Aldehydes can oxidize upon storage to form carboxylic acids, which can interfere with the reaction.
-
Liquid-Liquid Extraction:
-
Dissolve the benzaldehyde in a suitable organic solvent like diethyl ether.
-
Wash the organic solution with a 5% aqueous sodium carbonate solution to remove benzoic acid.
-
Separate the organic layer and wash it twice with water.
-
Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.[5]
-
Filter and remove the solvent under reduced pressure.
-
-
Distillation:
Aniline and other amines can contain oxidized impurities that can affect catalytic activity.
-
Distillation:
-
Distill the aniline under reduced pressure over a small amount of zinc dust to prevent oxidation.
-
Collect the colorless distillate and store it under an inert atmosphere in a dark bottle.
-
Activated carbon is effective at removing sulfur and other organic impurities.[1][2][3]
-
Dissolve the reagent in a suitable organic solvent.
-
Add a small amount of activated carbon (approximately 1-5% by weight).
-
Stir the mixture for 1-2 hours at room temperature.
-
Filter the mixture through a pad of celite to remove the activated carbon.
-
Remove the solvent under reduced pressure to obtain the purified reagent.
If your catalyst has been deactivated, a simple washing procedure can sometimes restore its activity. This is most effective for heterogeneous catalysts.
-
Recovery:
-
Separate the catalyst from the reaction mixture by filtration.
-
-
Washing:
-
Wash the catalyst sequentially with:
-
The reaction solvent to remove residual organic compounds.
-
A dilute aqueous acid solution (e.g., 0.1 M HCl) to remove coordinated amines or imidazoles.
-
Deionized water until the washings are neutral.
-
A dilute aqueous ammonia solution to remove halide ions by forming a soluble copper-ammonia complex.[7]
-
Deionized water until the washings are neutral.
-
Acetone or another volatile solvent to aid in drying.
-
-
-
Drying:
-
Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) before reuse.
-
Visualizing the Mechanism of Catalyst Poisoning
The following diagram illustrates the general mechanism by which a poison can deactivate a copper catalyst in the context of an Ullmann-type C-N coupling, a common pathway in imidazole synthesis.
Caption: Competing catalytic cycle and poisoning pathway in copper-catalyzed N-arylation.
By understanding the potential pitfalls of catalyst poisoning and implementing these preventative and corrective measures, you can significantly improve the reliability and success of your copper-catalyzed imidazole syntheses. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. medaad.com [medaad.com]
- 2. colincarbon.com [colincarbon.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Linker Selection in MOF Synthesis: A Comparative Analysis of 2-(2-Methylimidazol-1-yl)benzaldehyde and 4-(1H-Imidazol-1-yl)benzaldehyde
The rational design of Metal-Organic Frameworks (MOFs) is a cornerstone of modern materials science, enabling the synthesis of crystalline porous materials with tunable properties for applications in gas separation, catalysis, and drug delivery.[1][2][3] The choice of the organic linker is paramount, as its geometry, functionality, and steric profile directly dictate the topology, porosity, and ultimately, the performance of the resulting framework.[4][5] This guide provides an in-depth comparison of two closely related yet functionally distinct imidazole-based linkers: 2-(2-Methylimidazol-1-yl)benzaldehyde and 4-(1H-Imidazol-1-yl)benzaldehyde.
Through a detailed analysis of their structural nuances, we will explore the profound impact of two key features: the ortho-substitution and steric hindrance of the methyl group in the 2-position of the imidazole ring, and the para-substitution of the imidazole on the benzaldehyde. These subtle molecular differences lead to significant variations in MOF synthesis, structure, and application performance.
Linker Analysis: Steric Hindrance and Isomeric Effects
The fundamental difference between the two linkers lies in the substitution on the imidazole ring and its point of attachment to the benzaldehyde core.
-
This compound: This linker possesses a methyl group on the C2 position of the imidazole ring, adjacent to the coordinating nitrogen atom. This seemingly small addition introduces significant steric hindrance, which can influence the coordination angle with the metal center.[6][7] Furthermore, the ortho attachment of the imidazolyl group to the benzaldehyde ring creates a more constrained geometry compared to its para counterpart.[8]
-
4-(1H-Imidazol-1-yl)benzaldehyde: In contrast, this linker has an unsubstituted imidazole ring, presenting less steric bulk around the coordinating nitrogen atoms.[9] The para linkage to the benzaldehyde ring results in a more linear and extended molecular geometry. This linearity is often conducive to the formation of highly ordered and predictable framework topologies.
These structural distinctions are not trivial; they are the primary determinants of the kinetic and thermodynamic landscape of MOF formation, directly influencing the final crystal structure and its properties.
Caption: Molecular structures of the two benzaldehyde-based linkers.
Impact on MOF Synthesis and Resulting Topologies
The synthesis of MOFs, particularly Zeolitic Imidazolate Frameworks (ZIFs), is a delicate interplay of coordination chemistry. The linker's structure is a key variable that can be tuned to direct the assembly of specific topologies.[2][4]
The Role of the 2-Methyl Group (Steric Hindrance):
The 2-methyl group in this compound plays a role analogous to that of 2-methylimidazole (Hmim), the linker used in the canonical ZIF-8.[10][11][12] The steric bulk of this methyl group influences the Zn-N-Zn angle, favoring the formation of the sodalite (SOD) topology characteristic of ZIF-8.[2][10][13] This steric hindrance can, however, also introduce "frustration" during crystallization, potentially leading to defects, smaller crystal sizes, or even the formation of 2D layered structures like ZIF-L under certain conditions.[13]
The Influence of Linker Isomerism (ortho vs. para):
The positional isomerism of the imidazolyl group on the benzaldehyde ring has a profound effect on the overall framework architecture.
-
Ortho-substitution: The constrained geometry of this compound can lead to more complex, and sometimes less predictable, framework topologies. The proximity of the aldehyde functional group to the coordination site may also allow for post-synthetic modification, but it can also hinder the formation of highly porous, extended networks.[8][14]
-
Para-substitution: The linear nature of 4-(1H-Imidazol-1-yl)benzaldehyde promotes the formation of more extended and often more porous structures.[15] This linker is more likely to participate in the formation of frameworks with topologies that can accommodate larger guest molecules, making it a potentially better candidate for applications requiring high surface area and large pore volumes.
Caption: Influence of linker structure on resulting MOF topology.
Comparative Performance in Key Applications
The structural differences imparted by the linkers translate directly into performance variations in common MOF applications.
Gas Adsorption and Separation:
MOFs derived from 4-(1H-Imidazol-1-yl)benzaldehyde are generally expected to exhibit higher gas uptake capacities, particularly for larger molecules, due to the potential for larger pore sizes and surface areas. In contrast, MOFs from this compound, especially those with the ZIF-8 topology, are known for their molecular sieving properties.[16] The flexible "gate-opening" behavior of the ZIF-8 framework, which arises from the swinging of the 2-methylimidazolate linker, allows for the selective adsorption of molecules with kinetic diameters larger than the crystallographic pore aperture.[13][17]
Catalysis:
The aldehyde functionality on both linkers provides a reactive handle for post-synthetic modification, allowing for the introduction of catalytic sites.[18][19][20] For instance, the aldehyde can be reduced to an alcohol or converted to an imine, creating new functionalities within the pores.[20] MOFs synthesized from this compound may offer shape-selective catalytic properties due to the constrained pore environment of the SOD topology. Conversely, the potentially larger pores of frameworks made with the para-substituted linker could accommodate bulkier substrates, making them suitable for a different range of catalytic reactions.[1]
| Property | MOF from this compound | MOF from 4-(1H-Imidazol-1-yl)benzaldehyde | Rationale |
| Probable Topology | Sodalite (SOD), similar to ZIF-8[2][13] | Varied, often highly porous extended networks | Steric hindrance of the methyl group favors SOD; linear geometry of the para-linker favors extended structures. |
| Porosity | Primarily microporous, potential for "gate-opening"[13][17] | Potentially higher surface area and larger pore volume | Less steric hindrance and linear geometry allow for more open frameworks. |
| Gas Separation | Excellent for molecular sieving of small gases (e.g., H₂/CH₄, CO₂/N₂)[16] | Potentially better for separation of larger molecules | ZIF-8 like structure offers precise pore apertures; larger pores accommodate bigger gas molecules. |
| Catalysis | Shape-selective catalysis for small substrates[1][21][22] | Suitable for catalysis involving bulkier molecules | Constrained pores of SOD topology vs. potentially larger, more accessible pores. |
| Post-Synthetic Modification | Aldehyde group is available for modification[20] | Aldehyde group is readily accessible for modification | Both linkers possess the aldehyde functionality. |
Experimental Protocols
A. General Solvothermal Synthesis of a ZIF with Aldehyde Functionality
This protocol is a representative example and may require optimization for each specific linker.
-
Reactant Preparation:
-
Dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate, 1 mmol) in a suitable solvent (e.g., 20 mL of N,N-Dimethylformamide, DMF).[23]
-
In a separate vial, dissolve the organic linker (this compound or 4-(1H-Imidazol-1-yl)benzaldehyde, 2 mmol) in the same solvent (20 mL). The molar ratio of linker to metal is a critical parameter to optimize.[11][24]
-
-
Mixing and Reaction:
-
Combine the two solutions in a Teflon-lined autoclave.
-
Seal the autoclave and place it in a preheated oven at a specified temperature (typically between 80-150 °C) for a duration of 12-72 hours.[23]
-
-
Product Recovery and Activation:
-
After the reaction, allow the autoclave to cool to room temperature naturally.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product multiple times with the synthesis solvent (e.g., DMF) followed by a more volatile solvent like methanol or ethanol to remove unreacted precursors.
-
Activate the sample by heating under vacuum to remove the solvent molecules from the pores.
-
Caption: General workflow for the solvothermal synthesis of ZIFs.
B. Characterization
-
Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity of the synthesized MOF.
-
Scanning Electron Microscopy (SEM): To observe the morphology and crystal size.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
N₂ Adsorption-Desorption Isotherms (BET Analysis): To determine the surface area and pore size distribution.
Conclusion and Future Outlook
The choice between this compound and 4-(1H-Imidazol-1-yl)benzaldehyde is a strategic decision in MOF design that hinges on the desired application.
-
For applications requiring molecular sieving and shape-selective catalysis , the steric hindrance and ortho-substitution of This compound make it a compelling choice, likely leading to robust ZIF-8 analogous structures.
-
For applications demanding high-capacity gas storage , separation of larger molecules , or catalysis with bulky substrates , the linear geometry and reduced steric hindrance of 4-(1H-Imidazol-1-yl)benzaldehyde offer a pathway to more open and porous frameworks.
Future research should focus on the synthesis of mixed-linker MOFs incorporating both of these linkers to fine-tune pore environments and create multifunctional materials.[25][26][27][28] The aldehyde functionality present in both serves as a versatile platform for post-synthetic modification, opening avenues for creating advanced materials for targeted applications in drug delivery, sensing, and beyond.[1][20]
References
- 1. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 2. Green Synthesis of Zeolitic Imidazolate Frameworks: A Review of Their Characterization and Industrial and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Topology and porosity control of metal–organic frameworks through linker functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Unlocking New Topologies in Zr-Based Metal–Organic Frameworks by Combining Linker Flexibility and Building Block Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2009020745A9 - Preparation of functionalized zeolitic frameworks - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Different view of solvent effect on the synthesis methods of zeolitic imidazolate framework-8 to tuning the crystal structure and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of the 2-methylimidazole/zinc nitrate hexahydrate molar ratio on the synthesis of zeolitic imidazolate framework-8 crystals at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Growth of ZIF-8 on molecularly ordered 2-methylimidazole/single-walled carbon nanotubes to form highly porous, electrically conductive composites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ZIF-L to ZIF-8 Transformation: Morphology and Structure Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structural and Adsorption Properties of ZIF-8-7 Hybrid Materials Synthesized by Acid Gas-Assisted and De Novo Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions [frontiersin.org]
- 19. Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. 2-Methylimidazole-assisted synthesis of a two-dimensional MOF-5 catalyst with enhanced catalytic activity for the Knoevenagel condensation reaction - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 23. Synthesis of zeolitic imidazolate framework-8 and gold nanoparticles in a sustained out-of-equilibrium state - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Influence of the 2-methylimidazole/zinc nitrate hexahydrate molar ratio on the synthesis of zeolitic imidazolate framework-8 crystals at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Rapid microwave-assisted synthesis of hybrid zeolitic–imidazolate frameworks with mixed metals and mixed linkers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Linker-Doped Zeolitic Imidazolate Frameworks (ZIFs) and Their Ultrathin Membranes for Tunable Gas Separations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Infrared Spectroscopic Characterization of 2-(2-Methylimidazol-1-yl)benzaldehyde
For researchers, medicinal chemists, and quality control analysts, the unambiguous characterization of novel synthesized compounds is paramount. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for elucidating the functional group composition of a molecule. This guide provides an in-depth characterization of 2-(2-Methylimidazol-1-yl)benzaldehyde, a heterocyclic aromatic aldehyde with significant potential in medicinal chemistry and materials science. By dissecting its predicted infrared spectrum and comparing it with relevant analogues, this document serves as a practical reference for its identification and quality assessment.
Introduction: The Vibrational Signature of a Unique Molecule
This compound is a fascinating molecule that marries the functionalities of an aromatic aldehyde with a substituted imidazole ring. This unique combination imparts specific electronic and steric properties that are reflected in its vibrational spectrum. Understanding these spectral features is crucial for confirming its synthesis and purity.
The power of IR spectroscopy lies in its ability to probe the vibrational modes of specific chemical bonds. Each functional group (e.g., C=O, C-H, C=N, C=C) absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."[1][2] For this compound, we anticipate a complex yet interpretable spectrum arising from the contributions of the benzaldehyde and 2-methylimidazole moieties, with notable shifts due to their electronic interplay.
This guide will first predict the key IR absorption bands for this compound based on the well-established spectral data of its precursors, benzaldehyde and 2-methylimidazole. We will then present a comparative analysis with these precursors and other related aromatic aldehydes to highlight the unique spectral markers of the target molecule. Finally, a detailed experimental protocol for acquiring high-quality IR spectra using Attenuated Total Reflectance (ATR)-FTIR is provided.
Predicted Infrared Spectrum of this compound
The infrared spectrum of this compound is best understood by considering the vibrational modes of its two main components: the benzaldehyde unit and the 2-methylimidazole unit. The direct attachment of the imidazole ring to the ortho position of the benzaldehyde will induce electronic and steric effects that modulate the vibrational frequencies of key functional groups.
The Benzaldehyde Moiety: A Tale of Two Key Stretches
The benzaldehyde portion of the molecule is expected to exhibit two highly characteristic absorption bands: the carbonyl (C=O) stretching vibration and the aldehyde C-H stretching vibration.
-
Carbonyl (C=O) Stretching: In simple aromatic aldehydes like benzaldehyde, the C=O stretching vibration typically appears as a strong, sharp band in the region of 1700-1680 cm⁻¹[3]. The conjugation of the carbonyl group with the aromatic ring lowers the frequency from that of a saturated aldehyde (typically 1740-1720 cm⁻¹). For this compound, the electron-donating nature of the imidazole ring is expected to further decrease the double bond character of the C=O bond through resonance. This will likely shift the C=O stretching frequency to a slightly lower wavenumber, possibly in the range of 1690-1675 cm⁻¹ .
-
Aldehyde C-H Stretching: A hallmark of aldehydes is the C-H stretching vibration of the aldehyde group, which typically appears as two weak to medium bands in the region of 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹. The lower frequency band is often more diagnostic. We predict the presence of these two bands for this compound, confirming the presence of the aldehyde functionality.
The 2-Methylimidazole Moiety: A Complex Fingerprint
The 2-methylimidazole ring will contribute a series of characteristic bands to the spectrum, primarily in the fingerprint region (1600-600 cm⁻¹).
-
C=N and C=C Stretching: The imidazole ring contains both C=N and C=C bonds, and their stretching vibrations will give rise to a series of medium to strong bands in the 1600-1450 cm⁻¹ region. These bands are often coupled and can be sensitive to substitution on the ring.
-
Ring Stretching and Bending: The collective stretching and bending vibrations of the entire imidazole ring will produce a complex pattern of absorptions in the fingerprint region. These are highly characteristic of the imidazole heterocycle.
-
C-H Stretching (Aromatic and Methyl): Aromatic C-H stretching vibrations from both the benzene and imidazole rings will appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3150-3000 cm⁻¹ ). The C-H stretching of the methyl group will be observed as distinct bands in the region of 2980-2850 cm⁻¹ .
Comparative Spectral Analysis
To truly appreciate the unique spectral features of this compound, it is essential to compare its predicted spectrum with those of its precursors and a related analogue.
| Functional Group/Vibrational Mode | Benzaldehyde | 2-Methylimidazole | This compound (Predicted) | 2-Methylbenzaldehyde (o-Tolualdehyde) |
| Aldehyde C-H Stretch | ~2820, ~2740 cm⁻¹ | N/A | ~2830, ~2730 cm⁻¹ | ~2825, ~2735 cm⁻¹ |
| Aromatic & Methyl C-H Stretch | ~3060 cm⁻¹ | ~3100, ~2950 cm⁻¹ | ~3120, ~3050, ~2960 cm⁻¹ | ~3070, ~2930 cm⁻¹ |
| Carbonyl (C=O) Stretch | ~1700 cm⁻¹ | N/A | ~1685 cm⁻¹ (shifted lower) | ~1695 cm⁻¹ |
| Aromatic/Imidazole C=C & C=N Stretch | ~1600, ~1580, ~1450 cm⁻¹ | ~1590, ~1480 cm⁻¹ | ~1595, ~1575, ~1460 cm⁻¹ | ~1605, ~1585, ~1455 cm⁻¹ |
| Imidazole Ring Vibrations | N/A | Multiple bands in fingerprint region | Multiple bands in fingerprint region | N/A |
| Aromatic C-H Out-of-Plane Bending | ~745, ~685 cm⁻¹ (ortho-disubstituted pattern) | Characteristic bands | ~760 cm⁻¹ (ortho-disubstituted pattern) | ~750 cm⁻¹ (ortho-disubstituted pattern) |
Key Observations and Interpretations:
-
The Carbonyl Shift: The most significant predicted difference is the shift of the C=O stretching frequency to a lower wavenumber in this compound compared to both benzaldehyde and 2-methylbenzaldehyde. This is a direct consequence of the electron-donating resonance effect of the imidazole ring, which is more pronounced than the inductive effect of a simple methyl group. This shift serves as a key indicator of the successful formation of the C-N bond between the two rings.
-
Complexity in the Fingerprint Region: The IR spectrum of the target molecule will be significantly more complex in the fingerprint region (below 1600 cm⁻¹) compared to benzaldehyde and 2-methylbenzaldehyde, due to the presence of the numerous imidazole ring vibrations. This region will be crucial for confirming the presence of the imidazole moiety.
-
C-H Stretching Region: The C-H stretching region will show a combination of aromatic C-H stretches from both rings and the aliphatic C-H stretches from the methyl group, providing further evidence for the overall molecular structure.
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy due to its minimal sample preparation requirements and suitability for a wide range of solid and liquid samples.[4][5]
Instrumentation
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker Alpha, Agilent Cary 630, Thermo Scientific Nicolet iS5)
-
ATR accessory with a diamond or zinc selenide crystal
Sample Preparation
For a solid sample like this compound, minimal preparation is needed.
-
Ensure the ATR crystal surface is clean. Clean with a soft cloth or wipe dampened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
-
Place a small amount of the powdered sample onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. The pressure should be firm but not excessive to avoid damaging the crystal.
Data Acquisition
-
Background Spectrum: With the clean, empty ATR crystal, acquire a background spectrum. This will account for any atmospheric (water vapor, carbon dioxide) and instrumental contributions to the spectrum.
-
Sample Spectrum: Place the sample on the ATR crystal as described above and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
The typical data acquisition parameters are:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)
Below is a conceptual workflow for the ATR-FTIR data acquisition and analysis process.
References
A Comparative Guide to 2-Methylimidazole and 4-Methylimidazole Derivatives: Structure, Synthesis, and Application
For researchers, scientists, and professionals in drug development, the nuanced differences between structural isomers can dictate the success or failure of a synthetic route, the efficacy of a drug candidate, or the performance of a new material. This guide provides an in-depth comparative analysis of 2-methylimidazole (2-MI) and 4-methylimidazole (4-MI), two key heterocyclic building blocks. Moving beyond a simple catalog of properties, we will explore the causal relationships between their structural distinctions and their resulting chemical behavior, applications, and biological profiles, supported by experimental data and established protocols.
The Isomeric Distinction: More Than Just a Methyl Shift
At first glance, 2-methylimidazole and 4-methylimidazole are simple positional isomers. However, the location of the methyl group—either adjacent to both ring nitrogens (C2 position) or adjacent to one nitrogen and one carbon (C4 position)—profoundly influences the molecule's steric and electronic properties.
-
2-Methylimidazole (2-MI): The methyl group at the C2 position introduces significant steric hindrance around the N1 and N3 atoms. This crowding is a critical factor in its coordination chemistry and reactivity, often acting as a "coordination regulator" or a sterically bulky base.[1][2]
-
4-Methylimidazole (4-MI): With the methyl group at the C4 position, the nitrogen atoms are more sterically accessible. This isomer exists in a tautomeric equilibrium with 5-methylimidazole, a factor that can influence its reactivity and interaction with biological systems.[3]
This fundamental structural difference is the cornerstone of their divergent physicochemical properties and applications.
Comparative Physicochemical Properties
The following table summarizes the key properties of the parent compounds, providing a quantitative basis for understanding their behavior in various experimental conditions.
| Property | 2-Methylimidazole | 4-Methylimidazole | Rationale for Difference |
| CAS Number | 693-98-1[1] | 822-36-6[3] | Unique identifiers for distinct chemical substances. |
| Molar Mass | 82.10 g/mol [1] | 82.11 g/mol [4] | Near-identical due to the same atomic composition. |
| Melting Point | 142-145 °C[1][5] | 46-48 °C[3][4] | The higher melting point of 2-MI is attributed to stronger intermolecular N-H···N hydrogen bonding, forming infinite chains in its crystal structure.[5] |
| Boiling Point | 267-270 °C[1][5] | 263 °C[3][4] | Both have high boiling points due to hydrogen bonding, with minor differences. |
| Water Solubility | Highly soluble (0.29 g/mL)[1] | Very soluble[4][6] | The polar imidazole ring facilitates high solubility in water and other polar solvents for both isomers.[1][2] |
| pKa | 7.86[7] | 7.55[8] | The electron-donating methyl group at C2 in 2-MI slightly increases the basicity of the ring nitrogens compared to 4-MI. |
| log Kow | 0.24[7] | 0.23[4][9] | Both compounds are hydrophilic with very similar octanol-water partition coefficients. |
Synthesis: Pathways to the Core Scaffolds
The synthesis of these isomers typically relies on the construction of the imidazole ring from acyclic precursors, with the choice of starting materials dictating the final position of the methyl group.
Synthesis of 2-Methylimidazole
The most common route is the Radziszewski reaction , which involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (acetaldehyde), and ammonia.[1]
Conceptual Workflow: Radziszewski Reaction
Caption: General workflow for the Radziszewski synthesis of 2-Methylimidazole.
Experimental Protocol: Synthesis of 2-Methylimidazole
-
Causality: This protocol leverages the classic Radziszewski condensation. The reaction is maintained at a cool temperature initially to control the exothermic reaction between ammonia and the carbonyl compounds, preventing side reactions. The temperature is then raised to drive the cyclization and dehydration steps to completion.
-
Procedure:
-
In a reaction vessel equipped with a stirrer and thermometer, add a 40% aqueous solution of glyoxal and water.
-
Cool the mixture to 10-15 °C in an ice bath.
-
Slowly add a 25% aqueous ammonia solution while maintaining the temperature below 20 °C. Stir for 2 hours.
-
Gradually add acetaldehyde to the mixture, keeping the temperature at 40-45 °C.
-
Maintain the reaction at this temperature for 4 hours to ensure completion.
-
Upon completion, the product can be isolated by cooling and crystallization or extraction, followed by purification via recrystallization.
-
-
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR).
Synthesis of 4-Methylimidazole
The synthesis of 4-MI is often achieved via the Debus-Radziszewski synthesis or a variation using hydroxyacetone and formamide in the presence of ammonia.[3][4][10] This method involves reacting methylglyoxal (a 1,2-dicarbonyl), formaldehyde (an aldehyde), and ammonia.[3]
Experimental Protocol: Synthesis of 4-Methylimidazole
-
Causality: This high-pressure, high-temperature method utilizes formamide as a source of both the C2 carbon and nitrogen, reacting with hydroxypropanone in the presence of excess ammonia to favor the formation of the imidazole ring.[10] The pressure is necessary to keep the ammonia in the liquid phase at the reaction temperature.
-
Procedure:
-
Charge a high-pressure autoclave with hydroxypropanone, formamide, and liquid ammonia. The molar ratio of ammonia to hydroxypropanone should be at least 2:1.[10]
-
Seal the autoclave and heat the mixture to 140-180 °C, which will generate pressures of 20-50 bar.[10]
-
Maintain the reaction under these conditions for several hours.
-
After cooling, vent the excess ammonia.
-
The resulting mixture is then subjected to distillation or other purification methods to isolate the 4-methylimidazole.
-
-
Self-Validation: Purity of the distilled product should be assessed by Gas Chromatography (GC) and its structure confirmed by spectroscopy.
Comparative Applications: From Pharmaceuticals to Advanced Materials
The distinct steric and electronic profiles of 2-MI and 4-MI derivatives lead them to vastly different, though sometimes overlapping, fields of application.
| Application Area | 2-Methylimidazole Derivatives | 4-Methylimidazole Derivatives |
| Pharmaceuticals | Key Precursors: A vital building block for nitroimidazole antibiotics, most notably Metronidazole, used against anaerobic bacterial and parasitic infections.[1][11] | Versatile Intermediates: Used in the synthesis of a wide range of pharmaceuticals, including cardiovascular stimulants, neurotransmitter antagonists, and aromatase inhibitors.[4][12] |
| Materials Science | MOF Synthesis: Acts as an organic linker or coordination regulator in the synthesis of Metal-Organic Frameworks (MOFs) like ZIF-8 and MOF-5.[2][13][14] The steric bulk helps control crystal growth.[13][15] | General Chemical Intermediate: Less commonly cited for specific roles in advanced materials compared to 2-MI. |
| Industrial Chemistry | Epoxy Resin Curing: Widely used as a curing agent and accelerator for epoxy resins, valued for producing cured products with high thermal stability.[16] | Diverse Roles: Used in manufacturing dyes, pigments, agricultural chemicals, and photographic chemicals.[4] |
| Food & Beverage | Trace Contaminant: Can be formed during food processing via the Maillard reaction, but 4-MI is the isomer of greater concern.[16][17] | Caramel Color Byproduct: A well-known contaminant in Class III and IV caramel coloring, formed from the reaction of ammonia with sugars.[3][4][12][18] Its presence is regulated due to health concerns.[19] |
Biological Activity and Toxicological Profiles: A Tale of Two Isomers
While imidazole derivatives as a class are known for a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties, the specific toxicological profiles of 2-MI and 4-MI are distinct and critical for their safe handling and application.[20][21][22]
2-Methylimidazole: Hepatic Enzyme Induction
Studies in animal models have shown that 2-MI can cause thyroid lesions. The proposed mechanism is indirect, stemming from its effect on liver enzymes.[23] 2-MI induces hepatic uridine diphosphate glucuronosyltransferase (UDPGT), an enzyme that conjugates and facilitates the excretion of the thyroid hormone T4.[23] This leads to lower circulating T4 levels, prompting an increase in thyroid-stimulating hormone (TSH), which can result in thyroid hyperplasia and, ultimately, tumors in rats.[23]
Proposed Toxicity Pathway of 2-Methylimidazole
Caption: Proposed mechanism for 2-Methylimidazole-induced thyroid effects in rats.[23]
4-Methylimidazole: Carcinogenicity and Regulatory Scrutiny
4-Methylimidazole has garnered significant attention due to its classification as a potential carcinogen.[24] It is known to inhibit cytochrome P450 (CYP) enzymes, such as CYP2E1.[4] Long-term exposure in animal studies has been linked to lung tumors in mice.[4] These findings have led regulatory bodies to set limits on its concentration in food products, particularly in caramel coloring.[19]
A comparative study on zebrafish larvae exposed to both isomers found that 4-methylimidazole led to a significantly higher mortality rate (71.87%) compared to 2-methylimidazole (45.73%) at the same concentration, highlighting its greater embryotoxicity in this model.[25]
Conclusion
The positional isomerism of 2-methylimidazole and 4-methylimidazole provides a compelling case study in structure-function relationships.
-
2-Methylimidazole is defined by the steric hindrance of its methyl group, a feature that is leveraged in its roles as a catalyst, a curing agent for epoxy resins, and a controlling ligand in the synthesis of advanced materials like MOFs. Its primary pharmaceutical relevance is as a precursor to nitroimidazole antibiotics.
-
4-Methylimidazole , being less sterically hindered, serves as a more general-purpose chemical intermediate in the synthesis of a broad range of pharmaceuticals and industrial chemicals. However, its notoriety stems from its formation as a potentially carcinogenic byproduct in common food colorings, leading to significant toxicological concern and regulatory oversight.
For the practicing scientist, understanding these fundamental differences is not merely academic. It directly informs the selection of building blocks for synthesis, the design of new materials, the development of safer pharmaceuticals, and the assessment of environmental and health risks. The choice between these two isomers is a choice between distinct reactive properties, divergent applications, and disparate biological consequences.
References
- 1. 2-Methylimidazole - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. 4-Methylimidazole - Wikipedia [en.wikipedia.org]
- 4. 4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2-Methylimidazole | 693-98-1 [chemicalbook.com]
- 6. cspi.org [cspi.org]
- 7. 2-Methylimidazole | C4H6N2 | CID 12749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Methylimidazole CAS#: 822-36-6 [m.chemicalbook.com]
- 9. 4-Methylimidazole | C4H6N2 | CID 13195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US4803281A - Preparation of 4-methylimidazole - Google Patents [patents.google.com]
- 11. Metronidazole - Wikipedia [en.wikipedia.org]
- 12. jecibiochem.com [jecibiochem.com]
- 13. 2-Methylimidazole-assisted synthesis of a two-dimensional MOF-5 catalyst with enhanced catalytic activity for the Knoevenagel condensation reaction - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. The different applications of 2-methylimidazole_Chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. waters.com [waters.com]
- 20. scialert.net [scialert.net]
- 21. clinmedkaz.org [clinmedkaz.org]
- 22. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. e3s-conferences.org [e3s-conferences.org]
A Comparative Guide to HPLC Methods for Purity Assessment of 2-(2-Methylimidazol-1-yl)benzaldehyde
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 2-(2-Methylimidazol-1-yl)benzaldehyde, a key intermediate in the synthesis of various therapeutic agents, establishing a robust and reliable analytical method for purity assessment is of paramount importance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, offering experimentally grounded insights for researchers, scientists, and drug development professionals.
The Critical Need for a Validated Purity Method
This compound, with its reactive aldehyde group and nucleophilic imidazole ring, is susceptible to various degradation pathways and may contain process-related impurities.[1][2][3][4] A well-developed, stability-indicating HPLC method is crucial to not only quantify the purity of the main component but also to detect and quantify any related substances, including isomers, starting materials, by-products, and degradation products.[5][6][7][8] The development of such a method is a mandatory requirement by regulatory bodies like the FDA and is guided by the principles outlined in the International Conference on Harmonisation (ICH) guidelines.[9][10][11][12]
Comparing HPLC Methodologies: A Tale of Two Phases
The choice of chromatographic mode is the first critical decision in method development. For a molecule like this compound, which possesses both polar and non-polar characteristics, both reversed-phase and HILIC (Hydrophilic Interaction Liquid Chromatography) present viable options.
Method 1: The Workhorse - Reversed-Phase (RP) HPLC
Reversed-phase HPLC is the most common and often the first-choice technique for the analysis of small molecule pharmaceuticals due to its versatility and robustness.
-
Principle of Separation: In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8 bonded silica), and the mobile phase is polar. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds are retained longer.
-
Advantages for this compound: The aromatic benzaldehyde and the methyl-imidazole moieties provide sufficient hydrophobicity for good retention on a C18 column. A wide range of mobile phase compositions (typically water/acetonitrile or water/methanol with additives) can be explored to optimize selectivity.[13][14]
-
Potential Challenges: Highly polar impurities may have little retention and elute in the void volume. Tailing of the main peak can occur due to the basic nature of the imidazole ring interacting with residual silanols on the silica support. This can often be mitigated by using a low pH mobile phase or an end-capped column.
Method 2: The Alternative - Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for the separation of polar and moderately polar compounds that are poorly retained in reversed-phase.
-
Principle of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, or silica bonded with polar functional groups) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (water). Separation is achieved through a combination of partitioning, ion-exchange, and hydrogen bonding.
-
Advantages for this compound: HILIC can provide better retention for polar impurities that are not well-retained in reversed-phase.[15] The different selectivity offered by HILIC can be invaluable for separating isomers or closely related impurities that co-elute in RP-HPLC.
-
Potential Challenges: HILIC methods can be more sensitive to the water content in the mobile phase and sample diluent, requiring careful control for good reproducibility. Equilibration times can also be longer compared to reversed-phase.
Experimental Protocols
The following are detailed, step-by-step methodologies for a primary reversed-phase method and a comparative HILIC method for the purity assessment of this compound.
Protocol 1: Reversed-Phase HPLC Method
Objective: To develop a primary, stability-indicating RP-HPLC method for the determination of purity and related substances of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard length C18 column provides good resolving power for a screening method. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid helps to protonate the imidazole nitrogen, reducing peak tailing and improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency. |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B | A gradient elution is employed to ensure the elution of any less polar impurities within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | The benzaldehyde and imidazole moieties are expected to have significant absorbance at this wavelength. A PDA detector can be used to screen for the optimal wavelength. |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Procedure:
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of sample diluent to obtain a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the sample solution at the same concentration as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
Analysis: Inject the blank (diluent), standard, and sample solutions.
Protocol 2: HILIC Method
Objective: To develop an orthogonal HILIC method to confirm purity and separate any polar impurities not resolved by the RP-HPLC method.
Instrumentation:
-
Same as Protocol 1.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | HILIC (e.g., bare silica or amide-bonded), 150 mm x 4.6 mm, 3.5 µm | A polar stationary phase is the defining feature of HILIC. |
| Mobile Phase A | 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 4.5 | A high organic content mobile phase is necessary for retention in HILIC. Ammonium acetate provides ionic strength and acts as a buffer. |
| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 4.5 | The aqueous component of the mobile phase. |
| Gradient Elution | 0-1 min: 2% B; 1-15 min: 2-30% B; 15-20 min: 30% B; 20.1-25 min: 2% B | A shallow gradient is often effective in HILIC to separate compounds with small differences in polarity. |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 40 °C | Higher temperatures can sometimes improve peak shape in HILIC. |
| Detection Wavelength | 254 nm | |
| Injection Volume | 5 µL | A smaller injection volume is often preferred in HILIC to minimize peak distortion. |
| Sample Diluent | Acetonitrile:Water (90:10, v/v) | A high organic content diluent is crucial for good peak shape in HILIC. |
Procedure:
-
Follow the same preparation and analysis steps as in Protocol 1, using the HILIC-specific diluent.
Method Validation: A Self-Validating System
A developed HPLC method is not complete until it has been validated to demonstrate its suitability for the intended purpose.[5][6][7][8][14] The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[16] This is typically demonstrated through forced degradation studies and by spiking the sample with known impurities.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5][14] This is assessed by analyzing a series of dilutions of the standard solution.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the standard is spiked into a placebo or sample matrix.[8][14]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Forced Degradation Studies: Probing for Instability
Forced degradation studies are a critical component of method development and validation, as they help to establish the stability-indicating nature of the HPLC method.[9][10][11][12] The goal is to generate potential degradation products and ensure that they are well-separated from the main peak and from each other.
Forced Degradation Protocol:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified period.
After each stress condition, the samples are analyzed by the developed HPLC method. The chromatograms are examined for the appearance of new peaks and the decrease in the area of the main peak. Peak purity analysis using a PDA detector is essential to ensure that the main peak is spectrally pure and not co-eluting with any degradants.
Visualizing the Workflow
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Imidazole Impurities | 288-32-4 Certified Reference Substance [alfaomegapharma.com]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. jocpr.com [jocpr.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. biomedgrid.com [biomedgrid.com]
A Comparative Guide to the Bioactivity of Benzimidazole and Imidazole Derivatives
Introduction
In the landscape of medicinal chemistry, the imidazole and benzimidazole scaffolds represent two of the most prolific and versatile heterocyclic structures.[1] Imidazole, a five-membered aromatic ring with two non-adjacent nitrogen atoms, is a fundamental building block in numerous biological molecules, including the amino acid histidine and purine bases.[2][3] Its fused-ring counterpart, benzimidazole, is formed by the condensation of an imidazole ring with a benzene ring, creating a bicyclic aromatic system.[4][5] This structural extension, from a simple monocyclic to a bicyclic system, profoundly influences the molecule's physicochemical properties and, consequently, its biological activity.
This guide provides an in-depth, objective comparison of the bioactivity of these two crucial pharmacophores. We will move beyond a simple cataloging of activities to explore the underlying mechanisms of action, present comparative experimental data, and detail the structure-activity relationships (SAR) that govern their therapeutic potential. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these scaffolds to inform rational drug design.
Core Structural and Physicochemical Distinctions
The primary difference—the presence of a fused benzene ring in benzimidazole—is the source of their distinct chemical personalities. The benzimidazole nucleus is less basic than imidazole.[1] The fusion of the electron-rich benzene ring expands the π-electron system, increasing the molecule's planarity and lipophilicity. This enhanced lipophilicity can significantly impact a compound's ability to cross biological membranes, a critical factor in determining its pharmacokinetic profile and bioavailability.
dot
References
Mass spectrometry analysis of 2-(2-Methylimidazol-1-yl)benzaldehyde fragmentation patterns
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(2-Methylimidazol-1-yl)benzaldehyde: A Comparative Study of Fragmentation Patterns
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical research and drug development, the structural elucidation of novel chemical entities is a cornerstone of progress. Among the vast array of analytical techniques available, mass spectrometry stands out for its unparalleled sensitivity and ability to provide detailed structural information through the analysis of fragmentation patterns. This guide offers a comprehensive examination of the mass spectrometric behavior of this compound, a molecule of significant interest due to its hybrid structure combining the reactive aldehyde functionality with the versatile imidazole scaffold.
This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth comparison of the fragmentation patterns of this compound under different ionization techniques, supported by predictive data based on the well-established fragmentation of its core components: benzaldehyde and N-substituted imidazoles. We will explore the causality behind experimental choices and present detailed protocols to ensure the reproducibility and validity of the findings.
Introduction to the Analyte and Analytical Strategy
This compound is a bifunctional aromatic compound. The benzaldehyde moiety is a common structural motif in many natural and synthetic compounds, while the 2-methylimidazole group is a key component of many biologically active molecules. The unique linkage between these two rings presents an interesting case for mass spectrometric analysis, as fragmentation can be initiated at multiple sites.
Our analytical strategy will focus on a comparative analysis of two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): A hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation. EI is typically coupled with Gas Chromatography (GC-MS).
-
Electrospray Ionization (ESI): A soft ionization technique that typically results in the formation of a protonated molecule [M+H]⁺ with minimal fragmentation. It is highly suitable for less volatile or thermally labile compounds and is commonly used with Liquid Chromatography (LC-MS). By inducing fragmentation through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), we can gain structural insights from ESI-generated ions.
Experimental Protocols
To ensure scientific rigor, the following detailed experimental protocols are provided. These protocols are designed to be self-validating and are based on established standards in the field of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This method is ideal for observing the detailed fragmentation pattern of this compound.
Sample Preparation:
-
Prepare a 100 µg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to obtain working solutions of appropriate concentrations.
Instrumentation and Conditions:
-
Gas Chromatograph:
-
Mass Spectrometer:
Workflow Diagram:
Caption: Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
This method is suitable for analyzing the compound directly from a solution and for targeted fragmentation studies.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 10 µg/mL.
Instrumentation and Conditions:
-
Liquid Chromatograph:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Methanol with 0.1% formic acid.[2]
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temperature: 40°C.[3]
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[3]
-
Capillary Voltage: 3.5 kV.[3]
-
Source Temperature: 150°C.[3]
-
Desolvation Temperature: 400°C.[3]
-
Collision Gas: Argon.[3]
-
MS1 Scan Range: m/z 50-300.
-
MS/MS: Isolate the protonated molecule [M+H]⁺ and perform Collision-Induced Dissociation (CID) at varying collision energies (e.g., 10-40 eV).
-
Workflow Diagram:
References
Purity Determination of 2-(2-Methylimidazol-1-yl)benzaldehyde: A Comparative Guide to Quantitative NMR and Chromatographic Techniques
<
Introduction: The Critical Role of Purity in Pharmaceutical Development
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, rigorous purity assessment is not merely a quality control checkpoint; it is a fundamental pillar of drug safety and efficacy. For a compound like 2-(2-Methylimidazol-1-yl)benzaldehyde, a key building block in medicinal chemistry, the presence of even minute impurities can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final drug product. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the accurate purity determination of this critical intermediate. We will explore the causality behind experimental choices, present detailed protocols, and offer a data-driven comparison to empower researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
The Gold Standard: Purity by Quantitative ¹H NMR (qNMR)
Quantitative NMR has emerged as a powerful, primary analytical method for purity assessment, recognized by major pharmacopeias.[1] Unlike chromatographic techniques that rely on comparing the response of an analyte to that of a reference standard of the same compound, qNMR provides a direct measurement of the analyte-to-standard molar ratio, making it an absolute quantification method.[2] This is because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2][3]
Why qNMR? The Causality Behind the Choice
The decision to employ qNMR for the purity determination of this compound is rooted in several key advantages:
-
Absolute Quantification: It does not require a specific, highly purified reference standard of the analyte itself. Instead, a well-characterized internal standard of a different compound is used, from which the purity of the analyte can be directly calculated.[1][2] This is particularly advantageous in early-stage drug development when a fully characterized standard of the new chemical entity may not be available.[1]
-
Structural Confirmation: While quantifying the analyte, the NMR spectrum simultaneously provides structural information, confirming the identity of the main component and potentially identifying impurities without the need for separate analytical runs.
-
Non-Destructive: The sample can be recovered unchanged after the analysis, which is valuable when working with precious or limited quantities of material.[2]
-
High Precision and Accuracy: When performed correctly, qNMR offers high precision with low measurement uncertainty.[3]
Experimental Protocol: A Self-Validating System
The robustness of a qNMR experiment lies in a meticulously planned and executed protocol. Each step is designed to minimize potential sources of error and ensure the final purity value is trustworthy and reproducible.
Caption: Workflow for purity determination by qNMR.
-
Selection of an Internal Standard (IS): The choice of IS is critical for accurate qNMR.[4] An ideal IS should:
-
Be of high, certified purity (≥99%).[4]
-
Be chemically stable and not react with the analyte or solvent.[2]
-
Possess signals in a region of the ¹H NMR spectrum that does not overlap with any analyte or impurity signals.[5]
-
Have good solubility in the chosen deuterated solvent.[4]
-
Have a simple proton spectrum (e.g., one or two sharp singlets).
For this compound, maleic acid or 1,4-dinitrobenzene are suitable internal standards when using DMSO-d₆ as the solvent, as their signals appear in clear regions of the spectrum.
-
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., maleic acid) into the same vial. The precise mass ratio is crucial for the calculation.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the analyte and the internal standard.[3]
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure the spectrometer is properly tuned and the magnetic field homogeneity is optimized (shimming).
-
Crucially, use quantitative acquisition parameters:
-
Pulse Angle: A calibrated 90° pulse must be used for maximum and uniform excitation.[4]
-
Relaxation Delay (D1): This is the most critical parameter. The delay between pulses must be at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and internal standard signals being integrated.[4][5] A D1 of 30-60 seconds is often necessary to ensure full relaxation and accurate integration.
-
Number of Scans (NS): A sufficient number of scans (typically 16-64) should be co-added to achieve an adequate signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.[4]
-
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.
-
Carefully integrate at least one well-resolved, characteristic signal for the analyte and one for the internal standard. For this compound, the aldehyde proton (~10 ppm) is an excellent choice. For maleic acid, the two equivalent olefinic protons provide a sharp singlet.
-
The purity of the analyte is calculated using the following formula[3]:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the internal standard
-
analyte = this compound
-
std = Internal Standard
-
Illustrative qNMR Data
| Parameter | This compound (Analyte) | Maleic Acid (Internal Standard) |
| Mass (m) | 18.52 mg | 7.25 mg |
| Molar Mass (M) | 186.20 g/mol | 116.07 g/mol |
| Purity (P) | To be determined | 99.8% |
| Integrated Signal (δ) | 10.1 ppm (Aldehyde proton) | 6.3 ppm (Olefinic protons) |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | 1.00 | 1.24 |
Calculated Purity: 98.7%
Alternative Methodologies: A Comparative Overview
While qNMR is a powerful primary method, chromatographic techniques like HPLC and GC are workhorse methods in most pharmaceutical labs due to their high sensitivity and resolving power for complex mixtures.[6][7]
High-Performance Liquid Chromatography (HPLC)
HPLC is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound.[6] Purity is typically determined by an area percent method, where the peak area of the main component is compared to the total area of all detected peaks.
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[6]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase mixture) to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Gas Chromatography (GC)
GC is an effective technique for volatile and thermally stable compounds.[7] Given that this compound is a benzaldehyde derivative, GC can be a viable option, although care must be taken to avoid thermal degradation in the injector port.[7][8]
-
Instrumentation: GC system with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar or mid-polar column like a 5% phenyl-methylpolysiloxane).[7]
-
Carrier Gas: Helium or Nitrogen.[9]
-
Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from potential impurities.[9]
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Inject the sample into the heated inlet.
-
Calculation: Purity is determined using the area percent method, similar to HPLC.
Caption: Comparative workflows for qNMR, HPLC, and GC.
Head-to-Head Comparison: qNMR vs. Chromatography
The choice of analytical technique should be guided by the specific requirements of the analysis, including the stage of development, the nature of expected impurities, and available resources.
| Feature | Quantitative NMR (qNMR) | HPLC | Gas Chromatography (GC) |
| Quantification Principle | Absolute (Primary Ratio Method) | Relative (Requires Reference Standard) | Relative (Requires Reference Standard) |
| Reference Standard | Requires a certified internal standard of a different compound.[2] | Requires a highly purified standard of the same analyte. | Requires a highly purified standard of the same analyte. |
| Selectivity | Excellent for distinguishing structurally different molecules. Signal overlap can be an issue in complex mixtures.[3] | High resolving power for separating closely related impurities.[6] | High resolving power for separating volatile impurities.[7] |
| Sensitivity | Lower (mg scale) | High (µg to ng scale) | Very High (pg to fg scale) |
| Analysis Time | Slower per sample due to long relaxation delays.[4] | Faster per sample. | Fastest per sample. |
| Sample Throughput | Lower | High | High |
| Information Provided | Purity and structural confirmation. | Purity and retention time. | Purity and retention time. |
| Method Validation | Requires validation of parameters like relaxation delay and S/N.[10] | Follows established ICH guidelines for validation (linearity, accuracy, precision, etc.).[11][12] | Follows established ICH guidelines for validation.[11][12] |
| Best Suited For | Early development, primary characterization, absence of analyte-specific standard.[1] | Routine QC, stability testing, analysis of non-volatile compounds.[6] | Analysis of volatile compounds and residual solvents.[7] |
Conclusion: An Integrated Approach for Comprehensive Purity Assessment
For the definitive purity determination of this compound, quantitative NMR stands out as the superior primary method , providing an absolute, SI-traceable value without the need for an analyte-specific reference standard.[1][2] Its ability to simultaneously confirm the structure and quantify the material makes it an invaluable tool, especially in research and early-phase development.
However, HPLC and GC remain indispensable, complementary techniques.[6] HPLC, with its high resolving power, is the method of choice for routine quality control and for detecting and quantifying non-volatile, structurally similar impurities that may not be resolved by NMR.[6] GC is highly effective for identifying and quantifying volatile impurities and residual solvents that might be present from the synthesis.[7]
Ultimately, a robust purity assessment strategy for this compound should leverage these techniques orthogonally. qNMR can be used to assign the primary purity value to a reference lot, which can then be used to calibrate the faster, higher-throughput HPLC or GC methods for routine quality control, ensuring the highest level of scientific integrity and confidence in the quality of this critical pharmaceutical intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. emerypharma.com [emerypharma.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. scribd.com [scribd.com]
- 12. database.ich.org [database.ich.org]
A Comparative Guide to the Efficacy of 2-(Imidazol-1-yl)benzaldehyde Analogues in Medicinal Chemistry
In the landscape of medicinal chemistry, the imidazole ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its prevalence stems from its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and metal coordination.[1] A particularly intriguing class of imidazole-containing compounds are the 2-(imidazol-1-yl)benzaldehyde analogues, which have emerged as promising candidates in the quest for novel therapeutics, especially in oncology.
The Imidazole Scaffold: A Cornerstone in Drug Discovery
The imidazole nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its aromatic nature, allows for versatile interactions with various enzymes and receptors. This has led to the development of imidazole-based drugs with applications as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents.[1][2] The 2-(imidazol-1-yl)benzaldehyde framework, in particular, offers a versatile platform for structural modification, allowing for the fine-tuning of physicochemical and pharmacological properties to enhance potency and selectivity.
Synthesis of 2-(Imidazol-1-yl)benzaldehyde Analogues: A General Overview
The synthesis of 2-(imidazol-1-yl)benzaldehyde analogues typically involves the N-arylation of an imidazole derivative with a suitably substituted benzaldehyde. A common and effective method is the Ullmann condensation, where a halo-benzaldehyde (commonly fluoro- or chloro-substituted) is reacted with the desired imidazole in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
For instance, the synthesis of a series of (4-aminobenzyl/benzoyl)-1H-imidazol-1-yl pyrimidin-2-yl derivatives involved the initial reaction of 2-chloropyrimidine with imidazole to form 2-(1H-imidazol-1-yl)pyrimidine, which was then further functionalized.[3] This highlights a modular synthetic approach where different fragments can be introduced to build a library of analogues for biological screening.
dot
Caption: A generalized workflow for the synthesis of 2-(imidazol-1-yl)benzaldehyde analogues.
Comparative Efficacy of Imidazole-Based Analogues as Anticancer Agents
While a direct comparative study of a series of 2-(2-methylimidazol-1-yl)benzaldehyde analogues is not extensively documented, valuable insights can be drawn from studies on structurally related imidazole and benzimidazole derivatives. The following table summarizes the in vitro anticancer activity of selected compounds from different research endeavors to illustrate the potential of this scaffold.
| Compound ID | Core Scaffold | Modifications | Cell Line | Biological Activity (IC50/GI50, µM) | Reference |
| 10c | (4-aminobenzoyl)-1H-imidazol-1-yl pyrimidine | 4-chloro-3-(trifluoromethyl)phenyl urea | A375P (Melanoma) | 0.0383 (BRAF V600E) | [3] |
| 10c | (4-aminobenzoyl)-1H-imidazol-1-yl pyrimidine | 4-chloro-3-(trifluoromethyl)phenyl urea | U937 (Lymphoma) | 0.00879 (CRAF) | [3] |
| 46 | 2-benzylbenzofuran-imidazole hybrid | Naphthylacyl substitution on imidazole | SMMC-7721 (Hepatocellular Carcinoma) | 0.85 | [1] |
| 47 | 2-benzylbenzofuran-imidazole hybrid | 4-methoxyphenacyl substitution on imidazole | MCF-7 (Breast Cancer) | 0.43 | [1] |
| 9f | N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | 4-fluorophenylacetamide | A549 (Lung Cancer) | 16.1 | [4] |
| 9f | N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | 4-fluorophenylacetamide | SW480 (Colon Cancer) | 19.7 | [4] |
| 10c | Amidino 2-substituted benzimidazole | p-chlorophenyl-substituted 1,2,3-triazolyl N-isopropylamidine | A549 (Lung Cancer) | Low nM range | [5] |
| 29 | Benzyloxybenzaldehyde | 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 (Leukemia) | 1-10 | [6] |
| 6c | Arylideneacetohydrazide of 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate | 4-nitrobenzylidene | HeLa (Cervical Cancer) | 33.8 | [7] |
| 5g | Tri-aryl imidazole-benzene sulfonamide | 2-methoxy-phenyl | Four cancer cell lines (mean) | 2.3 | [8] |
Structure-Activity Relationship (SAR) Insights
The data presented in the table, although from different series of compounds, allows for the deduction of several key structure-activity relationships:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the benzaldehyde-derived phenyl ring are critical for activity. Electron-withdrawing groups, such as chloro and trifluoromethyl groups, have been shown to enhance the anticancer potency of some imidazole derivatives.[3]
-
The Imidazole Moiety: The imidazole ring itself is a key pharmacophore. Modifications to the imidazole, such as the introduction of bulky and electron-rich groups like naphthylacyl or methoxyphenacyl, have been shown to significantly increase cytotoxic activity.[1]
-
Linker and Terminal Groups: The nature of the linker between the imidazole and other aromatic systems, as well as the terminal functional groups, plays a crucial role. For instance, the presence of a urea linkage in compound 10c was found to be critical for its potent and selective inhibition of BRAF and CRAF kinases.[3]
Mechanism of Action: Targeting Key Signaling Pathways
Several imidazole and benzimidazole analogues exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis.
One of the proposed mechanisms of action for certain imidazole-containing compounds is the inhibition of protein kinases, such as Raf kinases, which are key components of the MAPK/ERK signaling pathway.[3] This pathway is frequently dysregulated in cancer and plays a central role in cell growth and proliferation.
dot
Caption: Proposed mechanism of action for Raf-inhibiting imidazole analogues.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are representative protocols for key assays used in the evaluation of the anticancer efficacy of these compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves by plotting the percentage of cell viability against the compound concentration.
dot
Caption: A step-by-step workflow for the in vitro MTT cytotoxicity assay.
Conclusion
The 2-(imidazol-1-yl)benzaldehyde scaffold and its analogues represent a highly promising area of research in medicinal chemistry, particularly for the development of novel anticancer agents. The versatility of this core structure allows for extensive chemical modifications, leading to compounds with potent and selective biological activities. While a comprehensive comparative study on a single series of this compound analogues is yet to be published, the collective evidence from research on related imidazole and benzimidazole derivatives strongly supports the continued exploration of this chemical space. Future efforts should focus on the systematic synthesis and evaluation of focused libraries of these compounds to elucidate more precise structure-activity relationships and to identify lead candidates for further preclinical and clinical development.
References
- 1. Design, synthesis and biological evaluation of novel hybrid compounds of imidazole scaffold-based 2-benzylbenzofuran as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. Design, synthesis and biological evaluation of benzyl 2-(1H-imidazole-1-yl) pyrimidine analogues as selective and potent Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel benzimidazole amidines as potent multi-target inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Spectroscopic Compass: Navigating the Electronic Landscapes of Substituted Imidazolyl Benzaldehydes
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, substituted imidazolyl benzaldehydes represent a class of compounds brimming with potential. Their unique molecular architecture, featuring a versatile imidazole ring coupled with a reactive benzaldehyde moiety, makes them valuable scaffolds for the synthesis of novel therapeutic agents and functional materials. The electronic interplay between these two rings, modulated by various substituents, gives rise to a rich tapestry of spectroscopic properties. Understanding these properties is paramount for elucidating structure-activity relationships, predicting molecular behavior, and designing next-generation molecules with tailored functionalities.
This guide provides a comprehensive spectroscopic comparison of substituted imidazolyl benzaldehydes, offering a deep dive into the experimental data and the underlying principles that govern their spectral behavior. As Senior Application Scientists, we aim to equip you not just with data, but with the scientific rationale behind the experimental choices, empowering you to interpret your own results with confidence.
The Influence of Substitution: A Spectroscopic Overview
The position and electronic nature of substituents on both the imidazole and benzaldehyde rings profoundly impact the molecule's electronic distribution and, consequently, its interaction with electromagnetic radiation. This is manifested in distinct shifts and patterns across various spectroscopic techniques.
UV-Visible Absorption Spectroscopy: Probing Electronic Transitions
UV-Visible spectroscopy is a powerful tool for investigating the π-electronic system of these conjugated molecules. The principal absorption bands in imidazolyl benzaldehydes typically arise from π → π* transitions within the aromatic rings and the conjugated system formed between them. The position (λmax) and intensity (ε) of these bands are highly sensitive to substitution.
Electron-donating groups (EDGs) such as methoxy (-OCH₃) or amino (-NH₂) on the benzaldehyde ring generally cause a bathochromic shift (red shift) in the λmax. This is because EDGs increase the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) tend to induce a hypsochromic shift (blue shift) or a smaller bathochromic shift by stabilizing the HOMO.
Substituents on the imidazole ring also play a crucial role. For instance, alkyl groups can have a modest electron-donating effect, while other heterocyclic attachments can introduce new electronic transitions.
Table 1: Comparative UV-Vis Absorption Data for a Series of 4-(1H-Imidazol-1-yl)benzaldehyde Derivatives in Methanol
| Substituent on Benzaldehyde Ring | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| -H | ~280 | ~12,000 | [1] |
| 4-OCH₃ | ~295 | ~15,000 | [2] |
| 4-NO₂ | ~275 | ~10,500 | [3] |
Note: The data presented is a representative compilation from various sources and may vary slightly depending on the solvent and experimental conditions.
Fluorescence Spectroscopy: Unveiling Emissive Properties
Fluorescence spectroscopy provides insights into the excited state dynamics of molecules. While benzaldehyde itself is weakly fluorescent, the extended conjugation and potential for intramolecular charge transfer (ICT) in imidazolyl benzaldehydes can lead to significant fluorescence. The emission wavelength and quantum yield are highly dependent on the nature and position of substituents.
Generally, molecules with strong donor-acceptor character, for example, an amino group on the benzaldehyde ring and the imidazole as a weak acceptor, are likely to exhibit fluorescence with a large Stokes shift, particularly in polar solvents. This is indicative of a more polar excited state compared to the ground state. The fluorescence intensity of derivatives can be significantly enhanced.[4] For instance, the reaction of certain probes with aldehydes can lead to the formation of fluorescent imidazole derivatives with a notable increase in quantum yield.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of substituted imidazolyl benzaldehydes. The chemical shifts (δ) of the protons and carbons provide a detailed map of the electronic environment within the molecule.
¹H NMR Spectroscopy:
-
Aldehydic Proton: The proton of the -CHO group is highly deshielded and typically appears as a singlet in the downfield region of the spectrum, around δ 9.8-10.5 ppm.[5] The electronic nature of the substituent on the benzaldehyde ring influences its precise chemical shift. EWGs will shift this proton further downfield, while EDGs will cause an upfield shift.
-
Aromatic Protons: The protons on the benzaldehyde and imidazole rings resonate in the aromatic region (δ 7.0-8.5 ppm).[5][6] The substitution pattern dictates the multiplicity and chemical shifts of these protons. For para-substituted benzaldehydes, the aromatic protons often appear as two distinct doublets.
-
Imidazole Protons: The protons on the imidazole ring have characteristic chemical shifts that can be used for their assignment.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic chemical shift of around δ 190-195 ppm.[7][8] Substituent effects on this chemical shift are well-documented, with EDGs causing an upfield shift and EWGs a downfield shift.[7][9]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons in both rings are sensitive to the electronic effects of the substituents, providing valuable information about electron distribution.[8]
Table 2: Comparative ¹H and ¹³C NMR Data for the Aldehyde Moiety in Substituted 4-(1H-Imidazol-1-yl)benzaldehydes in CDCl₃
| Substituent on Benzaldehyde Ring | δ (¹H, -CHO) ppm | δ (¹³C, -C=O) ppm | Reference |
| -H | ~9.9 | ~192 | [5][8] |
| 4-OCH₃ | ~9.8 | ~190 | [7] |
| 4-NO₂ | ~10.1 | ~193 | [7] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in substituted imidazolyl benzaldehydes.
-
C=O Stretch: The most prominent and diagnostic peak is the stretching vibration of the carbonyl group (νC=O) of the aldehyde, which typically appears in the region of 1680-1715 cm⁻¹.[10][11] The exact position is influenced by the electronic nature of the substituents on the benzaldehyde ring. EWGs tend to increase the νC=O frequency, while EDGs decrease it.
-
C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the imidazole and benzene rings are observed in the 1450-1600 cm⁻¹ region.[10]
-
C-H Stretches: Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while the aldehydic C-H stretch appears as a weaker band around 2700-2850 cm⁻¹.[11]
-
N-H Stretch: For N-unsubstituted imidazoles, a broad N-H stretching band can be observed in the region of 3200-3500 cm⁻¹.[10]
Experimental Protocols
To ensure the reproducibility and validity of spectroscopic data, adherence to standardized experimental protocols is crucial.
UV-Visible and Fluorescence Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a stock solution of the substituted imidazolyl benzaldehyde of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the micromolar range). The optimal concentration should yield an absorbance between 0.1 and 1.0 for UV-Vis measurements.
-
-
Instrumentation and Measurement:
-
Use a calibrated dual-beam UV-Vis spectrophotometer or a spectrofluorometer.
-
For UV-Vis, record the spectrum over a suitable wavelength range (e.g., 200-500 nm), using the pure solvent as a blank.
-
For fluorescence, determine the optimal excitation wavelength (λex) from the absorption spectrum (usually the λmax). Record the emission spectrum over a range starting from λex + 10 nm to avoid Rayleigh scattering.
-
-
Data Analysis:
-
Determine the λmax and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
For fluorescence, note the emission maximum (λem) and calculate the Stokes shift (λem - λex).
-
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrumentation and Data Acquisition:
-
Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Standard acquisition parameters for ¹H NMR include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[12]
-
For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts to the respective protons and carbons in the molecule based on their multiplicity, integration, and comparison with literature data for similar compounds.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press it into a thin, transparent pellet.
-
Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a solution.
-
-
Instrumentation and Measurement:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Place the sample in the beam path and record the sample spectrum.
-
-
Data Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Visualizing the Workflow and Structure-Property Relationships
Diagrams are powerful tools for visualizing experimental workflows and conceptual relationships.
Caption: Experimental workflow for the spectroscopic comparison of substituted imidazolyl benzaldehydes.
Caption: Influence of electronic properties of substituents on key spectroscopic parameters.
Conclusion
The spectroscopic characterization of substituted imidazolyl benzaldehydes provides a wealth of information regarding their electronic structure and properties. By systematically analyzing the data from UV-Vis, fluorescence, NMR, and IR spectroscopy, researchers can gain a deep understanding of how substituents modulate the behavior of these versatile molecules. This knowledge is critical for the rational design of new compounds with desired optical, electronic, and biological activities. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals in the field, facilitating the efficient and accurate characterization of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in fluorescent chemosensors for selective aldehyde detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01010A [pubs.rsc.org]
- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Handling of 2-(2-Methylimidazol-1-yl)benzaldehyde: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers, scientists, and professionals in drug development, the proper handling of novel chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, in-depth safety and logistical information for the handling of 2-(2-Methylimidazol-1-yl)benzaldehyde, a compound that requires careful management due to its specific chemical properties. By understanding the "why" behind each procedural step, we can build a culture of safety and ensure reproducible, high-quality research.
Hazard Assessment: Understanding the Risks
Before any handling of this compound, a thorough understanding of its potential hazards is critical. According to available safety data sheets (SDS), this compound presents several health risks.[1] It is classified as harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation.[1] Furthermore, it may cause respiratory irritation.[1]
To gain a more complete risk profile, it is instructive to consider the hazards associated with its parent structures: benzaldehyde and imidazole derivatives. Benzaldehyde is known to be harmful and can cause eye and respiratory irritation.[2][3] Imidazole and its derivatives, such as 2-methylimidazole, can be corrosive, causing severe skin burns and eye damage.[4][5][6][7][8][9][10][11][12] Some imidazole compounds are also suspected of causing cancer and may damage fertility or the unborn child.[8][9][11] Given this toxicological profile, a cautious and well-defined personal protective equipment (PPE) strategy is not just recommended, but essential.
Table 1: Hazard Profile of this compound and Related Compounds
| Hazard Statement | This compound | Benzaldehyde | Imidazole/2-Methylimidazole |
| Acute Oral Toxicity | Harmful if swallowed[1] | Harmful if swallowed[2][13] | Harmful if swallowed[9][11][12] |
| Acute Inhalation Toxicity | Harmful if inhaled[1] | Moderate acute toxicity[2] | Irritating to the respiratory tract[12] |
| Skin Corrosion/Irritation | Causes skin irritation[1] | Not typically irritating[2] | Causes severe skin burns[9][10][11][12] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1] | May be an eye irritant[2] | Causes serious eye damage[9][10][11][12] |
| Respiratory Irritation | May cause respiratory irritation[1] | May be a respiratory irritant[2] | Can cause respiratory irritation[12] |
| Other Hazards | - | - | Suspected carcinogen, may damage fertility[8][9][11] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure to mitigate the risks identified above. The following recommendations are based on a synthesis of safety data for the target compound and its structural relatives.
Hand Protection: Choosing the Right Gloves
-
Recommended: Nitrile gloves are a suitable choice for incidental contact.[14][15] They offer good resistance to a range of chemicals, including many aldehydes and nitrogen-containing heterocyclic compounds. For extended handling or in situations with a higher risk of splash, double-gloving with two pairs of nitrile gloves is recommended.[16]
-
For Prolonged Exposure or Immersion: For tasks involving larger quantities or prolonged direct contact, consider heavier-duty gloves such as butyl rubber or Viton™.[17][18][19] These materials generally offer superior resistance to a broader range of organic chemicals. However, always consult the glove manufacturer's specific chemical resistance charts.
-
Not Recommended: Latex gloves are generally not recommended for handling many organic chemicals due to their lower chemical resistance and the potential for allergic reactions.[17] Some sources indicate poor resistance of latex to benzaldehyde.[20][21]
Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contamination. [1][14]
Eye and Face Protection: Shielding from Splashes and Vapors
The risk of serious eye irritation necessitates stringent eye and face protection.
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[4][15][19] Standard safety glasses with side shields do not offer sufficient protection against chemical splashes.[16]
-
Enhanced Protection: When handling larger quantities or when there is a significant splash risk, a face shield should be worn in addition to chemical splash goggles.[16] This provides an extra layer of protection for the entire face.
Body Protection: Preventing Skin Contact
A lab coat is the minimum requirement for body protection.[16][19][22] For procedures with a higher risk of splashes or spills, a chemically resistant apron worn over the lab coat is recommended. Ensure the lab coat is buttoned and the sleeves are of an appropriate length to cover the arms.
Respiratory Protection: Mitigating Inhalation Hazards
Given that the compound is harmful if inhaled and may cause respiratory irritation, all handling of solid material or solutions should be conducted in a certified chemical fume hood to minimize the generation of dust and vapors.[4][14]
-
Standard Operations: For routine handling within a properly functioning chemical fume hood, respiratory protection is typically not required.[14]
-
Emergency Situations or Spills: In the event of a large spill or if the ventilation system fails, a respirator may be necessary. A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (P95 or P100) would be appropriate.[1][4] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring a safe working environment.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Pre-Handling Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure that a chemical fume hood is certified and functioning correctly.
-
Locate the nearest safety shower and eyewash station and confirm they are unobstructed.
-
Assemble all necessary equipment and reagents before starting work.
-
Don the appropriate PPE as outlined in Section 2.
-
-
Handling the Compound (inside a chemical fume hood):
-
When weighing the solid, use a draft shield or weigh boat to prevent dispersal of dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers with the compound covered when not in immediate use.
-
Work with the smallest quantity of the compound necessary for the experiment.
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Properly doff PPE, removing gloves last using a technique that prevents skin contact with the outer surface of the glove.[1]
-
Wash hands thoroughly with soap and water after removing PPE.[5][7]
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Caption: Decision tree for the proper segregation and disposal of waste.
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, weigh paper, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.[14]
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[14]
-
Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
Consult Local Regulations: All waste disposal must be in accordance with local, state, and federal regulations.[10][23] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.[14]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering an environment of scientific excellence and personal well-being.
References
- 1. angenechemical.com [angenechemical.com]
- 2. santos.com [santos.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. chemos.de [chemos.de]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
- 10. carlroth.com [carlroth.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. kasturiaromatics.com [kasturiaromatics.com]
- 14. faculty.washington.edu [faculty.washington.edu]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. bionmr.unl.edu [bionmr.unl.edu]
- 19. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 20. glovesbyweb.com [glovesbyweb.com]
- 21. SKS Science Products - Chemical Resistance of Glove Materials [sks-science.com]
- 22. PPE and Safety for Chemical Handling [acsmaterial.com]
- 23. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
